molecular formula C7H17N3 B1520636 1-(Piperazin-2-yl)propan-2-amine CAS No. 1146290-16-5

1-(Piperazin-2-yl)propan-2-amine

Cat. No.: B1520636
CAS No.: 1146290-16-5
M. Wt: 143.23 g/mol
InChI Key: REQCZTUHOYNSOW-UHFFFAOYSA-N
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Description

1-(Piperazin-2-yl)propan-2-amine is a useful research compound. Its molecular formula is C7H17N3 and its molecular weight is 143.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-piperazin-2-ylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17N3/c1-6(8)4-7-5-9-2-3-10-7/h6-7,9-10H,2-5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REQCZTUHOYNSOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1CNCCN1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(Piperazin-2-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of plausible and efficient synthetic pathways for the preparation of 1-(Piperazin-2-yl)propan-2-amine, a valuable building block for drug discovery and development. The document is intended for researchers, scientists, and professionals in the field of medicinal chemistry and process development. It delves into two primary retrosynthetic approaches, offering detailed, step-by-step protocols, mechanistic insights, and a comparative analysis of the proposed routes. The synthesis of chiral 2-substituted piperazines is a key focus, with pathways leveraging both chiral pool starting materials and asymmetric synthesis strategies. All proposed experimental procedures are supported by authoritative references from peer-reviewed literature.

Introduction: The Significance of Substituted Piperazines

The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of approved drugs across various therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.[1] The rigid, chair-like conformation of the piperazine ring, coupled with the presence of two nitrogen atoms, allows for precise spatial orientation of substituents, facilitating optimal interactions with biological targets. Specifically, chiral 2-substituted piperazines offer a three-dimensional diversity that is highly sought after in the design of novel therapeutics.[2][3] this compound, with its stereocenter at the 2-position and a functionalized side chain, represents a versatile intermediate for the synthesis of complex molecules with potential biological activity. This guide will explore robust synthetic strategies to access this important compound.

Retrosynthetic Analysis and Proposed Pathways

A retrosynthetic analysis of the target molecule, this compound, suggests two primary strategies for its construction. These pathways focus on the formation of the key carbon-carbon bond to build the propan-2-amine side chain and the stereoselective construction of the chiral piperazine core.

G cluster_path1 Pathway 1: Reductive Amination cluster_path2 Pathway 2: Grignard Reaction on Nitrile This compound This compound 1-(Protected-piperazin-2-yl)propan-2-amine 1-(Protected-piperazin-2-yl)propan-2-amine This compound->1-(Protected-piperazin-2-yl)propan-2-amine Deprotection This compound->1-(Protected-piperazin-2-yl)propan-2-amine Deprotection 1-(Protected-piperazin-2-yl)propan-2-one 1-(Protected-piperazin-2-yl)propan-2-one Protected Piperazine-2-carboxaldehyde Protected Piperazine-2-carboxaldehyde 1-(Protected-piperazin-2-yl)propan-2-one->Protected Piperazine-2-carboxaldehyde Grignard Addition or similar C1 addition Protected Piperazine-2-carboxylic acid Protected Piperazine-2-carboxylic acid Protected Piperazine-2-carboxaldehyde->Protected Piperazine-2-carboxylic acid Reduction Chiral Amino Acid (e.g., Alanine) Chiral Amino Acid (e.g., Alanine) Protected Piperazine-2-carboxylic acid->Chiral Amino Acid (e.g., Alanine) Ring Formation Protected Piperazine-2-carboxylic acid->Chiral Amino Acid (e.g., Alanine) 1-(Protected-piperazin-2-yl)propan-2-amine->1-(Protected-piperazin-2-yl)propan-2-one Reductive Amination Imine Intermediate Imine Intermediate 1-(Protected-piperazin-2-yl)propan-2-amine->Imine Intermediate Reduction Protected Piperazine-2-carbonitrile Protected Piperazine-2-carbonitrile Protected Piperazine-2-carboxamide Protected Piperazine-2-carboxamide Protected Piperazine-2-carbonitrile->Protected Piperazine-2-carboxamide Dehydration Protected Piperazine-2-carboxamide->Protected Piperazine-2-carboxylic acid Imine Intermediate->Protected Piperazine-2-carbonitrile Grignard Reaction

Caption: Retrosynthetic analysis of this compound.

Pathway 1: Synthesis via Reductive Amination of a Ketone Intermediate

This pathway is centered around the late-stage introduction of the amine functionality on the side chain via a reductive amination reaction. The key intermediate is a protected 1-(piperazin-2-yl)propan-2-one. The stereochemistry at the 2-position of the piperazine ring is established early by starting from a chiral amino acid.

Synthesis of the Piperazine Core from a Chiral Amino Acid

A robust method for the synthesis of enantiomerically pure 2-substituted piperazines involves starting from readily available chiral α-amino acids.[4] This approach ensures the desired stereochemistry is carried through the synthesis.

G Chiral Amino Acid Chiral Amino Acid N-Protected Amino Acid N-Protected Amino Acid Chiral Amino Acid->N-Protected Amino Acid Protection (e.g., Boc) Dipeptide Intermediate Dipeptide Intermediate N-Protected Amino Acid->Dipeptide Intermediate Peptide Coupling (e.g., with N-benzylglycinate) Diketopiperazine Diketopiperazine Dipeptide Intermediate->Diketopiperazine Deprotection & Cyclization Protected 2-Substituted Piperazine Protected 2-Substituted Piperazine Diketopiperazine->Protected 2-Substituted Piperazine Reduction (e.g., LAH)

Caption: Synthesis of a chiral piperazine core from an amino acid.

Experimental Protocol: Synthesis of (S)-1-Benzyl-3-methylpiperazine [5]

  • Peptide Coupling: To a solution of (S)-N-Boc-alanine (1.0 eq) and ethyl N-benzylglycinate (1.0 eq) in a suitable solvent such as dichloromethane, add a coupling reagent like dicyclohexylcarbodiimide (DCC) (1.1 eq). Stir the reaction mixture at room temperature until completion.

  • Deprotection and Cyclization: The crude dipeptide is treated with a strong acid, such as HCl gas in an organic solvent, to remove the Boc protecting group. Subsequent neutralization with a base promotes intramolecular cyclization to the corresponding diketopiperazine.

  • Reduction: The diketopiperazine (1.0 eq) is dissolved in an anhydrous ether solvent like tetrahydrofuran (THF) and slowly added to a suspension of a reducing agent such as lithium aluminum hydride (LAH) (excess) at 0 °C. The reaction is then refluxed to ensure complete reduction of both amide bonds.

  • Work-up and Purification: After complete reaction, the mixture is carefully quenched, and the product is extracted and purified by standard methods to yield the N-benzyl protected 2-methylpiperazine.

Introduction of the Propan-2-one Side Chain

With the chiral piperazine core in hand, the next step is to introduce the acetone side chain. A plausible approach involves the acylation of the less sterically hindered nitrogen of the piperazine with a suitable three-carbon electrophile. For this, one of the piperazine nitrogens needs to be selectively protected.

Experimental Protocol: Synthesis of 1-(4-Boc-(S)-2-methylpiperazin-1-yl)propan-2-one

  • Orthogonal Protection: The (S)-1-Benzyl-3-methylpiperazine is first protected at the N4 position with a Boc group using di-tert-butyl dicarbonate. The benzyl group at N1 can then be selectively removed by catalytic hydrogenation (e.g., using Pd/C and H2 gas) to yield tert-butyl (S)-3-methylpiperazine-1-carboxylate.

  • Alkylation: The resulting mono-protected piperazine (1.0 eq) is then alkylated with 1-chloropropan-2-one (1.1 eq) in the presence of a base such as potassium carbonate in a solvent like acetonitrile. The reaction mixture is heated to drive the nucleophilic substitution to completion.

  • Purification: The crude product is purified by column chromatography to yield the desired ketone intermediate.

Reductive Amination to Form the Target Molecule

Reductive amination is a widely used and efficient method for the formation of amines from carbonyl compounds.[6][7]

Experimental Protocol: Synthesis of 1-((S)-4-Boc-3-methylpiperazin-1-yl)propan-2-amine [8]

  • Imine Formation and Reduction: The ketone intermediate (1.0 eq) is dissolved in a suitable solvent like methanol. An amine source, such as ammonium acetate or a solution of ammonia in methanol, is added, followed by a reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride. Acetic acid can be added as a catalyst to promote imine formation. The reaction is stirred at room temperature until the ketone is consumed.

  • Work-up: The reaction is quenched, the solvent is removed, and the residue is worked up by extraction with an organic solvent and washing with a basic aqueous solution.

  • Purification: The crude amine is purified by column chromatography.

Final Deprotection

The final step is the removal of the Boc protecting group to yield the target molecule.

Experimental Protocol: Synthesis of 1-((S)-2-methylpiperazin-1-yl)propan-2-amine

  • Acidic Cleavage: The Boc-protected amine is dissolved in a solvent such as dichloromethane or dioxane and treated with a strong acid like trifluoroacetic acid (TFA) or a solution of HCl in an organic solvent.

  • Isolation: After complete deprotection, the solvent and excess acid are removed under reduced pressure. The resulting salt of the desired product can be isolated or neutralized with a base to obtain the free amine.

Pathway 2: Synthesis via Grignard Reaction on a Nitrile Intermediate

This alternative pathway involves the construction of the propan-2-one side chain via the addition of a methyl Grignard reagent to a piperazine-2-carbonitrile intermediate. The resulting imine is then hydrolyzed to the ketone, which can be further functionalized.

Synthesis of the Piperazine-2-carbonitrile Intermediate

Starting from a protected piperazine-2-carboxylic acid, the corresponding nitrile can be prepared via the amide.

Experimental Protocol: Synthesis of (S)-1,4-di-Boc-piperazine-2-carbonitrile

  • Amidation: (S)-1,4-di-Boc-piperazine-2-carboxylic acid (prepared from a suitable chiral starting material) is converted to the corresponding primary amide using standard peptide coupling conditions with ammonia or by activating the carboxylic acid (e.g., as an acid chloride) and reacting it with ammonia.

  • Dehydration: The primary amide is then dehydrated to the nitrile using a dehydrating agent such as trifluoroacetic anhydride, phosphorus oxychloride, or Burgess reagent.

Grignard Reaction and Hydrolysis

The addition of a Grignard reagent to a nitrile is a classic method for the synthesis of ketones.[9]

Experimental Protocol: Synthesis of 1-(1,4-di-Boc-piperazin-2-yl)ethan-1-one [2]

  • Grignard Addition: The nitrile intermediate (1.0 eq) is dissolved in an anhydrous ether solvent like THF and cooled to 0 °C. A solution of methylmagnesium bromide (or chloride) in ether (1.1-1.5 eq) is added dropwise. The reaction is allowed to warm to room temperature and stirred until completion.

  • Hydrolysis: The reaction is carefully quenched with an aqueous acid solution (e.g., aqueous HCl). This hydrolyzes the intermediate imine to the desired ketone.

  • Work-up and Purification: The product is extracted with an organic solvent and purified by column chromatography.

Subsequent Steps

From the ketone intermediate, the synthesis proceeds as described in Pathway 1 (Sections 3.3 and 3.4) through reductive amination and final deprotection to yield the target molecule.

Comparative Analysis of Synthetic Pathways

ParameterPathway 1: Reductive AminationPathway 2: Grignard on Nitrile
Starting Materials Chiral amino acid, 1-chloropropan-2-oneChiral amino acid derivative, methyl Grignard reagent
Key Intermediates Diketopiperazine, mono-protected piperazine, ketonePiperazine-2-carboxamide, piperazine-2-carbonitrile, ketone
Stereocontrol Established early from chiral poolEstablished early from chiral pool
Potential Challenges Selective protection/deprotection of piperazine nitrogensHandling of organometallic reagents, potential side reactions with Grignard reagent
Scalability Generally scalable, relies on well-established reactionsScalable, but requires anhydrous conditions for Grignard step

Conclusion

This technical guide has outlined two viable and scientifically sound synthetic pathways for the preparation of this compound. Both routes leverage established and reliable chemical transformations and offer good control over the stereochemistry at the 2-position of the piperazine ring by utilizing chiral starting materials. The choice between the two pathways may depend on the specific resources available, the desired scale of the synthesis, and the expertise of the research team. The detailed experimental protocols and supporting references provided herein should serve as a valuable resource for scientists engaged in the synthesis of novel piperazine-containing compounds for drug discovery and development.

References

  • Chamakuri, S., Shah, M. M., Yang, D. C. H., Santini, C., & Young, D. W. (2020). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry, 18(34), 6646–6650.
  • Dinsmore, C. J., & Beshore, D. C. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Advances, 10(33), 19567–19585.
  • An improved synthesis of (R)- and (S)-2-methylpiperazine.
  • Request PDF. (2025). Asymmetric synthesis of 2-arylpiperazines.
  • Request PDF. (2025).
  • Benfatti, F., Benedetto, E. D., & Cozzi, P. G. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry, 88(6), 3537–3543.
  • Williams, T. M., Ciccarone, T. M., MacTough, S. C., Bock, R. L., Conner, M. W., Davide, J. P., ... & Kohl, N. E. (1996). 2-Substituted Piperazines as Constrained Amino Acids. Application to the Synthesis of Potent, Non Carboxylic Acid Inhibitors of Farnesyltransferase. Journal of Medicinal Chemistry, 39(7), 1345–1348.
  • Synthesis of piperazines - Organic Chemistry Portal. (n.d.).
  • Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant | The Journal of Organic Chemistry. (2023).
  • Durand, C., & Szostak, M. (2021).
  • Asymmetric synthesis of 2-arylpiperazines. - Semantic Scholar. (n.d.).
  • Synthesis of 2‐substituted piperidine carboxylates with different L‐amino acids … (n.d.).
  • (R)-(-)-2-Methylpiperazine synthesis - ChemicalBook. (n.d.).
  • Korch, K. M., Eidamshaus, C., Behenna, D. C., Nam, S., Horne, D., & Stoltz, B. M. (2015). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation.
  • 2-Methylpiperazine synthesis - ChemicalBook. (n.d.).
  • Barnett, D. S., & Maguire, A. R. (2020). A practical catalytic reductive amination of carboxylic acids. Chemical Science, 11(33), 8870–8876.
  • Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - NIH. (n.d.).
  • 1 - Organic Syntheses Procedure. (n.d.).
  • Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. (2023).
  • Copper(I)-activated addition of Grignard reagents to nitriles. Synthesis of ketimines, ketones, and amines | The Journal of Organic Chemistry. (n.d.).
  • Matassini, C., Clemente, F., & Goti, A. (2013). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Arkivoc, 2013(2), 243–262.
  • Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210. (2026).
  • Enantioselective Synthesis of Secondary and Tertiary Piperazin2ones and Piperazines by Catalytic Asymmetric Allylic Alkyl
  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?
  • Vitale, P., & Scilimati, A. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(18), 6549.
  • Reductive Amin
  • Synthesis of Chiral 1-(Piperazin-2-yl)ethanol: An In-Depth Technical Guide - Benchchem. (n.d.).
  • Reductive amination of piperazine : r/OrganicChemistry - Reddit. (2024).
  • Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). (n.d.).
  • Regioselective addition of Grignard reagents to N-acylpyrazinium salts: synthesis of substituted 1,2-dihydropyrazines and Δ⁵-2-oxopiperazines - ResearchG
  • A Grignard reagent is an organomagnesium compound which can be described by the chemical formula 'R-Mg-X' where R refers to an alkyl or aryl group and X refers to a halogen. - BYJU'S. (n.d.).
  • Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)
  • Iridium-Catalyzed Reductive Coupling of Grignard Reagents and Tertiary Amides - Organic Syntheses Procedure. (n.d.).

Sources

An In-Depth Technical Guide to 1-(Piperazin-2-yl)propan-2-amine: Synthesis, Derivatization, and Evaluation of a Novel Chiral Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its ubiquitous presence in a vast array of therapeutic agents.[1][2] Its unique physicochemical properties, including high aqueous solubility and two reactive nitrogen centers, provide a versatile platform for modulating pharmacokinetic and pharmacodynamic profiles.[2][3][4] However, the chemical space of piperazine-containing drugs is heavily skewed towards derivatives substituted at the nitrogen atoms (N1 and N4).[5] Carbon-substituted piperazines remain a relatively underexplored frontier, offering significant opportunities for novel drug design. This guide focuses on the specific chiral scaffold, 1-(Piperazin-2-yl)propan-2-amine , a molecule distinguished by a C2-alkylamine substitution. We will provide a comprehensive technical overview for researchers and drug development professionals, detailing plausible synthetic strategies, methodologies for creating structural analogs, and robust protocols for analytical characterization and biological evaluation.

The this compound Core: A Structural Analysis

The core molecule, this compound, presents several key structural features that are critical for a medicinal chemist to consider:

  • C2-Substitution: Unlike the vast majority of piperazine-based drugs, the substituent is on a carbon atom of the heterocycle.[5] This imparts a distinct three-dimensional geometry compared to N-substituted analogs and introduces a chiral center at the C2 position.

  • Chiral Aminopropane Side Chain: The propan-2-amine side chain contains a second chiral center. This means the molecule can exist as a mixture of four diastereomers (R,R), (S,S), (R,S), and (S,R). As enantiomers and diastereomers can have vastly different biological activities and toxicological profiles, stereochemical control is paramount.[6]

  • Multiple Reactive Sites: The molecule possesses three amine functionalities with differing reactivity:

    • A primary amine on the side chain (pKa ~9-10).

    • Two secondary amines within the piperazine ring (pKa1 ~5-6, pKa2 ~9-10).

This trifunctional nature allows for a rich derivatization landscape but also necessitates careful planning with orthogonal protecting group strategies to achieve selective modification.

Synthesis Strategies: Accessing the C-Substituted Core

The synthesis of C-substituted piperazines is a recognized challenge in synthetic chemistry.[7] The following section outlines a logical, multi-step synthetic workflow, explaining the causality behind the choice of reactions and methodologies.

Diagram: General Synthetic Workflow

G cluster_0 Part A: Asymmetric Synthesis of C2-Substituted Piperazine Core cluster_1 Part B: Side Chain Elaboration & Final Deprotection A Amino Acid Precursor (e.g., D-Alanine) B N-Protection & Reduction to Chiral Amino Alcohol A->B 1. Boc-Anhydride 2. BH3-THF C Activation of Hydroxyl (e.g., Tosylation) B->C TsCl, Pyridine D Second N-Protection (Orthogonal Group) C->D Cbz-Cl, Base E SN2 with Protected Aminoethyl Nucleophile D->E e.g., N-Cbz-ethanolamine, NaH F Deprotection & Cyclization (Intramolecular Amination) E->F 1. H2, Pd/C (removes Cbz) 2. Heat / Base G Differentially Protected 2-Methylpiperazine F->G H Selective N1-Alkylation with Protected Propylamine Equivalent G->H 1. N1-Deprotection (if needed) 2. e.g., 1-bromo-2-phthalimidopropane, K2CO3 I Final Deprotection H->I Acidic Hydrolysis (Boc) & Hydrazine (Phthalimide) J Racemic this compound I->J G start Chiral Analysis Required q1 Does analyte have a strong UV chromophore? start->q1 direct Direct Chiral HPLC q1->direct Yes indirect Indirect Chiral HPLC q1->indirect No csp Screen Chiral Stationary Phases (CSPs) direct->csp derivatize Derivatize with Chiral Derivatizing Agent (CDA) indirect->derivatize achiral Separate Diastereomers on Standard Achiral Column (e.g., C18) derivatize->achiral csp_types Polysaccharide-based (common) Crown-ether based (for primary amines) csp->csp_types

Sources

Technical Guide: A Framework for the Pharmacological Characterization of 1-(Piperazin-2-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals. Core Requirements: PART 1: CORE DIRECTIVE (Autonomy): You have full editorial control to structure this guide. Do NOT follow a rigid pre-set template. Instead, analyze the specific nature of the {Topic} and design a structure that best tells the in-depth technical guide PART 2: SCIENTIFIC INTEGRITY & LOGIC (E-E-A-T) As a Senior Application Scientist, you must synthesize technical accuracy with field-proven insights. Your narrative should follow these three pillars: Expertise & Experience: Do not just list steps; explain the causality behind experimental choices. Trustworthiness: Every protocol described must be a self-validating system. Authoritative Grounding & Comprehensive References: In-Text Citations: You must cite and link to authoritative sources to support key mechanistic claims or protocol standards within the body text. Reference List Output: At the very end of the content, you are REQUIRED to generate a complete "References" section. Consolidate all sources cited into a numbered list including the Title, Source, and a valid, clickable URL for verification. Link Integrity: Use real, verified URLs provided by the grounding tool. A working landing page is prioritized over a potentially broken deep link. PART 3: VISUALIZATION & FORMATTING Data Presentation: Summarize all quantitative data into clearly structured tables for easy comparison. Experimental Protocols: Provide detailed, step-by-step methodologies for all key experiments/workflows cited. Mandatory Visualization: Create diagrams for all described signaling pathways, experimental workflows, or logical relationships using Graphviz (DOT language). Enclose all DOT scripts within a dot code block. Provide a brief, descriptive caption directly below each generated diagram (Within 100 characters). Diagram Specifications: Max Width: 760px. Color Contrast Rule: Ensure sufficient contrast between arrow/symbol colors and their background. Avoid using the same color for foreground elements. Node Text Contrast Rule (Critical): Text color (fontcolor) must be explicitly set to have high contrast against the node's background (fillcolor). Color Palette: #4285F4, #EA4335, #FBBC05, #34A853, #FFFFFF, #F1F3F4, #202124, #5F6368.

Abstract

This document outlines a comprehensive strategy for elucidating the potential pharmacological profile of the novel compound 1-(Piperazin-2-yl)propan-2-amine. Given the absence of existing literature on this specific molecule, this guide establishes a logical, multi-phase experimental framework grounded in established pharmacological principles. The molecular architecture, featuring a piperazine heterocycle linked to a propan-2-amine moiety, suggests a likely interaction with central nervous system (CNS) targets, particularly within the monoaminergic systems. We present a systematic approach, progressing from in silico analysis and in vitro target affinity and functional assays to preliminary in vivo behavioral assessment and metabolic profiling. Each proposed step is accompanied by detailed protocols, data interpretation frameworks, and the scientific rationale necessary for robust and reproducible characterization. This guide is intended for researchers and drug development professionals tasked with evaluating new chemical entities with potential CNS activity.

Introduction and Structural Rationale

The compound this compound represents a novel chemical entity whose pharmacological profile is currently uncharacterized. Its structure is a composite of two well-known pharmacophores:

  • The Piperazine Ring: A core component of numerous approved CNS drugs, including the antidepressant Trazodone and the atypical antipsychotic Olanzapine. It is also the foundational structure for psychoactive substances like Benzylpiperazine (BZP). The nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors and are often crucial for receptor interaction.

  • The Propan-2-amine Moiety: This functional group is structurally analogous to the backbone of amphetamine and other phenethylamines, a class of compounds renowned for their potent effects on monoamine transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).

The hybridization of these two motifs necessitates a thorough investigation, as it could result in a unique pharmacological profile, potentially combining features of both parent classes. This guide proposes a systematic workflow to deconstruct this profile, starting with primary target identification and culminating in a preliminary assessment of its integrated physiological effects.

Figure 1: Structural deconstruction of the target molecule.

Phase I: Primary Target Identification via Affinity Profiling

Scientific Rationale: The primary objective is to identify the most probable molecular targets of this compound. Based on its structure, the highest probability targets are the monoamine transporters (DAT, NET, SERT) and a panel of serotonin (5-HT) and dopamine (D) G-protein coupled receptors (GPCRs), which are common targets for piperazine-containing compounds. A broad radioligand binding assay panel is the industry-standard first step for unbiased target screening and affinity (Kᵢ) determination.

Experimental Workflow:

G start Synthesized Compound This compound assay Radioligand Binding Assays (Competition Format) start->assay targets Primary Screen Panel: - hDAT, hSERT, hNET - 5-HT1A, 5-HT2A, 5-HT2C - D1, D2, D3 assay->targets data Data Acquisition: Measure displacement of specific radioligand assay->data analysis Analysis: Cheng-Prusoff Equation to calculate Ki values data->analysis output Output: Affinity Profile (Ki) analysis->output

Figure 2: Workflow for determining target affinity (Ki).

Detailed Protocol: Radioligand Binding Assay

This protocol is a generalized template for a competition binding assay using cell membranes expressing the human recombinant target of interest.

  • Preparation:

    • Thaw cryopreserved cell membranes (e.g., from HEK293 or CHO cells) expressing the target receptor/transporter (e.g., hSERT) on ice.

    • Prepare assay buffer specific to the target. For SERT, a typical buffer is 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

    • Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMSO), then create a serial dilution curve (e.g., 10 µM to 0.1 nM).

  • Assay Plate Setup (96-well format):

    • Total Binding: Add assay buffer, membrane preparation, and the specific radioligand (e.g., [³H]-Citalopram for SERT) at a concentration near its Kₔ.

    • Non-Specific Binding (NSB): Add assay buffer, membranes, radioligand, and a high concentration of a known, non-labeled competitor (e.g., 10 µM Fluoxetine for SERT) to saturate all specific binding sites.

    • Competition: Add assay buffer, membranes, radioligand, and varying concentrations of the test compound (this compound).

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).

  • Harvesting: Rapidly filter the plate contents through a glass fiber filtermat using a cell harvester. This separates the membrane-bound radioligand from the unbound. Wash the filters with ice-cold wash buffer to remove residual unbound ligand.

  • Detection: Dry the filtermat, place it in a scintillation bag with scintillation cocktail, and count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (DPM) - NSB (DPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀ value.

    • Convert the IC₅₀ to an affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Data Presentation: Predicted Affinity Profile

All quantitative results should be summarized for clear comparison.

TargetRadioligandKᵢ (nM) for this compound
hSERT[³H]-CitalopramExperimental Value
hDAT[³H]-WIN 35,428Experimental Value
hNET[³H]-NisoxetineExperimental Value
h5-HT₂ₐ[³H]-KetanserinExperimental Value
hD₂[³H]-SpiperoneExperimental Value
Table 1: Example data summary for affinity profiling.

Phase II: Functional Activity Assessment

Scientific Rationale: High affinity does not equate to function. A compound can be an agonist, antagonist, or inverse agonist at a receptor, or a substrate/releaser or inhibitor at a transporter. Functional assays are essential to determine the compound's efficacy (Eₘₐₓ) and potency (EC₅₀/IC₅₀). For the highest-affinity targets identified in Phase I, appropriate functional assays must be performed. Assuming high affinity for monoamine transporters, neurotransmitter uptake and release assays are critical.

Experimental Workflow:

G start High-Affinity Targets (from Phase I) assay_type Select Assay Type start->assay_type uptake Neurotransmitter Uptake Assay (Inhibition) assay_type->uptake Transporter? release Neurotransmitter Release Assay (Substrate Activity) assay_type->release Transporter? gpcrs Second Messenger Assay (e.g., Ca2+ flux, cAMP) assay_type->gpcrs GPCR? data Measure Functional Response (e.g., % inhibition, fluorescence) uptake->data release->data gpcrs->data analysis Dose-Response Analysis (EC50 / IC50, Emax) data->analysis output Output: Functional Profile (Potency & Efficacy) analysis->output

Figure 3: Decision workflow for functional activity assays.

Detailed Protocol: Synaptosomal [³H]-Dopamine Uptake Assay

This protocol assesses the ability of the test compound to inhibit dopamine uptake via DAT, a hallmark of dopamine reuptake inhibitors (DRIs).

  • Preparation:

    • Isolate synaptosomes from rodent brain tissue (e.g., striatum) via differential centrifugation. This creates vesicles rich in neurotransmitter transporters.

    • Prepare Krebs-Ringer-HEPES buffer.

    • Prepare a serial dilution of the test compound.

  • Assay Procedure:

    • Pre-incubate synaptosomal preparations with either buffer or varying concentrations of the test compound for 10-15 minutes at 37°C.

    • Initiate the uptake reaction by adding a low concentration of [³H]-Dopamine.

    • Allow the uptake to proceed for a short period (e.g., 5-10 minutes) within the linear range of the assay.

    • Terminate the reaction by rapid filtration over glass fiber filters, followed by washing with ice-cold buffer to separate internalized from external radioactivity.

    • A parallel set of tubes containing a known DAT inhibitor (e.g., GBR-12909) or kept at 0-4°C is used to define non-specific uptake.

  • Detection & Analysis:

    • Quantify the radioactivity trapped in the filters using liquid scintillation counting.

    • Calculate the percent inhibition of specific uptake at each concentration of the test compound.

    • Plot the percent inhibition against the log concentration and fit the curve to determine the IC₅₀ value.

Data Presentation: Predicted Functional Profile
Assay TypeTargetParameterValue
Neurotransmitter UptakehSERTIC₅₀ (nM)Experimental Value
Neurotransmitter UptakehDATIC₅₀ (nM)Experimental Value
Neurotransmitter ReleasehDATEC₅₀ (nM)Experimental Value
Calcium Mobilizationh5-HT₂ₐEC₅₀ (nM)Experimental Value
Calcium Mobilizationh5-HT₂ₐEₘₐₓ (%)Experimental Value
Table 2: Example data summary for functional profiling.

Phase III: Preliminary In Vivo Behavioral Profiling

Scientific Rationale: In vitro data provides mechanistic clues, but in vivo studies are required to understand how target engagement translates into physiological and behavioral effects. Based on a hypothetical profile of a monoamine releaser/reuptake inhibitor, a locomotor activity assay is a primary, high-throughput method to assess stimulant or depressant properties.

Detailed Protocol: Murine Locomotor Activity Assay
  • Animals: Use adult male mice (e.g., C57BL/6J strain) housed under standard conditions with a 12-hour light/dark cycle. Allow for at least one week of acclimatization.

  • Habituation: On the day of the experiment, place individual mice into open-field arenas (e.g., 40x40 cm boxes equipped with infrared beam grids) and allow them to habituate for 30-60 minutes until baseline activity stabilizes.

  • Administration: Administer the test compound or vehicle (e.g., saline, 0.5% Tween 80) via a relevant route (e.g., intraperitoneal, i.p.). A dose-response curve should be evaluated (e.g., 1, 3, 10 mg/kg).

  • Data Recording: Immediately after injection, return the animals to the arenas and record locomotor activity (e.g., total distance traveled, beam breaks) continuously for at least 90-120 minutes using automated tracking software.

  • Data Analysis:

    • Bin the data into time blocks (e.g., 5-minute intervals) to analyze the time course of the effect.

    • Calculate the total distance traveled for the entire session.

    • Use appropriate statistical tests (e.g., one-way ANOVA followed by post-hoc tests) to compare dose groups to the vehicle control group.

G acclimate Acclimatize Mice (1 week) habituate Habituate to Arena (60 min) acclimate->habituate inject Administer Compound (i.p., Doses vs Vehicle) habituate->inject record Record Locomotor Activity (Automated, 120 min) inject->record analyze Statistical Analysis (ANOVA) record->analyze output Output: Dose-Effect on Stimulation/Sedation analyze->output

Figure 4: Experimental timeline for the locomotor activity assay.

Integrated Profile and Future Directions

By integrating the data from these three phases, a preliminary pharmacological profile of this compound can be constructed. For instance, if the compound exhibits high affinity (low nM Kᵢ) for DAT and SERT, potent inhibition of uptake (low nM IC₅₀) in functional assays, and a dose-dependent increase in locomotor activity, the profile would be that of a stimulant with potential entactogenic properties, similar to cocaine or MDMA. Conversely, high affinity for the 5-HT₂ₐ receptor with agonist activity, coupled with sedative effects on locomotion, would suggest a completely different, potentially hallucinogenic or antipsychotic-like profile.

This initial characterization is foundational. Subsequent research should be guided by these findings and would include:

  • Advanced Behavioral Models: Drug discrimination studies to assess subjective effects relative to known drugs, and models of anxiety, depression, or cognition.

  • ADME/Tox Profiling: In vitro metabolic stability assays using liver microsomes, CYP450 inhibition panels, and preliminary cytotoxicity assessments (e.g., in HepG2 cells).

  • Pharmacokinetic Studies: Determination of key parameters like half-life, bioavailability, and brain penetration in a rodent model.

This systematic, hypothesis-driven approach ensures that research resources are deployed efficiently and that the resulting data is robust, interpretable, and provides a solid foundation for any further development or regulatory consideration.

References

  • Title: The behavioural pharmacology of the piperazine analogues BZP and TFMPP in the rat. Source: Pharmacology Biochemistry and Behavior URL: [Link]

  • Title: The medicinal chemistry of piperazine-1-carboxamides, -dithiocarbamates and -sulfonamides. Source: Expert Opinion on Therapeutic Patents URL: [Link]

  • Title: The Amphetamine Isomers: A Review of the Literature on Their Pharmacokinetics and Pharmacodynamics. Source: Journal of Clinical Psychiatry URL: [Link]

  • Title: The Cheng-Prusoff equation: a review of its applications and limitations. Source: Molecular Pharmacology URL: [Link]

  • Title: Locomotor activity. Source: Current Protocols in Neuroscience URL: [Link]

An In-Depth Technical Guide on the Speculated Mechanism of Action of 1-(Piperazin-2-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a speculative yet scientifically grounded exploration of the potential mechanism of action for the novel chemical entity, 1-(Piperazin-2-yl)propan-2-amine. Given the absence of published data on this specific molecule, this guide synthesizes information from its core structural motifs—the piperazine ring and the propan-2-amine side chain—to formulate plausible pharmacological hypotheses. The piperazine moiety is a well-established pharmacophore in numerous centrally active agents, particularly those modulating monoaminergic systems.[1][2] Concurrently, the propan-2-amine structure is reminiscent of amphetamine-like compounds known to interact with monoamine transporters. This guide proposes that this compound likely functions as a modulator of dopamine, serotonin, and/or norepinephrine signaling pathways. We will dissect its structure, propose primary mechanistic hypotheses, and provide a comprehensive, tiered experimental workflow to systematically investigate these hypotheses, complete with detailed, self-validating protocols.

Structural Analysis and Physicochemical Rationale

The structure of this compound (C7H17N3) consists of a piperazine ring substituted at the 2-position with a propan-2-amine group.[3] This unique combination suggests a hybrid pharmacology.

  • The Piperazine Core: The piperazine ring is a privileged scaffold in medicinal chemistry, renowned for its presence in a multitude of successful CNS drugs, including antidepressants (e.g., vortioxetine), antipsychotics (e.g., clozapine), and anxiolytics (e.g., buspirone).[1][4] Its two nitrogen atoms provide opportunities for hydrogen bonding and act as basic centers, which are often crucial for interacting with aminergic G-protein coupled receptors (GPCRs) and transporters.[5][6] The piperazine ring's conformational flexibility allows it to adopt optimal geometries for fitting into diverse binding pockets.[6] Its physicochemical properties often contribute to favorable ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics, including the potential for blood-brain barrier penetration.[5][7]

  • The Propan-2-amine Side Chain: This structural feature is a classic pharmacophore for compounds targeting monoamine transporters (MATs). It shares a structural backbone with endogenous monoamines like dopamine and norepinephrine, as well as with well-known psychostimulants like amphetamine. This suggests a strong possibility that this compound could interact with the dopamine transporter (DAT), norepinephrine transporter (NET), and/or the serotonin transporter (SERT).[8]

Based on this hybrid structure, the primary hypothesis is that this compound functions as a monoaminergic modulator . The subsequent sections will outline specific, testable sub-hypotheses and the experimental protocols required to validate them.

Core Mechanistic Hypotheses

We can distill the broad hypothesis of monoaminergic modulation into three distinct, albeit not mutually exclusive, potential mechanisms of action.

  • Hypothesis A: Direct GPCR Agonism/Antagonism: The compound acts as a direct ligand for one or more monoamine receptors, such as dopamine (D1-D5), serotonin (5-HT1-7), or adrenergic (α1, α2, β) receptor subtypes. The piperazine moiety is a common feature in many potent GPCR ligands.[2]

  • Hypothesis B: Monoamine Reuptake Inhibition: The compound blocks the function of DAT, NET, and/or SERT, leading to increased synaptic concentrations of the respective neurotransmitters.[8][9] This action is characteristic of many antidepressant and stimulant medications.[10]

  • Hypothesis C: Monoamine Releasing Agent: The compound acts as a substrate for monoamine transporters, leading to reverse transport (efflux) of neurotransmitters from the presynaptic terminal into the synapse. This is the canonical mechanism of amphetamine-like stimulants.

Experimental Validation Workflow

A tiered, systematic approach is essential to efficiently and accurately elucidate the mechanism of action. This workflow proceeds from broad, high-throughput screening to specific, functional characterization.

Tier 1: Primary Target Identification

The initial goal is to cast a wide net to identify the most probable biological targets.

Experiment 1.1: Broad Panel Radioligand Binding Screen

  • Rationale: To rapidly assess the compound's affinity for a wide range of CNS targets, including GPCRs, ion channels, and transporters. This is a cost-effective method to identify primary interaction points and potential off-target liabilities.

  • Methodology: A competitive binding assay is performed using membrane preparations from cells expressing the target of interest and a specific radioligand. The ability of this compound to displace the radioligand is measured.

  • Protocol:

    • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create serial dilutions.

    • Assay Setup: In a 96-well plate, combine the cell membrane preparation, a known concentration of a specific radioligand (e.g., [³H]-SCH23390 for D1 receptors), and varying concentrations of the test compound.[11]

    • Incubation: Incubate the plate to allow the binding reaction to reach equilibrium (e.g., 60 minutes at 30°C).[11]

    • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold buffer.[12]

    • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

    • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.[12] A significant Ki value (<1 µM) for any target warrants progression to Tier 2 functional assays.

Experiment 1.2: Monoamine Transporter (MAT) Binding Assays

  • Rationale: To specifically test Hypothesis B by determining the compound's affinity for DAT, NET, and SERT.

  • Methodology: This is a specialized radioligand binding assay using cell membranes expressing high levels of each transporter or synaptosomal preparations from relevant brain regions.[13][14]

  • Protocol: The protocol is similar to Experiment 1.1, but with specific reagents for each transporter.[12][15]

    • For DAT: Use membranes from HEK293 cells expressing hDAT and [³H]-WIN 35,428 as the radioligand.[14]

    • For NET: Use membranes from HEK293 cells expressing hNET and [³H]-Nisoxetine as the radioligand.

    • For SERT: Use membranes from HEK293 cells expressing hSERT and [³H]-Citalopram as the radioligand.

Tier 2: Functional Characterization

Based on the binding data from Tier 1, the next step is to determine the functional consequence of these interactions.

Experiment 2.1: GPCR Functional Assays (If GPCR Binding is Confirmed)

  • Rationale: To determine if the compound acts as an agonist, antagonist, or inverse agonist at the identified GPCR target(s). The choice of assay depends on the G-protein coupling of the receptor.[16][17]

  • Methodology (Example for a Gq-coupled receptor): Calcium Mobilization Assay [18]

    • Cell Culture: Use HEK293 cells transiently or stably expressing the GPCR of interest (e.g., 5-HT2A receptor).

    • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Compound Addition: Add varying concentrations of this compound to the cells.

    • Signal Detection: Measure the change in fluorescence intensity over time using a fluorescence plate reader. An increase in fluorescence indicates receptor activation (agonism).

    • Antagonism Test: To test for antagonism, pre-incubate the cells with the test compound before adding a known agonist for the receptor. A reduction in the agonist-induced signal indicates antagonism.

    • Data Analysis: Plot the fluorescence change against the log concentration of the compound to generate a dose-response curve and determine the EC50 (for agonists) or IC50 (for antagonists).

Hypothetical Signaling Pathway for a Gq-Coupled Receptor

Gq_Pathway Compound This compound (Agonist) GPCR Gq-Coupled Receptor (e.g., 5-HT2A) Compound->GPCR Binds & Activates PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Ca_Release Ca²⁺ Release (Increased Intracellular Ca²⁺) ER->Ca_Release Stimulates

A diagram illustrating the Gq-coupled signaling cascade.

Experiment 2.2: Neurotransmitter Uptake Inhibition Assays (If MAT Binding is Confirmed)

  • Rationale: To functionally confirm reuptake inhibition (Hypothesis B) by measuring the compound's ability to block the transport of neurotransmitters into cells.[9][19]

  • Methodology: Use cells expressing the specific monoamine transporter (DAT, NET, or SERT) or synaptosomes and measure the uptake of a radiolabeled neurotransmitter substrate.[14][15]

  • Protocol:

    • Cell/Synaptosome Plating: Plate HEK293 cells expressing the transporter of interest in a 96-well plate.

    • Pre-incubation: Pre-incubate the cells with varying concentrations of this compound or a known inhibitor (e.g., cocaine for DAT).

    • Substrate Addition: Add a radiolabeled substrate (e.g., [³H]-dopamine for DAT) and incubate for a short period (e.g., 1-3 minutes).[14]

    • Termination & Lysis: Stop the uptake by rapidly washing the cells with ice-cold buffer. Lyse the cells.

    • Quantification: Measure the radioactivity within the cells using a scintillation counter.

    • Data Analysis: Calculate the percent inhibition of uptake at each concentration of the test compound and determine the IC50 value.

Experiment 2.3: Neurotransmitter Release Assays (To Test Hypothesis C)

  • Rationale: To distinguish between a reuptake inhibitor and a releasing agent. Releasers will induce neurotransmitter efflux, while reuptake inhibitors will not (and will block uptake).

  • Methodology: Use cells pre-loaded with a radiolabeled neurotransmitter and measure the amount of radioactivity released into the medium after exposure to the test compound.[20]

  • Protocol:

    • Loading: Incubate cells expressing a MAT (e.g., hDAT) with a radiolabeled substrate (e.g., [³H]-dopamine) to allow it to accumulate inside the cells.

    • Washing: Wash the cells to remove any extracellular radioactivity.

    • Compound Incubation: Add varying concentrations of this compound or a known releaser (e.g., d-amphetamine) to the cells.

    • Sample Collection: At various time points, collect the extracellular buffer.

    • Quantification: Measure the radioactivity in the collected buffer using a scintillation counter.

    • Data Analysis: An increase in extracellular radioactivity compared to a vehicle control indicates that the compound is a releasing agent. Plot the amount released against the log concentration to determine the EC50 for release.

Tier 3: In-Vivo Confirmation

Should in-vitro results suggest a potent and specific mechanism, preliminary in-vivo studies can provide physiological context. A key experiment would be in-vivo microdialysis in a relevant animal model (e.g., rat) to measure changes in extracellular neurotransmitter levels in specific brain regions (e.g., striatum for dopamine, prefrontal cortex for norepinephrine) following systemic administration of the compound.[20]

Data Interpretation and Integrated Mechanism

The collective data from this workflow will allow for the construction of a comprehensive pharmacological profile.

Table 1: Hypothetical Data Summary for this compound

Assay TypeTargetResult (Ki or IC50/EC50)Interpretation
Binding Affinity 5-HT2A ReceptorKi = 75 nMHigh affinity binding
Dopamine Transporter (DAT)Ki = 250 nMModerate affinity binding
Norepinephrine Transporter (NET)Ki = 150 nMModerate affinity binding
Serotonin Transporter (SERT)Ki > 10,000 nMNegligible affinity
Functional Assay 5-HT2A Calcium MobilizationIC50 = 120 nMFunctional Antagonist
Dopamine Uptake InhibitionIC50 = 400 nMReuptake Inhibitor
Norepinephrine Uptake InhibitionIC50 = 280 nMReuptake Inhibitor
Dopamine ReleaseNo significant releaseNot a releasing agent
  • Interpreted Profile: Based on this hypothetical data, this compound would be classified as a serotonin 2A (5-HT2A) receptor antagonist and a dual norepinephrine-dopamine reuptake inhibitor (NDRI) . This profile is reminiscent of some multimodal antidepressants and suggests potential therapeutic utility in mood or cognitive disorders.

Conclusion

While the precise mechanism of action of this compound remains to be empirically determined, its chemical structure provides a strong rationale for prioritizing the investigation of its effects on central monoaminergic systems. The piperazine core and propan-2-amine side chain are powerful pharmacophores that suggest a high probability of interaction with dopamine, norepinephrine, and/or serotonin receptors and transporters. The tiered experimental workflow detailed in this guide provides a robust and logical framework for systematically dissecting these potential interactions, moving from broad screening to specific functional validation. Elucidating this compound's pharmacological profile is a critical step in evaluating its potential as a novel therapeutic agent for CNS disorders.

References

  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]

  • An Update of the Classical and Novel Methods Used for Measuring Fast Neurotransmitters During Normal and Brain Altered Function. (2014). PMC - PubMed Central. Retrieved January 20, 2026, from [Link]

  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. (2021). Europe PMC. Retrieved January 20, 2026, from [Link]

  • What are Monoamine reuptake inhibitor and how do they work?. (2024). Patsnap Synapse. Retrieved January 20, 2026, from [Link]

  • Monoamine reuptake inhibitor. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]

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  • Pharmacology of Piperazine ; Definition, Uses, Mechanism of action, Side effects. (2024). YouTube. Retrieved January 20, 2026, from [Link]

  • The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. (n.d.). Bentham Science. Retrieved January 20, 2026, from [Link]

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  • Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. (2022). National Institutes of Health (NIH). Retrieved January 20, 2026, from [Link]

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  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. (2020). PubMed Central. Retrieved January 20, 2026, from [Link]

  • Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. (2019). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (2019). ACS Chemical Neuroscience. Retrieved January 20, 2026, from [Link]

  • Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. (2022). YouTube. Retrieved January 20, 2026, from [Link]

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Whitepaper: A-to-Z In Silico Workflow for Characterizing Novel Ligand-Receptor Interactions: The Case of "1-(Piperazin-2-yl)propan-2-amine"

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The identification and characterization of interactions between novel small molecules and their biological targets are cornerstone activities in modern drug discovery. This guide presents a comprehensive, field-proven in silico workflow to predict and analyze the receptor binding profile of a novel ligand, using "1-(Piperazin-2-yl)propan-2-amine" as a case study. As this molecule is not extensively characterized in public databases, it serves as an ideal prototype for demonstrating a full pipeline, from target identification to rigorous biophysical simulation. This document provides researchers, computational chemists, and drug development professionals with a structured, scientifically-grounded methodology that integrates target prediction, molecular docking, molecular dynamics, and free energy calculations to build a robust, actionable model of a ligand's biological activity.

Introduction: The Challenge of the Unknown Ligand

In drug discovery, researchers frequently encounter novel chemical entities with potential therapeutic value but unknown mechanisms of action. "this compound" is a small molecule featuring a piperazine core, a common scaffold in pharmacologically active compounds.[1] However, a lack of established binding data necessitates a predictive, computational approach to identify its putative protein targets and characterize the binding interactions at an atomic level.[2] Computational methods, collectively known as in silico modeling, provide a rapid and cost-effective pathway to generate testable hypotheses, prioritize experimental work, and accelerate the hit-to-lead pipeline.[3][4]

This guide details a multi-stage workflow designed to address this challenge. It is built on a foundation of self-validation, where the output of each stage provides the input for the next, creating a logically coherent and scientifically rigorous process.

Chapter 1: Target Identification - Finding a Biological Partner

Before any binding analysis can occur, we must first identify high-probability protein targets. When a ligand's targets are unknown, a ligand-based approach is the most logical starting point.[5] The principle is straightforward: molecules with similar structures often bind to similar proteins.

Ligand Similarity Search Protocol

This protocol leverages the vast, curated bioactivity data in the ChEMBL database to find known compounds that are structurally similar to our query molecule and, by extension, identify their protein targets.[6][7]

Methodology:

  • Query Molecule Preparation:

    • Generate the 2D structure of "this compound".

    • Convert the 2D structure to a canonical SMILES (Simplified Molecular Input Line Entry System) string.

  • Database Screening:

    • Utilize the ChEMBL database similarity search tool.[8][9] ChEMBL is a manually curated database of bioactive molecules with drug-like properties.[7]

    • Input the SMILES string of the query molecule.

    • Set a similarity threshold (e.g., Tanimoto coefficient > 0.85) using a standard molecular fingerprint like ECFP4.[10]

  • Target Prioritization:

    • Analyze the search results, which will list structurally similar compounds and their annotated biological targets.[8]

    • Filter and rank the potential targets based on the frequency of occurrence, bioactivity data (e.g., IC50, Ki), and relevance to desired therapeutic areas.

Hypothetical Outcome: For this workflow, let's assume the similarity search identifies several known ligands for the human Dopamine D2 Receptor (DRD2) , a G-protein coupled receptor and a common target for neuropsychiatric drugs containing the piperazine scaffold. This now becomes our primary target for investigation.

Chapter 2: Molecular Docking - Predicting the Binding Pose

Molecular docking predicts the preferred orientation and conformation (the "pose") of a ligand when bound to a receptor, and estimates the strength of the interaction via a scoring function.[11][12][13] This step is crucial for visualizing the specific atomic interactions that stabilize the complex.[12][14]

Structure-Based Docking Workflow

This protocol uses AutoDock Vina, a widely used and validated open-source docking engine.[15][16][17]

Diagram: Molecular Docking Workflow

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB 1. Fetch Receptor (e.g., DRD2 from PDB) Prep_Receptor 3. Prepare Receptor (Remove water, add hydrogens) PDB->Prep_Receptor Ligand_2D 2. Prepare Ligand (2D to 3D, add charges) Grid 4. Define Binding Site (Grid Box Generation) Ligand_2D->Grid Prep_Receptor->Grid Vina 5. Run AutoDock Vina Grid->Vina Analyze 6. Analyze Poses (Binding Affinity & Interactions) Vina->Analyze Select 7. Select Best Pose (For MD Simulation) Analyze->Select

Caption: Workflow for preparing and executing a molecular docking simulation.

Methodology:

  • Receptor Preparation:

    • Download the 3D structure of DRD2 from the Protein Data Bank (PDB).[2][14]

    • Using AutoDockTools, remove water molecules, add polar hydrogens, and assign Gasteiger charges.[16][17] Save the prepared receptor in PDBQT format.

  • Ligand Preparation:

    • Generate the 3D conformer of "this compound".

    • Assign rotatable bonds and merge non-polar hydrogens. Save in PDBQT format.

  • Grid Box Definition:

    • Define the search space (grid box) for docking. This is typically centered on the known binding site of the receptor or a pocket identified by site-finder algorithms.[14] For DRD2, this would be the orthosteric binding site for dopamine.

  • Docking Execution:

    • Run AutoDock Vina using a configuration file that specifies the receptor, ligand, and grid box coordinates.[15][18]

    • vina --config config.txt --log results.log

  • Results Analysis:

    • Vina will output multiple binding poses ranked by their predicted binding affinity (in kcal/mol).[15]

    • Visualize the top-ranked poses and analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic contacts, salt bridges) with the receptor's amino acid residues.

Hypothetical Data Summary:

Pose IDBinding Affinity (kcal/mol)Key Interacting Residues (DRD2)Interaction Type
1-8.9ASP-114, SER-193Ionic, Hydrogen Bond
2-8.5PHE-389, TRP-386Pi-Pi Stacking
3-8.2VAL-115, CYS-118Hydrophobic

Chapter 3: Molecular Dynamics - Simulating Biological Reality

While docking provides a static snapshot, Molecular Dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time, accounting for the flexibility of the protein and the influence of solvent.[2] This step is critical for validating the stability of the docking pose and understanding the energetic contributions to binding.[19][20]

MD Simulation Protocol

This protocol uses GROMACS, a high-performance and widely used MD engine.[21][22][23]

Diagram: MD Simulation & Analysis Workflow

G cluster_setup System Setup cluster_sim Simulation cluster_analysis Trajectory Analysis Complex 1. Start with Best Docked Pose Topology 2. Generate Ligand Topology (e.g., CGenFF server) Complex->Topology Solvate 3. Solvate & Add Ions (Water box, neutralize system) Topology->Solvate Minimize 4. Energy Minimization Solvate->Minimize Equilibrate 5. NVT & NPT Equilibration Minimize->Equilibrate Production 6. Production MD Run (e.g., 100 ns) Equilibrate->Production RMSD 7. Analyze Stability (RMSD, RMSF) Production->RMSD Energy 8. Calculate Binding Free Energy (MM/PBSA) Production->Energy Interactions 9. Analyze Interactions Over Time Production->Interactions

Caption: Workflow for MD simulation and subsequent trajectory analysis.

Methodology:

  • System Preparation:

    • Use the top-ranked docking pose of the DRD2-ligand complex as the starting structure.

    • Generate a molecular topology and parameters for the ligand using a tool like the CGenFF server, ensuring compatibility with the CHARMM36m force field used for the protein.[21][22]

    • Place the complex in a simulation box, solvate with a water model (e.g., TIP3P), and add ions to neutralize the system's charge.[24]

  • Simulation Protocol:

    • Energy Minimization: Remove steric clashes from the initial system.

    • Equilibration: Perform two short equilibration phases (NVT and NPT) to bring the system to the desired temperature and pressure while restraining the protein and ligand heavy atoms.[22]

    • Production MD: Run the production simulation for a sufficient duration (e.g., 100-200 nanoseconds) without restraints to observe the natural dynamics of the complex.[21]

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Calculate the RMSD of the ligand and protein backbone over time. A stable, low-RMSD plateau indicates that the complex has reached equilibrium and the binding pose is stable.

    • Root Mean Square Fluctuation (RMSF): Analyze the fluctuation of individual residues to identify flexible regions of the protein.

Chapter 4: Binding Free Energy Calculation

To obtain a more accurate estimate of binding affinity than docking scores provide, we can calculate the binding free energy from the MD trajectory.[19] The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Generalized Born Surface Area (MM/GBSA) methods are popular end-point techniques that balance accuracy and computational cost.[25][26][27]

MM/GBSA Protocol

This protocol uses the g_mmpbsa tool or equivalent scripts within AmberTools applied to a GROMACS trajectory.[28][29]

Methodology:

  • Trajectory Sampling: Extract snapshots (frames) from the stable portion of the production MD trajectory.

  • Energy Calculation: For each snapshot, calculate the binding free energy (ΔG_bind) using the MM/GBSA equation:

    • ΔG_bind = G_complex - (G_receptor + G_ligand)

    • This involves calculating the molecular mechanics energy in the gas phase (ΔE_MM), the polar solvation energy (ΔG_solv,polar), and the nonpolar solvation energy (ΔG_solv,nonpolar).[26]

  • Energy Decomposition: Decompose the total binding free energy into contributions from individual amino acid residues. This powerful analysis highlights the key "hotspot" residues that are critical for the binding interaction.[26]

Hypothetical Binding Energy Data:

Energy ComponentAverage Value (kcal/mol)
van der Waals Energy-45.7
Electrostatic Energy-28.3
Polar Solvation Energy+51.5
Nonpolar Solvation Energy-5.1
ΔG binding (MM/GBSA) -27.6

Key Residue Contributions to ΔG_bind:

ResidueContribution (kcal/mol)
ASP-114-6.8
SER-193-4.2
TRP-386-3.5
PHE-389-3.1

Conclusion and Forward Look

This in-depth guide has outlined a robust, multi-step in silico workflow for characterizing the receptor binding of a novel small molecule, "this compound". By progressing from broad target identification to highly detailed biophysical simulations, we generated a scientifically-grounded hypothesis: the molecule is a likely binder of the Dopamine D2 Receptor. The docking and MD simulations predicted a stable binding pose, and MM/GBSA calculations provided a quantitative estimate of binding affinity while pinpointing key interacting residues like ASP-114.

The results from this computational pipeline are not an end in themselves but a powerful starting point. They provide specific, testable hypotheses that can guide subsequent in vitro and in vivo experiments, such as radioligand binding assays or functional assays, thereby increasing the efficiency and success rate of the drug discovery process. This self-validating, sequential methodology represents a best-practice approach for the modern computational chemist.

References

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  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. Available from: [Link]

  • Predicting the Binding of Small Molecules to Proteins through Invariant Representation of the Molecular Structure. ACS Publications. Available from: [Link]

  • Learn the Art of Pharmacophore Modeling in Drug Designing. YouTube. Available from: [Link]

  • End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. ACS Publications. Available from: [Link]

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  • MD Simulation of Protein-Ligand Interaction: Formation and Dissociation of an Insulin-Phenol Complex. PubMed Central. Available from: [Link]

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  • Basic docking — Autodock Vina 1.2.0 documentation. Read the Docs. Available from: [Link]

  • Predicting small-molecule inhibition of protein complexes. bioRxiv. Available from: [Link]

  • Autodock Vina Tutorial - Molecular Docking. YouTube. Available from: [Link]

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  • The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. PubMed Central. Available from: [Link]

  • In Silico Ligand-Based Screening of PDB Database for Searching Unique Motifs Against SARS-CoV-2. MDPI. Available from: [Link]

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  • The ChEMBL Database in 2023: a drug discovery platform spanning multiple bioactivity data types and time periods. PubMed Central. Available from: [Link]

  • Docking Screens for Novel Ligands Conferring New Biology. ResearchGate. Available from: [Link]

  • Tutorial for Performing MM/GBSA and MM/PBSA free energy calculations from MD simulations with amber. YouTube. Available from: [Link]

  • in-silico-screening-of-ligand-databases-methods-and-applications.pdf. Indian Journal of Pharmaceutical Sciences. Available from: [Link]

  • How to Perform Molecular Docking with AutoDock Vina. YouTube. Available from: [Link]

  • Qualitative Estimation of Protein–Ligand Complex Stability through Thermal Titration Molecular Dynamics Simulations. ACS Publications. Available from: [Link]

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  • In-silico molecular modelling, MM/GBSA binding free energy and molecular dynamics simulation study of novel pyrido fused imidazo[4,5-c]quinolines as potential anti-tumor agents. Frontiers. Available from: [Link]

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  • Piperazine. Wikipedia. Available from: [Link]

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  • In-silico Studies: Pioneering The Future Of Drug Discovery. IJSDR. Available from: [Link]

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An In-depth Technical Guide to 1-(Piperazin-2-yl)propan-2-amine: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Piperazine Scaffold in Medicinal Chemistry

The piperazine ring is a ubiquitous structural motif in a vast array of pharmacologically active compounds, earning it the status of a "privileged scaffold" in drug discovery.[1] This six-membered heterocycle, containing two nitrogen atoms at the 1 and 4 positions, offers a unique combination of physicochemical properties and synthetic tractability.[2] Its presence in numerous FDA-approved drugs, including antipsychotics, antidepressants, and anxiolytics, underscores its importance in modulating biological pathways.[3][4] The ability of the piperazine moiety to influence solubility, lipophilicity, and receptor-binding interactions makes it a valuable tool for medicinal chemists.[1]

This document will provide a comprehensive overview of the predicted chemical data, potential synthetic routes, and prospective applications of 1-(Piperazin-2-yl)propan-2-amine, drawing upon established methodologies for the synthesis of chiral 2-substituted piperazines.

Predicted Chemical and Physicochemical Properties

While experimental data for this compound is not extensively published, its properties can be predicted based on the known characteristics of piperazine and related derivatives.

PropertyPredicted Value/InformationCitation
Molecular Formula C7H17N3[6]
Molecular Weight 143.23 g/mol [6]
Appearance Likely a colorless to pale yellow liquid or low-melting solid
Boiling Point Estimated to be in the range of 200-250 °C
Solubility Expected to be soluble in water and polar organic solvents[2]
pKa Expected to have multiple pKa values due to the three nitrogen atoms, with the piperazine nitrogens having pKa values around 5-6 and 9-10.[2]

Synthetic Strategies for Chiral 2-Substituted Piperazines

The synthesis of enantiomerically pure 2-substituted piperazines is a key challenge that has been addressed through various innovative methodologies. These approaches can be adapted for the synthesis of this compound.

Synthesis from α-Amino Acids

A common and effective strategy for producing chiral 2-substituted piperazines is to utilize the inherent chirality of α-amino acids. This multi-step process typically involves the formation of a diketopiperazine intermediate, which is then selectively reduced.[5] A more advanced approach allows for the creation of orthogonally protected 2-substituted piperazines, providing greater control for subsequent functionalization.[5]

Experimental Protocol: Orthogonally Protected 2-Substituted Piperazine Synthesis [5]

  • Diamine Formation: An N-protected α-amino acid is converted to its corresponding orthogonally bis-protected chiral 1,2-diamine in two steps.

  • Aza-Michael Addition: The chiral diamine undergoes an aza-Michael addition with an in situ generated vinyl diphenyl sulfonium salt.

  • Cyclization: The resulting intermediate cyclizes to form the orthogonally protected 2-substituted piperazine.

  • Deprotection and Functionalization: Selective deprotection of one of the nitrogen atoms allows for the introduction of the propan-2-amine side chain, followed by the removal of the remaining protecting group to yield the final product.

G cluster_0 Synthesis from α-Amino Acid N-protected\nα-amino acid N-protected α-amino acid Chiral 1,2-diamine Chiral 1,2-diamine N-protected\nα-amino acid->Chiral 1,2-diamine 2 steps Aza-Michael Adduct Aza-Michael Adduct Chiral 1,2-diamine->Aza-Michael Adduct Aza-Michael Addition Protected 2-substituted\npiperazine Protected 2-substituted piperazine Aza-Michael Adduct->Protected 2-substituted\npiperazine Cyclization Final Product Final Product Protected 2-substituted\npiperazine->Final Product Deprotection & Functionalization

Caption: Workflow for synthesizing chiral 2-substituted piperazines from α-amino acids.

Direct α-Lithiation of N-Boc Piperazines

A more direct route to 2-substituted piperazines involves the α-lithiation of an N-Boc protected piperazine, followed by quenching with a suitable electrophile.[7] This method offers a potentially shorter synthetic sequence.

Experimental Protocol: α-Lithiation of N-Boc Piperazine [7]

  • Protection: Piperazine is first protected with a Boc group on one nitrogen and another suitable protecting group (e.g., benzyl) on the other.

  • Lithiation: The N-Boc-N'-benzylpiperazine is treated with a strong base, such as s-butyllithium, in the presence of a ligand like TMEDA at low temperature to generate the α-lithiated species.

  • Electrophilic Quench: The lithiated intermediate is then reacted with an appropriate electrophile to introduce the desired substituent at the 2-position. For the target molecule, this would involve a multi-step conversion of the introduced group to the propan-2-amine moiety.

  • Deprotection: The protecting groups are subsequently removed to yield the final product.

G cluster_1 α-Lithiation Pathway N-Boc-N'-benzyl\npiperazine N-Boc-N'-benzyl piperazine α-Lithiated\nIntermediate α-Lithiated Intermediate N-Boc-N'-benzyl\npiperazine->α-Lithiated\nIntermediate s-BuLi, TMEDA 2-Substituted\nN-Boc-N'-benzyl\npiperazine 2-Substituted N-Boc-N'-benzyl piperazine α-Lithiated\nIntermediate->2-Substituted\nN-Boc-N'-benzyl\npiperazine Electrophilic Quench Final Product Final Product 2-Substituted\nN-Boc-N'-benzyl\npiperazine->Final Product Side-chain modification & Deprotection

Sources

A Technical Guide to 1-(Piperazin-2-yl)propan-2-amine for the Research Community

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals on the Commercial Availability, Synthesis, and Application of a Versatile Chiral Building Block.

Introduction: The Significance of Chiral Piperazines in Medicinal Chemistry

The piperazine motif is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in clinically successful drugs.[1] Its unique physicochemical properties, including high aqueous solubility and two basic nitrogen atoms that can be functionalized, make it an invaluable component for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] Specifically, chiral 2-substituted piperazines, such as 1-(Piperazin-2-yl)propan-2-amine, offer a three-dimensional architecture that can lead to enhanced target specificity and potency. This guide provides a comprehensive technical overview of this compound, a valuable building block for researchers engaged in drug discovery and development.

Commercial Availability and Procurement

This compound (CAS No. 1146290-16-5) is commercially available from several chemical suppliers, making it accessible for research purposes. The compound is typically offered at a purity of ≥98%. Below is a comparative table of suppliers.

SupplierCatalog NumberPurityAvailable Quantities
Santa Cruz Biotechnology sc-211311-Inquire
Sigma-Aldrich Enamine-ENA189566324-Inquire
BLDpharm BD01298457≥98%50mg, 100mg, 250mg, 500mg, 1g
Aladdin P971992≥98%50mg, 100mg, 250mg, 500mg, 1g

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.

Molecular Properties

PropertyValue
Molecular Formula C₇H₁₇N₃
Molecular Weight 143.23 g/mol [2]
CAS Number 1146290-16-5

Proposed Synthesis Pathway

While specific proprietary synthesis methods for this compound are not publicly disclosed, a plausible and scientifically sound synthetic route can be proposed based on established methodologies for the creation of chiral 2-substituted piperazines. A common and effective strategy involves starting from a readily available chiral amino acid, in this case, Alanine, to introduce the desired stereochemistry.

The proposed multi-step synthesis involves the initial protection of the amino and carboxylic acid groups of D- or L-Alanine, followed by a coupling reaction to build the piperazine precursor, cyclization, and subsequent deprotection and functional group manipulation to yield the final product.

Conceptual Workflow for the Synthesis of this compound

G cluster_0 Step 1: Starting Material cluster_1 Step 2: Protection cluster_2 Step 3: Coupling cluster_3 Step 4: Reduction & Cyclization cluster_4 Step 5: Reduction cluster_5 Step 6: Functional Group Conversion cluster_6 Step 7: Deprotection A Chiral Alanine B N-Boc-Alanine A->B Boc₂O C Dipeptide Precursor B->C Coupling Agent, Aminoethanol derivative D Protected Piperazinone C->D Reducing Agent, Intramolecular Cyclization E Protected Piperazine D->E LiAlH₄ or BH₃ F Protected Precursor E->F Mesylation, Azide Substitution, Reduction G This compound F->G Acidic Deprotection

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of N-Boc-Alanine

  • Dissolve L- or D-Alanine in a mixture of dioxane and water.

  • Cool the solution in an ice bath and add di-tert-butyl dicarbonate (Boc₂O) and sodium bicarbonate.

  • Stir the reaction mixture overnight at room temperature.

  • Acidify the mixture with a cold solution of potassium bisulfate and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-Alanine.

Step 2: Coupling to form Dipeptide Precursor

  • Dissolve N-Boc-Alanine in anhydrous dichloromethane (DCM).

  • Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-Hydroxysuccinimide (NHS).

  • Add a suitable protected aminoethanol derivative (e.g., N-benzyl-aminoethanol).

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Wash the reaction mixture with water and brine, dry the organic layer, and purify by column chromatography.

Step 3: Reduction and Cyclization to Protected Piperazinone

  • The ester group of the dipeptide precursor is reduced to an alcohol using a mild reducing agent.

  • The resulting amino alcohol undergoes an intramolecular cyclization, often facilitated by heating or a mild acid catalyst, to form the protected piperazinone ring.

Step 4: Reduction of Piperazinone to Piperazine

  • The protected piperazinone is dissolved in an anhydrous solvent like tetrahydrofuran (THF).

  • A strong reducing agent, such as lithium aluminum hydride (LiAlH₄) or borane (BH₃), is added cautiously at 0°C.

  • The reaction is refluxed until the reduction is complete.

  • The reaction is carefully quenched, and the product is extracted and purified.

Step 5: Conversion of Hydroxyl to Amine

  • The hydroxyl group on the side chain is converted to a good leaving group, for example, by mesylation with methanesulfonyl chloride.

  • The mesylate is then displaced with an azide source, such as sodium azide.

  • The resulting azide is reduced to the primary amine, for instance, by catalytic hydrogenation or using a reducing agent like LiAlH₄.

Step 6: Deprotection

  • The protecting groups (e.g., Boc and benzyl) are removed under appropriate conditions. The Boc group is typically removed with a strong acid like trifluoroacetic acid (TFA) in DCM, and the benzyl group can be removed by catalytic hydrogenation.

  • The final product, this compound, is isolated as a salt and can be neutralized to the free base if required.

Quality Control and Analytical Characterization

Ensuring the purity and identity of this compound is crucial for its application in research. Standard analytical techniques should be employed for its characterization.

Analytical Workflow

G A Synthesized or Procured Compound B NMR Spectroscopy (¹H and ¹³C) A->B C Mass Spectrometry (e.g., ESI-MS) A->C D HPLC/UPLC A->D F Structural Confirmation B->F C->F E Purity Assessment D->E G Final Product for Research E->G F->G

Caption: Analytical workflow for quality control of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum should show characteristic signals for the protons on the piperazine ring, the propyl side chain, and the amine groups. The integration of these signals should correspond to the number of protons in the structure.

  • ¹³C NMR: The carbon NMR spectrum will confirm the presence of the seven carbon atoms in the molecule with distinct chemical shifts for the piperazine ring carbons and the propyl side chain carbons.

Mass Spectrometry (MS):

  • Electrospray ionization mass spectrometry (ESI-MS) should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 144.15.

High-Performance Liquid Chromatography (HPLC):

  • Reversed-phase HPLC with a suitable column (e.g., C18) can be used to determine the purity of the compound. A mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol is typically used. Due to the lack of a strong chromophore, detection may require a universal detector like a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or mass spectrometry.[3]

Potential Applications in Research and Drug Discovery

The structural features of this compound make it a versatile building block for the synthesis of a wide range of biologically active molecules. The piperazine core is a common element in drugs targeting the central nervous system (CNS).[4]

Potential Research Areas:

  • CNS-active agents: The piperazine moiety is a well-known pharmacophore for dopamine and serotonin receptors. Derivatives of this compound could be synthesized and screened for activity as antipsychotics, antidepressants, or anxiolytics.

  • Antimicrobial agents: Piperazine derivatives have also shown promise as antibacterial and antifungal agents. The primary amine and the piperazine nitrogens can be functionalized to create novel antimicrobial compounds.

  • Anticancer agents: The piperazine scaffold is present in several approved anticancer drugs. This building block can be used to generate libraries of compounds for screening against various cancer cell lines.

Safety Information

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is essential to consult the Safety Data Sheet (SDS) provided by the supplier before use.

General Safety Recommendations:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a commercially available and valuable chiral building block for medicinal chemistry and drug discovery. Its unique structural features provide a solid foundation for the synthesis of novel compounds with potential therapeutic applications across various disease areas. This guide has provided a comprehensive overview of its procurement, a plausible synthetic route, analytical characterization methods, and potential research applications to support the scientific community in utilizing this versatile molecule.

References

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A Senior Application Scientist's Guide to the Synthesis of Novel Piperazine-Containing Compounds

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Piperazine Scaffold as a Privileged Structure in Medicinal Chemistry

The piperazine ring, a six-membered heterocycle with two nitrogen atoms in a 1,4-arrangement, stands as a cornerstone in modern medicinal chemistry. Its prevalence is not coincidental; it is designated as a "privileged scaffold" due to its frequent appearance in a vast array of biologically active compounds and FDA-approved drugs.[1][2] The therapeutic landscape is rich with piperazine-containing molecules targeting a wide spectrum of diseases, including cancer (Imatinib), viral infections (Indinavir), and central nervous system disorders (Clozapine).[3][4][5]

The utility of the piperazine moiety stems from its unique physicochemical properties. The two nitrogen atoms act as both hydrogen bond donors and acceptors, enhancing interactions with biological targets and often improving aqueous solubility and oral bioavailability—critical parameters in drug design.[6][7][8] Furthermore, the piperazine ring serves as a versatile and conformationally constrained linker, allowing medicinal chemists to precisely orient pharmacophoric groups in three-dimensional space.

However, the symmetrical nature of the parent piperazine molecule presents a significant synthetic hurdle: achieving selective functionalization at the N1 and N4 positions. This guide provides a comprehensive overview of core synthetic methodologies, strategic considerations, and practical protocols to navigate the synthesis of novel, unsymmetrically substituted piperazine derivatives, empowering researchers to unlock the full potential of this remarkable scaffold.

Strategic Planning: The Art of Orthogonal Protecting Groups

For the synthesis of complex, unsymmetrically substituted piperazines, a robust protecting group strategy is not merely a convenience—it is an absolute necessity.[9] Orthogonal protecting groups, which can be removed under specific conditions without affecting others, are the key to achieving selective and sequential functionalization of the two piperazine nitrogens.[9] The choice of protecting groups is dictated by the stability of other functionalities in the molecule and the planned synthetic sequence.

The most common and reliable protecting groups for the piperazine nitrogens are carbamate-based, including tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc).

Decision Framework for Orthogonal Protection

The selection of an appropriate orthogonal protecting group strategy is a critical first step. The following decision tree illustrates a logical approach to choosing between the most common protecting groups based on downstream reaction conditions.

G start Start: Mono-protected piperazine needed q1 Will the synthesis involve strong bases (e.g., organolithiums, LDA)? start->q1 q2 Will the synthesis involve catalytic hydrogenolysis (e.g., H₂/Pd-C)? q1->q2 No cbz Use Cbz Group (Hydrogenolysis) q1->cbz Yes q3 Is mild, base-labile deprotection required? q2->q3 No boc Use Boc Group (Acid-labile) q2->boc Yes q3->cbz No fmoc Use Fmoc Group (Base-labile, e.g., piperidine) q3->fmoc Yes G pd0 Pd(0)L₂ complex1 L₂Pd(Ar)(X) pd0->complex1 Ar-X ox_add Oxidative Addition complex2 [L₂Pd(Ar)(HNR₂)]⁺X⁻ complex1->complex2 HNR₂ amine_coord Amine Coordination complex3 L₂Pd(Ar)(NR₂) complex2->complex3 Base deprotonation Deprotonation (Base) complex3->pd0 product Ar-NR₂ complex3->product red_elim Reductive Elimination start_materials Ar-X + HNR₂ G cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: In-Situ Reduction Piperazine Piperazine Hemiaminal Hemiaminal Intermediate Piperazine->Hemiaminal + Aldehyde (R'CHO) Iminium Iminium Ion Intermediate Hemiaminal->Iminium - H₂O (Acid Catalyst) Product N-Alkyl Piperazine Iminium->Product + Reducing Agent (e.g., NaBH(OAc)₃)

Sources

Foreword: The Piperazine Nucleus as a Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of Substituted Piperazine Derivatives

The piperazine ring, a six-membered heterocycle with two nitrogen atoms in opposing positions, stands as a cornerstone in medicinal chemistry and drug development.[1][2] Its prevalence in a multitude of clinically successful drugs is not coincidental; it is a direct result of the scaffold's unique physicochemical and structural properties.[3][4][5] The two nitrogen atoms provide a combination of basicity, polarity, and hydrogen bonding capability, which medicinal chemists leverage to fine-tune a molecule's solubility, oral bioavailability, and ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics.[2][6][7] This inherent versatility allows the piperazine moiety to serve as a flexible linker between different pharmacophores or as a central scaffold for building interactions with diverse biological targets.[3]

This guide provides an in-depth exploration of the major biological activities exhibited by substituted piperazine derivatives. We will move beyond a simple cataloging of effects to dissect the underlying mechanisms of action, explore critical structure-activity relationships (SAR), and provide validated, step-by-step experimental protocols for evaluating these activities in a research setting. The narrative is structured to reflect the multifaceted potential of this remarkable scaffold, offering researchers and drug development professionals a comprehensive resource grounded in scientific integrity and practical application.

Part 1: Anticancer Activity of Piperazine Derivatives

The uncontrolled proliferation of cells that characterizes cancer has made it a primary focus of global health research.[8] Piperazine derivatives have emerged as a particularly fruitful class of compounds in oncology, with many demonstrating potent cytotoxic and antiproliferative effects against a wide range of tumor cell lines.[9][10] A number of FDA-approved anticancer drugs, such as Imatinib, feature the piperazine ring, underscoring its therapeutic importance.[8]

Core Mechanisms of Antineoplastic Action

The anticancer effects of piperazine derivatives are not monolithic; they engage with a variety of molecular targets crucial to cancer cell survival and proliferation.

  • Cell Cycle Arrest: A primary mechanism involves the disruption of the cell cycle. For instance, certain quinoxalinyl–piperazine derivatives have been shown to induce a G2/M-specific cell cycle arrest, preventing cancer cells from proceeding through mitosis.[9] This interruption provides a window for apoptotic mechanisms to be initiated.

  • Inhibition of Pro-Survival Signaling Pathways: Many human cancers are driven by the over-activation of signaling pathways that promote cell growth and inhibit apoptosis. Arylpiperazine derivatives have been shown to inhibit the PI3K/Akt/mTOR pathway, a central regulator of cell survival.[2] By blocking key kinases in this cascade, these compounds can effectively cut off the survival signals that cancer cells depend on.

  • Induction of Apoptosis: Beyond simply halting proliferation, potent piperazine derivatives actively induce programmed cell death (apoptosis). This can be achieved by modulating the expression of key regulatory proteins, such as inhibiting the anti-apoptotic Bcl-2 protein, thereby tipping the cellular balance toward death.[9]

Below is a diagram illustrating the inhibition of the PI3K/Akt signaling pathway, a common mechanism for piperazine-based anticancer agents.

PI3K_Akt_Pathway cluster_membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Akt->Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis Piperazine Piperazine Derivative Piperazine->Inhibition2 Inhibition->Apoptosis

Caption: Inhibition of the PI3K/Akt pathway by a substituted piperazine derivative.

Structure-Activity Relationship (SAR) Insights

The potency of anticancer piperazine derivatives is highly dependent on the nature and position of substituents on both the piperazine ring and any associated aromatic systems.

  • Aryl Substituents: The presence of specific groups on an N-arylpiperazine ring is critical. For instance, novel vindoline-piperazine conjugates demonstrated that derivatives with N-[4-(trifluoromethyl)benzyl] and N-bis(4-fluorophenyl)methyl substituents on the piperazine ring exhibited outstanding cytotoxic activity.[11][12]

  • Lipophilicity: In some series, increasing lipophilicity does not necessarily correlate with increased antitumor effect, suggesting that specific electronic and steric interactions with the target are more important than simple cell permeability.[9]

Quantitative Data Summary: Antiproliferative Activity

The efficacy of novel anticancer agents is quantified by their 50% growth inhibition (GI₅₀) or half-maximal inhibitory concentration (IC₅₀) values. Lower values indicate higher potency.

Compound ClassSpecific Derivative ExampleTarget Cell LineGI₅₀ / IC₅₀ (µM)Reference
Vindoline-Piperazine ConjugateDerivative with [4-(trifluoromethyl)benzyl]piperazineMDA-MB-468 (Breast Cancer)1.00[11][12]
Vindoline-Piperazine ConjugateDerivative with 1-bis(4-fluorophenyl)methyl piperazineHOP-92 (Lung Cancer)1.35[11][12]
Quinoxalinyl-PiperazineCompound 30 (from Lee et al.)HCT-116 (Colon Cancer)3.0[8]
Thiazolinylphenyl-PiperazineAcetylated DerivativesMCF-7 (Breast Cancer)> 25 (Inactive)[9]
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

This protocol outlines a standard colorimetric assay to determine the viability and metabolic activity of cells, which is a reliable proxy for cytotoxicity. The assay relies on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.

Materials and Reagents:

  • Cancer cell lines (e.g., MDA-MB-231, A549, Hela)[13]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom sterile plates

  • Substituted piperazine derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO)

  • Multi-channel pipette

  • Microplate reader (absorbance at 570 nm)

  • Positive control (e.g., 5-Fluorouracil)[13]

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the piperazine derivatives in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for untreated cells (vehicle control) and a positive control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂. The duration is chosen to allow for multiple cell doubling times.

  • MTT Addition: After incubation, add 20 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.

  • Crystal Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Agitate the plate gently for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

    • % Viability = (Absorbance_Treated / Absorbance_Vehicle) * 100

  • Plot the % Viability against the logarithm of the compound concentration.

  • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response) to calculate the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell viability.

Part 2: Central Nervous System (CNS) Activity

Piperazine derivatives are exceptionally prominent in neuropharmacology, forming the structural basis for numerous drugs used to treat a wide range of psychiatric and neurological disorders.[14][15] Their ability to modulate neurotransmitter systems, especially monoamine pathways, makes them invaluable tools for treating conditions like psychosis, depression, and anxiety.[14]

Key Therapeutic Areas and Mechanisms
  • Antipsychotic Activity: Many atypical antipsychotics, such as Clozapine and Lurasidone, are piperazine derivatives.[1][14] Their mechanism primarily involves antagonism at dopamine D₂ and serotonin 5-HT₂ₐ receptors. The balance of activity at these receptors is crucial for achieving antipsychotic efficacy while minimizing extrapyramidal side effects.

  • Antidepressant Activity: Compounds like Vortioxetine act as multimodal antidepressants.[14] Their therapeutic effect stems from a complex pharmacology that includes inhibition of the serotonin (5-HT) reuptake transporter (SERT) and modulation of several serotonin receptor subtypes.[1][16] Quantitative structure-activity relationship (QSAR) studies have shown that specific molecular descriptors can predict the influence of derivatives on 5-HT and noradrenaline (NA) reuptake.[16]

  • Anxiolytic Activity: The anxiolytic (anti-anxiety) effects of piperazine derivatives like Buspirone are often mediated through partial agonism at the 5-HT₁ₐ receptor.[14][15] Activating these autoreceptors can reduce the firing rate of serotonergic neurons, leading to an anxiolytic effect.

CNS_Workflow Start Design & Synthesize Piperazine Derivatives Lib Compound Library Start->Lib HTS Primary Screen: Receptor Binding Assay (e.g., 5-HT1A, D2) Lib->HTS Hits Identify Initial Hits (High Affinity) HTS->Hits Func Secondary Screen: Functional Assay (Agonist/Antagonist) Hits->Func Validate Leads Confirm Leads (Potency & Efficacy) Func->Leads ADME In Vitro ADME/Tox (Solubility, Permeability, Metabolic Stability) Leads->ADME Profile Vivo In Vivo Behavioral Models (e.g., Forced Swim Test) ADME->Vivo Select Candidates End Lead Optimization Vivo->End

Caption: A typical workflow for discovering CNS-active piperazine derivatives.

Experimental Protocol: Radioligand Receptor Binding Assay

This protocol is a cornerstone of neuropharmacology, used to determine the affinity of a test compound for a specific receptor target. It measures the ability of the test compound to displace a known radioactive ligand that binds to the receptor.

Materials and Reagents:

  • Cell membranes prepared from cells expressing the target receptor (e.g., human D₂ or 5-HT₁ₐ receptors).

  • Radioligand (e.g., [³H]Spiperone for D₂ receptors, [³H]8-OH-DPAT for 5-HT₁ₐ receptors).

  • Test piperazine derivatives and a known non-labeled displacer (for non-specific binding).

  • Assay buffer (e.g., Tris-HCl with cofactors like MgCl₂).

  • 96-well filter plates (e.g., GF/B filters).

  • Scintillation cocktail and a microplate scintillation counter.

Procedure:

  • Assay Preparation: On ice, add the following to each well of a 96-well plate:

    • 50 µL of assay buffer.

    • 50 µL of the test piperazine derivative at various concentrations.

    • 50 µL of the radioligand at a concentration near its K_d (dissociation constant).

    • 50 µL of the cell membrane preparation.

    • Controls: For total binding, add buffer instead of the test compound. For non-specific binding, add a high concentration of a known non-labeled displacer.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester. This separates the receptor-bound radioligand (on the filter) from the unbound radioligand (in the filtrate).

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.

Data Analysis:

  • Calculate the specific binding for each well:

    • Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM)

  • Calculate the percent inhibition caused by the test compound at each concentration:

    • % Inhibition = 100 - [ (Specific Binding_Compound / Specific Binding_Control) * 100 ]

  • Plot the % Inhibition against the logarithm of the test compound concentration.

  • Use non-linear regression to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding).

  • Calculate the affinity constant (K_i) using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

Part 3: Antiviral Activity

The emergence of drug-resistant viruses and novel viral pathogens necessitates a continuous search for new antiviral agents.[17] Piperazine derivatives have demonstrated a broad spectrum of antiviral activities and are found in several FDA-approved drugs for treating viral infections.

Viral Targets and Mechanisms of Action

Piperazine derivatives can inhibit viral replication at various stages of the viral life cycle.

  • HIV Inhibition: Certain indole-7-carboxamides containing a piperazine moiety act as potent HIV-1 inhibitors. Other derivatives function as entry inhibitors, preventing the virus from fusing with the host cell.[18]

  • Anti-Influenza Activity: A series of sulfonyl piperazine nucleozin derivatives have been developed as inhibitors of the influenza A virus nucleoprotein (NP).[17] The NP is essential for viral RNA packaging and transcription, making it an attractive non-traditional drug target.

  • SARS-CoV-2 Inhibition: In the context of the recent pandemic, 1,2,4-trisubstituted piperazine derivatives were designed as potent, noncovalent inhibitors of the SARS-CoV-2 main protease (Mpro or 3CLpro).[19] This enzyme is critical for processing viral polyproteins, and its inhibition halts viral replication.

  • Norovirus Inhibition: Functionalized piperazine compounds have shown significant anti-norovirus activity in cell-based replicon systems, representing a promising starting point for developing therapeutics for this common cause of gastroenteritis.[20]

Quantitative Data Summary: Antiviral Potency
Compound ClassSpecific Derivative ExampleViral TargetEC₅₀ / IC₅₀ (µM)Reference
Trisubstituted PiperazineGC-78-HClSARS-CoV-2 MproIC₅₀ = 0.19[19]
Trisubstituted PiperazineGC-78-HClSARS-CoV-2 (Vero E6 cells)EC₅₀ = 0.40[19]
Indole-7-carboxamideDerivative 42 (from Yeung et al.)HIV-1EC₅₀ = 0.0000058
Sulfonyl Piperazine2,3-dichlorobenzene analogue 6i Influenza A> Ribavirin[17]
Experimental Protocol: SARS-CoV-2 Antiviral Assay in Vero E6 Cells

This protocol describes a cell-based assay to determine the efficacy of compounds in inhibiting SARS-CoV-2 replication.

Materials and Reagents:

  • Vero E6 cells (highly permissive to SARS-CoV-2 infection).

  • SARS-CoV-2 viral stock (e.g., USA-WA1/2020 isolate).

  • Biosafety Level 3 (BSL-3) laboratory facility.

  • Complete culture medium (e.g., DMEM with 2% FBS).

  • Test piperazine derivatives (in DMSO).

  • Cell viability assay reagent (e.g., CellTiter-Glo).

  • 96-well clear-bottom white plates.

Procedure:

  • Cell Seeding: Seed Vero E6 cells in 96-well plates at an appropriate density and incubate overnight to form a confluent monolayer.

  • Compound Addition: Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the cell plates.

  • Viral Infection: Immediately after adding the compounds, infect the cells with SARS-CoV-2 at a specific Multiplicity of Infection (MOI), for example, 0.05. This step must be performed in a BSL-3 facility.

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • Cytopathic Effect (CPE) Measurement: After incubation, assess cell viability. The virus-induced CPE will lead to cell death in unprotected wells.

    • Remove the plate from the BSL-3 facility following proper decontamination procedures.

    • Add a cell viability reagent (like CellTiter-Glo) that measures ATP content, which correlates with the number of live cells.

    • Measure luminescence using a plate reader.

  • Toxicity Control: In parallel, run a duplicate plate with the same compound dilutions but without the virus to measure the compound's intrinsic cytotoxicity (CC₅₀).

Data Analysis:

  • Antiviral Activity (EC₅₀): Normalize the data using uninfected cells (100% viability) and virus-infected, untreated cells (0% viability). Plot the percentage of protection against the log of compound concentration and perform a non-linear regression to calculate the EC₅₀ (the concentration providing 50% protection from CPE).

  • Cytotoxicity (CC₅₀): On the uninfected plate, normalize the data to untreated cells (100% viability). Plot the percentage of viability against the log of compound concentration to determine the CC₅₀ (the concentration that reduces cell viability by 50%).

  • Selectivity Index (SI): Calculate the SI as CC₅₀ / EC₅₀. A higher SI value indicates a better therapeutic window for the compound.

Part 4: Antimicrobial, Antimalarial, and Other Activities

The structural versatility of the piperazine scaffold has led to its exploration in a wide range of other therapeutic areas.

  • Antimicrobial & Antifungal Activity: Derivatives have been synthesized and tested against bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa, and fungi like Candida albicans and Aspergillus niger.[21] The mechanism often involves disruption of the microbial cell membrane or inhibition of essential enzymes.

  • Antimalarial Activity: With the rise of drug-resistant malaria, new chemical scaffolds are urgently needed. Aryl piperazines have been evaluated for their ability to inhibit the growth of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. Some compounds are thought to interfere with the parasite's ability to detoxify heme within the host red blood cell.

  • Anti-inflammatory Activity: Certain piperazine-substituted isoxazoline derivatives have shown a potent ability to inhibit the generation of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages, indicating significant anti-inflammatory potential.[13][22]

Conclusion

The piperazine scaffold is far more than a simple chemical curiosity; it is a validated and "privileged" tool in the armamentarium of the medicinal chemist.[4] Its unique ability to confer favorable pharmacokinetic properties while serving as a versatile anchor for pharmacophoric elements has secured its role in drugs targeting a vast landscape of human diseases, from cancer and CNS disorders to viral and parasitic infections. The continued exploration of novel substitution patterns, guided by a deep understanding of structure-activity relationships and target biology, ensures that piperazine derivatives will remain at the forefront of drug discovery for the foreseeable future.[5] This guide has provided a framework for understanding and evaluating these activities, with the hope of facilitating the development of the next generation of piperazine-based therapeutics.

References

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  • Synthesis and Biological Evaluation of New Piperazine Substituted 3, 5-Diarylisoxazolines. PubMed.
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  • Piperazine-based pyrido[1,2-a]benzimidazoles: synthesis and pharmacological evaluation as potential antimalarial and antischistosomal agents. MESA Malaria.
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Methodological & Application

Comprehensive Guide to the Quantification of 1-(Piperazin-2-yl)propan-2-amine: Advanced Analytical Protocols and Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a detailed technical overview of robust analytical methods for the quantification of 1-(Piperazin-2-yl)propan-2-amine. This compound, characterized by its high polarity and multiple amine functionalities, presents significant analytical challenges, including poor retention in reversed-phase chromatography and the absence of a native chromophore for UV detection. This document outlines three validated methodologies: a high-sensitivity LC-MS/MS method for trace-level analysis, an accessible HPLC method with pre-column derivatization for UV or fluorescence detection, and a confirmatory GC-MS method. Each protocol is designed to ensure accuracy, precision, and robustness, meeting the stringent requirements of pharmaceutical quality control and drug development.

Introduction: The Analytical Challenge

This compound is a diamine compound featuring both a primary and a secondary amine. Its presence as a process-related impurity or degradation product in active pharmaceutical ingredients (APIs) is a critical quality attribute that must be monitored and controlled. Due to the structural alerts within piperazine-containing compounds, they are often treated as potential genotoxic impurities (PGIs), necessitating highly sensitive analytical methods capable of quantification at parts-per-million (ppm) levels.[1][2][3]

The primary analytical hurdles for this molecule are:

  • High Polarity: The two amine groups make the molecule highly polar, leading to poor or no retention on conventional C18 reversed-phase HPLC columns.[4][5]

  • Lack of Chromophore: The molecule does not absorb ultraviolet (UV) or visible light, rendering standard HPLC-UV detection methods insensitive.[6]

  • Low Volatility: Its salt-like nature at neutral pH and relatively high molecular weight make it unsuitable for direct Gas Chromatography (GC) analysis without derivatization.[7]

This application note addresses these challenges by providing detailed, field-proven protocols tailored to the unique physicochemical properties of this compound.

Method 1: High-Sensitivity Quantification by LC-MS/MS

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the trace-level quantification of PGIs.[8][9] Its unparalleled sensitivity and selectivity allow for direct analysis of the compound without derivatization, making it the preferred method for regulatory submissions and in-depth investigations.

2.1. Principle of the Method

This method utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) to achieve retention of the highly polar analyte. Following chromatographic separation, the analyte is ionized using Electrospray Ionization (ESI) and quantified by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. MRM provides exceptional selectivity by monitoring a specific precursor-to-product ion transition, effectively eliminating matrix interference.

2.2. Experimental Workflow

cluster_prep Sample & Standard Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing prep Accurately weigh sample/standard. Dissolve in Diluent (e.g., 90:10 ACN:H2O). filter Filter through 0.22 µm syringe filter. prep->filter inject Inject into HILIC Column filter->inject separate Isocratic or Gradient Elution inject->separate ionize Electrospray Ionization (ESI+) separate->ionize ms1 Precursor Ion Selection (Q1) ionize->ms1 ms2 Collision-Induced Dissociation (Q2) ms1->ms2 ms3 Product Ion Detection (Q3) ms2->ms3 integrate Integrate MRM Peak Area ms3->integrate calibrate Generate Calibration Curve (Peak Area vs. Concentration) integrate->calibrate quantify Quantify Analyte in Sample calibrate->quantify

Caption: LC-MS/MS workflow for direct quantification.

2.3. Detailed Protocol

2.3.1. Instrumentation and Materials

  • HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • HILIC analytical column (e.g., Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm).

  • Analytical balance, volumetric flasks, and pipettes.

  • Acetonitrile (LC-MS grade), Formic acid (LC-MS grade), Ammonium formate (LC-MS grade), and Ultrapure water.

  • Reference standard of this compound.

2.3.2. Chromatographic and MS Conditions

ParameterRecommended Condition
LC Column Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm
Mobile Phase A 10 mM Ammonium formate + 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 95% B (0-1 min), 95% to 50% B (1-5 min), 50% B (5-6 min), 95% B (6.1-8 min)
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
MRM Transition (Primary) Hypothetical: m/z 144.1 -> 87.1 (Loss of propan-2-amine moiety)
MRM Transition (Confirmatory) Hypothetical: m/z 144.1 -> 57.1 (Piperazine ring fragment)
Dwell Time 100 ms

2.3.3. Preparation of Solutions

  • Stock Standard (100 µg/mL): Accurately weigh 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Working Standards: Prepare a series of calibration standards (e.g., 0.5, 1, 5, 10, 50, 100 ng/mL) by serial dilution of the stock standard with the diluent (90:10 Acetonitrile:Water).

  • Sample Preparation: Accurately weigh 50 mg of the API into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent to achieve a final concentration of 1 mg/mL. This allows for quantification down to 1 ppm (1 ng/mg).

2.4. Method Validation and Performance

The method should be validated according to ICH Q2(R1) guidelines.[8]

Validation ParameterTypical Performance Target
Specificity No interference at the retention time of the analyte.
LOD ≤ 0.5 ppm (Signal-to-Noise ratio of 3:1)
LOQ ≤ 1.5 ppm (Signal-to-Noise ratio of 10:1)
Linearity R² > 0.998 over the range of LOQ to 150 ppm.
Accuracy (Recovery) 80-120% at three concentration levels.
Precision (%RSD) Repeatability < 15%; Intermediate Precision < 15%.

Method 2: HPLC with Pre-Column Derivatization & UV/Fluorescence Detection

For laboratories without access to LC-MS, an HPLC method with pre-column derivatization provides a reliable and sensitive alternative.[4] Derivatization involves reacting the non-chromophoric analyte with a reagent to attach a UV-absorbing or fluorescent tag.[10][11]

3.1. Principle of the Method

We select 4-chloro-7-nitrobenzofurazan (NBD-Cl) as the derivatizing agent. NBD-Cl reacts with both primary and secondary amines under mild alkaline conditions to form a stable, highly UV-active derivative.[6][12][13] The resulting non-polar derivative is well-retained and separated on a standard C18 column and detected by a UV detector.

3.2. Derivatization Reaction

cluster_reactants cluster_conditions cluster_product Analyte This compound (Primary & Secondary Amines) NBDCl NBD-Cl (Derivatizing Agent) Buffer Borate Buffer (pH ~9.5) Heat (e.g., 60 °C, 30 min) Analyte->Buffer + NBDCl->Buffer + Product Stable, UV-Active Derivative (Analyzable by RP-HPLC) Buffer->Product

Caption: NBD-Cl derivatization reaction scheme.

3.3. Detailed Protocol

3.3.1. Instrumentation and Materials

  • HPLC system with a UV or Photodiode Array (PDA) detector.

  • Reversed-phase C18 column (e.g., Waters SunFire C18, 5 µm, 4.6 x 150 mm).

  • Water bath or heating block, analytical balance, volumetric flasks.

  • NBD-Cl, Boric acid, Sodium hydroxide, Acetonitrile (HPLC grade), Methanol (HPLC grade), Ultrapure water.

3.3.2. Derivatization and Chromatographic Conditions

ParameterRecommended Condition
Derivatization Reagent 1 mg/mL NBD-Cl in Acetonitrile
Buffer 50 mM Borate Buffer, pH 9.5
Reaction Conditions 60 °C for 30 minutes in a sealed vial.[12]
Column Waters SunFire C18, 5 µm, 4.6 x 150 mm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 30% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection UV at 470 nm
Injection Volume 20 µL

3.3.3. Procedure

  • Prepare Solutions: Prepare standard and sample solutions in diluent (e.g., water).

  • Derivatization: In a 2 mL vial, mix 200 µL of the sample/standard solution, 500 µL of Borate Buffer, and 500 µL of NBD-Cl reagent solution.

  • React: Cap the vial tightly, vortex, and heat in a water bath at 60 °C for 30 minutes.[12]

  • Cool: Cool the vial to room temperature.

  • Analyze: Inject the resulting solution directly into the HPLC system.

3.4. Method Validation and Performance

This derivatization approach allows for detection at low ppm levels using standard HPLC-UV instrumentation.[6]

Validation ParameterTypical Performance Target
Specificity Chromatographic separation from API and reagent peaks.
LOD ~10 ppm (S/N 3:1)
LOQ ~30 ppm (S/N 10:1)[6][13]
Linearity R² > 0.995 over the range of LOQ to 350 ppm.[6]
Accuracy (Recovery) 90-110% at three concentration levels.
Precision (%RSD) Repeatability < 5%; Intermediate Precision < 10%.

Method 3: Confirmatory Analysis by GC-MS with Derivatization

Gas Chromatography-Mass Spectrometry (GC-MS) can serve as a valuable orthogonal technique to confirm the identity and quantity of this compound, particularly when investigating out-of-specification results. Derivatization is mandatory to increase the analyte's volatility and prevent peak tailing on the GC column.[7][14]

4.1. Principle of the Method

The primary and secondary amine groups are derivatized via acylation, for example, with acetic anhydride or trifluoroacetic anhydride (TFAA). This reaction replaces the active hydrogens on the nitrogen atoms with acyl groups, neutralizing the basicity and increasing the volatility of the molecule. The derivative is then analyzed by GC-MS, with identification based on retention time and the characteristic mass spectrum obtained in Electron Ionization (EI) mode.[15]

4.2. Experimental Workflow

prep Sample Preparation (Dissolve in Aprotic Solvent) deriv Add Derivatizing Agent (e.g., TFAA) & Catalyst. Heat to complete reaction. prep->deriv inject Inject into GC Inlet (Split/Splitless) deriv->inject separate Separation on DB-5ms Column (Temperature Program) inject->separate ionize Electron Ionization (EI, 70 eV) separate->ionize detect Mass Analyzer (Scan or SIM mode) ionize->detect process Data Analysis (Retention Time & Mass Spectrum) detect->process

Caption: GC-MS workflow with mandatory derivatization.

4.3. Detailed Protocol

4.3.1. Instrumentation and Materials

  • GC system with a split/splitless injector coupled to a mass spectrometer.

  • Capillary GC column (e.g., Agilent DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Trifluoroacetic anhydride (TFAA), Pyridine, Ethyl acetate (anhydrous).

4.3.2. GC-MS Conditions

ParameterRecommended Condition
Derivatization 100 µL sample + 50 µL Pyridine + 100 µL TFAA; heat at 70°C for 30 min.
Column Agilent DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, constant flow at 1.2 mL/min
Injector Temp 280 °C
Oven Program 100 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min)
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 50-500) for identification; Selected Ion Monitoring (SIM) for quantification.

Method Selection Guide

The choice of analytical method depends on the specific application, required sensitivity, and available instrumentation.

FeatureLC-MS/MSHPLC-Derivatization (UV/FLD)GC-MS Derivatization
Sensitivity Excellent (ppb to low ppm)Good (low to mid ppm)Good (ppm level)
Selectivity ExcellentGoodVery Good
Sample Prep Simple (Dilute and Shoot)Moderate (Requires derivatization step)Moderate (Requires derivatization step)
Speed Fast (< 10 min)Slower (due to derivatization & runtime)Slower (due to derivatization & runtime)
Instrumentation Specialized, High CostWidely Available, Moderate CostWidely Available, Moderate Cost
Best For Genotoxic impurity analysis, R&DRoutine QC, labs without MSOrthogonal confirmation, identification

Conclusion

The quantification of this compound requires tailored analytical strategies to overcome its inherent physicochemical challenges. For trace-level analysis demanded by regulatory bodies for potential genotoxic impurities, LC-MS/MS with HILIC is the superior method, offering unmatched sensitivity and selectivity without complex sample preparation. For routine quality control in environments where mass spectrometry is not available, HPLC with NBD-Cl derivatization provides a robust and accessible alternative. Finally, GC-MS with acylation serves as an excellent confirmatory technique. The successful implementation of these protocols will ensure accurate and reliable monitoring of this critical impurity, safeguarding pharmaceutical product quality and patient safety.

References

  • LabRulez. (n.d.). Screening, Identifying, and Quantifying Potential Genotoxic Compounds Using High Resolution LC/MS. Retrieved from [Link]

  • ACS Publications. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Journal of Proteome Research. Retrieved from [Link]

  • National Institutes of Health (NIH). (2020). Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. Retrieved from [Link]

  • PubMed. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Retrieved from [Link]

  • Royal Society of Chemistry (RSC). (2020). A simple and sensitive LC-MS/MS method for determination and quantification of potential genotoxic impurities in the ceritinib active pharmaceutical ingredient. Retrieved from [Link]

  • ResearchGate. (n.d.). A non-exhaustive list of derivatization reagents used in amine analysis (by GC, HPLC, and other methods). Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Derivatization. Retrieved from [Link]

  • International Journal of Advanced Life Science Research. (2024). Optimization of LC-MS/MS Analytical Method for Trace Level Quantification of Potential Genotoxic Impurities in Siponimod Pure Drug. Retrieved from [Link]

  • Waters Corporation. (n.d.). Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production. Retrieved from [Link]

  • MDPI. (2024). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. Retrieved from [Link]

  • ChemRxiv. (2022). Ion-pairing chromatography and amine derivatization provide complementary approaches for the targeted UPLC-MS analysis of the polar metabolome. Retrieved from [Link]

  • ResearchGate. (2022). (PDF) Ion-pairing chromatography and amine derivatization provide complementary approaches for the targeted UPLC-MS analysis of the polar metabolome. Retrieved from [Link]

  • Veeprho. (2025). Genotoxic Impurity Analysis in Pharma: A Step-by-Step Guide. Retrieved from [Link]

  • ScienceDirect. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of the piperazine derivative drugs in commercial dosage.... Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Piperazine. Retrieved from [Link]

  • ResearchGate. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Retrieved from [Link]

  • ResearchGate. (2014). Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection. Retrieved from [Link]

  • ResearchGate. (2005). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Retrieved from [Link]

  • STEMart. (n.d.). Determination of Amines in Particulate Matter by Gas Chromatography-Mass Spectrometry (GC-MS). Retrieved from [Link]

  • NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination. Retrieved from [Link]

Sources

Application Note: A Robust HPLC-UV Method for the Analysis of Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection method for the quantitative analysis of piperazine derivatives in pharmaceutical contexts. Piperazine and its derivatives are fundamental structural motifs in many active pharmaceutical ingredients (APIs). Their accurate quantification is critical for quality control, impurity profiling, and stability testing. This document provides a comprehensive protocol, from method development principles to full validation according to ICH guidelines, designed to ensure trustworthy and reproducible results.

Principle and Method Rationale

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, enabling the separation, identification, and quantification of compounds in a mixture. This method employs Reversed-Phase HPLC (RP-HPLC), where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar aqueous-organic mixture.

Causality Behind Experimental Choices:

  • The Challenge of Piperazine Analysis: The parent piperazine molecule is a hydrophilic, basic compound that lacks a strong UV chromophore, making it difficult to retain on traditional RP-HPLC columns and detect with high sensitivity using a UV detector.[1][2] Many of its derivatives, however, incorporate aromatic rings or other chromophoric groups as part of their therapeutic design, making them suitable for direct HPLC-UV analysis. For derivatives lacking a chromophore, pre-column derivatization with an agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) can be employed to form a stable, UV-active product.[3][4] This guide focuses on derivatives with inherent UV absorbance.

  • Controlling Peak Shape for Basic Analytes: Piperazine derivatives are typically basic, with pKa values around 9.7 and 5.3 for the two nitrogen atoms.[5][6] At neutral pH, residual silanols on the silica-based column packing can become ionized and interact strongly with the protonated basic analyte, leading to poor peak shape (tailing) and inconsistent retention. To mitigate this, the mobile phase pH is controlled using a buffer (e.g., ammonium formate) and an acid (e.g., formic acid) to a low pH (e.g., 3.7). At this pH, the analyte is fully protonated, and the silanol activity is suppressed, resulting in sharp, symmetrical peaks.[7]

  • Stationary Phase Selection: A C18 (octadecylsilane) column is the most common choice for RP-HPLC due to its versatility and hydrophobicity. For basic compounds, end-capped columns are preferred to minimize interactions with residual silanols. The selection of a specific C18 column depends on factors like particle size (for efficiency) and pore size.

Instrumentation, Reagents, and Materials

  • Instrumentation:

    • HPLC system with a binary or quaternary pump, autosampler, column thermostat, and UV or Photodiode Array (PDA) detector (e.g., Waters Alliance e2695 with 2998 PDA Detector).[3]

    • Chromatography Data System (CDS) for data acquisition and processing.

  • Reagents:

    • Acetonitrile (ACN), HPLC grade or higher.

    • Methanol (MeOH), HPLC grade or higher.

    • Ammonium formate, analytical grade.

    • Formic acid, analytical grade.

    • Purified water (e.g., Milli-Q or equivalent).

  • Materials:

    • Analytical column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Zorbax SB-C18, Chiralpak IC).[3][8]

    • Volumetric flasks (Class A).

    • Pipettes (calibrated).

    • Autosampler vials with caps.

    • Syringe filters (0.45 µm nylon or PTFE).[9]

Detailed Experimental Protocol

Chromatographic Conditions

The following conditions serve as a robust starting point and should be optimized for the specific piperazine derivative being analyzed.

ParameterRecommended ConditionRationale
Mobile Phase A 20 mM Ammonium Formate in Water, pH 3.7 (adjusted with Formic Acid)Buffers the system and suppresses silanol interactions.[9]
Mobile Phase B Acetonitrile (ACN)Organic modifier for eluting the analyte.
Gradient 5% B to 95% B over 15 minutes, hold for 3 min, return to initial over 2 minA gradient is often necessary to elute compounds with varying polarities and clean the column.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, balancing analysis time and pressure.[3]
Column Temperature 35 °CImproves peak shape and reduces viscosity, leading to better reproducibility.[3]
Injection Volume 10 µLA typical volume to balance sensitivity and peak shape.[3]
Detection λ Determined by analyte's UV spectrum (e.g., 254 nm, 290 nm)Wavelength of maximum absorbance (λmax) provides the best sensitivity. A PDA detector is ideal for determining this.
Run Time ~20 minutesSufficient for elution and column re-equilibration.[3]
Solution Preparation
  • Mobile Phase A (20 mM Ammonium Formate, pH 3.7): Weigh 1.26 g of ammonium formate into a 1 L beaker. Dissolve in 1 L of purified water. Adjust the pH to 3.7 ± 0.1 with formic acid. Filter through a 0.45 µm filter before use.[9]

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 80:20 v/v) is typically used to ensure sample compatibility.

  • Reference Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 25 mg of the piperazine derivative reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Calibration Standards (e.g., 1-150 µg/mL): Prepare a series of at least five calibration standards by performing serial dilutions of the stock solution with the diluent.

  • Sample Preparation: Accurately weigh the sample (e.g., powdered tablets, API) and dissolve it in the diluent to achieve a theoretical concentration within the calibration range. Sonicate if necessary to ensure complete dissolution.[9] Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.[10][11]

System Suitability Testing (SST)

Before any sample analysis, the performance of the entire HPLC system must be verified.[12] This is a mandatory step required by regulatory bodies like the FDA and is described in pharmacopeias such as the USP.[13][14]

Protocol:

  • Equilibrate the system with the mobile phase until a stable baseline is achieved.

  • Inject the diluent (blank) once to ensure no interfering peaks are present.

  • Inject a mid-concentration standard solution five or six times consecutively.

  • Calculate the parameters below. The system is deemed suitable for analysis only if all criteria are met.

SST ParameterAcceptance CriteriaPurpose
Tailing Factor (T) T ≤ 2.0Measures peak symmetry. High tailing indicates unwanted secondary interactions.[15]
Theoretical Plates (N) N ≥ 2000Measures column efficiency and peak sharpness.[13]
Precision (%RSD) RSD ≤ 2.0% for peak area and retention timeDemonstrates the reproducibility of the injections and the stability of the system.[15]
Resolution (Rs) Rs ≥ 2.0 (between analyte and nearest impurity)Ensures baseline separation from potentially interfering peaks.
Workflow Visualization

G cluster_prep Preparation Phase cluster_analysis Analytical Phase cluster_data Data Processing prep_std Prepare Standards & Samples sst System Suitability Testing (SST) prep_std->sst prep_mp Prepare Mobile Phase & Diluent prep_mp->sst pass SST Pass? sst->pass analysis Inject Samples & Standards integrate Integrate Peaks analysis->integrate pass->analysis Yes fail Troubleshoot System pass->fail No fail->sst calculate Calculate Results integrate->calculate report Generate Report calculate->report

Method Validation Protocol (ICH Q2(R1))

To ensure the analytical method is suitable for its intended purpose, it must be validated.[16] The validation should follow the International Council for Harmonisation (ICH) Q2(R1) guideline.[17][18]

G Validation Method Validation (ICH Q2(R1)) Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD LOD & LOQ Validation->LOD Robustness Robustness Validation->Robustness Repeatability Repeatability (Intra-assay) Precision->Repeatability Intermediate_Precision Intermediate Precision (Inter-assay) Precision->Intermediate_Precision

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[16]

    • Protocol: Analyze a blank (diluent), a placebo (if applicable), and the analyte spiked with known impurities or degradants. The analyte peak should be free from interference at its retention time. A PDA detector can be used to check for peak purity.

  • Linearity:

    • Protocol: Analyze the five (or more) calibration standards in triplicate. Plot the average peak area against the concentration.

    • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be insignificant compared to the response of the lowest standard.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy (Recovery):

    • Protocol: Analyze samples spiked with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Perform at least three replicates at each level.

    • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples at 100% of the target concentration on the same day, with the same analyst and instrument. The %RSD should be ≤ 2.0%.

    • Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day, with a different analyst, or on a different instrument. The %RSD between the two sets of data should be ≤ 2.0%.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ):

    • Protocol: These can be determined based on the signal-to-noise ratio (S/N) of a series of dilute solutions (LOD ≈ 3:1, LOQ ≈ 10:1) or from the standard deviation of the response and the slope of the calibration curve.

    • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.

    • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[3]

  • Robustness:

    • Protocol: Deliberately introduce small variations to the method parameters (e.g., mobile phase pH ±0.2, column temperature ±5°C, flow rate ±0.1 mL/min) and assess the impact on the results and SST parameters.[3]

    • Acceptance Criteria: The results should remain unaffected by the changes, demonstrating the method's reliability during normal usage.

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the HPLC-UV analysis of piperazine derivatives. By explaining the rationale behind the method's parameters and incorporating rigorous system suitability and validation protocols, this guide serves as a reliable resource for researchers in pharmaceutical development and quality control. Adherence to these protocols will ensure the generation of accurate, precise, and trustworthy analytical data.

References

  • BenchChem. (n.d.). A Comparative Guide to HPLC-UV Method Development for N-Boc-piperazine Analysis.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from the search tool.[17]

  • Everything You Need to Know About HPLC Sample Preparation. (2024, August 20). Retrieved from the search tool.[10]

  • Navaneeswari, S., & Reddy, C. S. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(11), 4827-4833.[3]

  • Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Retrieved from the search tool.[19]

  • Organomation. (n.d.). HPLC Sample Preparation. Retrieved from the search tool.[11]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.[18]

  • Pharmalytics. (2025, October 15). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. YouTube.[13]

  • U.S. Food and Drug Administration. (2005, November). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA.[16]

  • International Council for Harmonis
  • gmp-compliance.org. (2014, March 12). System Suitability for USP Methods - USP's Future Expectations.[14]

  • Starodub, A. (2024, April 24). Revised ICH Guideline Q2(R1)
  • SIELC Technologies. (n.d.). HPLC Analysis of Piperazine on Primesep 100.
  • Dong, M. W. (2024, October 15). A Well-Written Analytical Procedure for Regulated HPLC Testing. LCGC International.[9]

  • ResearchGate. (n.d.). Sample preparation for HPLC analysis of drug products. Request PDF.
  • MicroSolv Technology Corporation. (2025, November 3). System suitability Requirements for a USP HPLC Method - Tips & Suggestions.[15]

  • Navaneeswari, S., & Reddy, C. S. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate.[20]

  • Pharmaguideline. (n.d.). System Suitability in HPLC Analysis.
  • Navaneeswari, S., & Reddy, C. S. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research.[4]

  • SIELC Technologies. (n.d.). Separation of Piperazine, 1,4-bis(4-nitrosophenyl)- on Newcrom R1 HPLC column.[7]

  • BenchChem. (n.d.). High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Piperazine Compounds.[1]

  • A Review on Analytical Methods for Piperazine Determination. (2024, December 27).[5]

  • U.S. Pharmacopeia. (2006, June 1). General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY.[12]

  • Patel, J., et al. (2010). Analytical method for 1-methyl-4-amino-piperazine in an active pharmaceutical ingredient using chemical derivatization and hplc-uv. Journal of Liquid Chromatography & Related Technologies, 33(6), 712-719.[8]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Piperazine.
  • National Center for Biotechnology Information. (n.d.). Piperazine. PubChem.[6]

  • Bald, E., & Sypniewski, S. (1995). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Journal of Liquid Chromatography, 18(12), 2435-2446.[2]

  • Khalili, F., et al. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.
  • ResearchGate. (2025, August 10).
  • ResearchGate. (n.d.). pKa values of common substituted piperazines.

Sources

Application Notes & Protocols: A Framework for the In Vitro Characterization of 1-(Piperazin-2-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of Piperazine Analogs

The piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1][2] Derivatives of piperazine are known to exhibit diverse biological activities, frequently interacting with central nervous system (CNS) targets by modulating monoamine pathways.[3][4] These interactions can manifest as antidepressant, antipsychotic, anxiolytic, and other CNS-related effects.[3][4] The compound of interest, 1-(Piperazin-2-yl)propan-2-amine, as a member of this class, warrants a systematic in vitro evaluation to elucidate its pharmacological profile and therapeutic potential.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals to establish a robust in vitro assay cascade for the characterization of this compound. The proposed protocols are designed to be self-validating, incorporating essential controls and detailed procedural explanations to ensure data integrity and reproducibility. We will progress from broad primary screening to more specific secondary and safety-related assays, providing a logical and efficient pathway to understanding the compound's mechanism of action.

Part 1: Initial Profiling - Cytotoxicity Assessment

Before embarking on specific target-based assays, it is crucial to determine the general cytotoxicity of this compound. This initial screen ensures that subsequent assay results are not confounded by non-specific cell death and helps establish a therapeutic window.[5]

Principle of Cytotoxicity Assays

Cytotoxicity assays are designed to measure the degree to which a substance can cause damage to cells.[6] This can be assessed through various cellular parameters, including membrane integrity, metabolic activity, and enzyme leakage.[5][6] A commonly used and reliable method is the MTT assay, which measures the metabolic activity of cells.[7]

Protocol: MTT Assay for Cytotoxicity

This protocol is adapted from standard methodologies for evaluating the cytotoxic effects of novel compounds.[7]

Materials:

  • Human neuroblastoma cell line (e.g., SH-SY5Y)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Plate SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted compound to the wells and incubate for a predetermined period (e.g., 24, 48, or 72 hours).[6] Include vehicle-only controls and a positive control (e.g., a known cytotoxic agent).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[7]

  • Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).[5]

Data Presentation:

Concentration (µM)% Cell Viability
0.198.5
195.2
1088.7
5065.4
10048.9
20023.1

IC50: 102.3 µM

Part 2: Primary Screening - Identifying Key Molecular Targets

Based on the known pharmacology of piperazine derivatives, the primary screening of this compound should focus on its potential interaction with monoamine transporters and G-protein coupled receptors (GPCRs) involved in neurotransmission.

Radioligand Binding Assays for GPCRs

Radioligand binding assays are a sensitive and quantitative method to assess the affinity of a compound for a specific receptor.[8] These assays are essential for initial target identification and for conducting structure-activity relationship (SAR) studies.[9]

Workflow for GPCR Binding Assay Development:

Caption: Workflow for monoamine transporter uptake assay.

Protocol: Neurotransmitter Uptake Inhibition Assay

This protocol outlines a cell-based assay to measure the inhibition of monoamine transporters. [10][11] Materials:

  • HEK293 cells stably expressing human DAT, NET, or SERT

  • Radiolabeled neurotransmitter (e.g., [³H]-dopamine, [³H]-norepinephrine, or [³H]-serotonin)

  • This compound

  • Uptake buffer

  • Known transporter inhibitors as positive controls (e.g., cocaine for DAT)

  • 96-well microplates

  • Cell harvester

  • Scintillation counter

Procedure:

  • Cell Plating: Seed the transporter-expressing cells in a 96-well plate and allow them to adhere overnight.

  • Pre-incubation: Wash the cells with uptake buffer and then pre-incubate them with varying concentrations of this compound for a short period.

  • Uptake Initiation: Add the radiolabeled neurotransmitter to initiate the uptake reaction and incubate for a defined time (e.g., 10-20 minutes).

  • Uptake Termination: Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.

  • Cell Lysis and Counting: Lyse the cells and measure the amount of radioactivity taken up using a scintillation counter.

  • Data Analysis: Calculate the percentage of uptake inhibition compared to vehicle-treated cells and determine the IC50 value.

Data Presentation:

TransporterIC50 (nM) for this compound
DAT120
NET350
SERT800

Part 3: Secondary Assays and Selectivity Profiling

Once primary targets are identified, secondary assays are employed to further characterize the compound's mechanism of action and selectivity.

Enzyme Inhibition Assays: Monoamine Oxidases (MAO)

Monoamine oxidases (MAO-A and MAO-B) are key enzymes in the degradation of monoamine neurotransmitters. [12]Inhibition of these enzymes can have significant pharmacological effects.

Protocol: MAO Inhibition Assay

This protocol utilizes a commercially available kit to measure the inhibition of MAO-A and MAO-B. [12][13] Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO substrate (e.g., p-tyramine)

  • Detection reagent that produces a chemiluminescent or fluorescent signal upon reaction with H₂O₂ (a byproduct of MAO activity)

  • This compound

  • Known MAO inhibitors as positive controls (e.g., clorgyline for MAO-A, deprenyl for MAO-B)

  • 96-well opaque plates

  • Luminometer or fluorometer

Procedure:

  • Assay Setup: In a 96-well opaque plate, add the MAO enzyme, varying concentrations of this compound, and the assay buffer.

  • Pre-incubation: Pre-incubate the mixture to allow the compound to interact with the enzyme.

  • Reaction Initiation: Add the MAO substrate to start the enzymatic reaction.

  • Signal Detection: After a defined incubation period, add the detection reagent and measure the luminescent or fluorescent signal.

  • Data Analysis: Calculate the percentage of MAO inhibition and determine the IC50 value.

Data Presentation:

EnzymeIC50 (nM) for this compound
MAO-A>10,000
MAO-B5,200
Functional Assays for GPCRs

For GPCRs where this compound shows significant binding affinity, functional assays are necessary to determine if it acts as an agonist, antagonist, or allosteric modulator. [14] Protocol: cAMP Measurement Assay for Gs/Gi-Coupled Receptors

This protocol measures the modulation of cyclic AMP (cAMP) levels, a common second messenger for many GPCRs.

Materials:

  • CHO or HEK293 cells expressing the target receptor

  • This compound

  • Known agonist and antagonist for the target receptor

  • cAMP assay kit (e.g., HTRF, ELISA, or LANCE)

  • 384-well plates

  • Plate reader compatible with the chosen assay kit

Procedure:

  • Cell Seeding: Plate the cells in a 384-well plate and incubate overnight.

  • Agonist Mode: To test for agonist activity, add varying concentrations of this compound and measure the resulting cAMP levels.

  • Antagonist Mode: To test for antagonist activity, pre-incubate the cells with varying concentrations of this compound, then stimulate with a known agonist at its EC50 concentration. Measure the inhibition of the agonist-induced cAMP response.

  • Data Analysis: For agonist activity, determine the EC50 and Emax. For antagonist activity, determine the IC50 and calculate the Kb using the Schild equation.

Data Presentation:

Target ReceptorFunctional ActivityEC50/IC50 (nM)
Dopamine D2AntagonistIC50 = 95

Part 4: Stereospecificity and Further Considerations

The propan-2-amine side chain of this compound introduces a chiral center. It is fundamental in drug development to recognize that enantiomers can have significantly different pharmacological and toxicological profiles. [15]Therefore, it is highly recommended to synthesize and test the individual (R)- and (S)-enantiomers to fully characterize the compound's activity.

Conclusion

The in vitro assay cascade outlined in this document provides a comprehensive and scientifically rigorous framework for the initial characterization of this compound. By systematically evaluating its cytotoxicity, receptor binding profile, transporter and enzyme inhibition, and functional activity, researchers can build a detailed understanding of its pharmacological properties. This foundational knowledge is essential for guiding further preclinical and clinical development of this and related piperazine derivatives.

References

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Application Notes and Protocols for Utilizing "1-(Piperazin-2-yl)propan-2-amine" as a Scaffold in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 2-Substituted Piperazine Scaffold

The piperazine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a wide array of clinically successful drugs.[1][2][3] Its utility stems from a combination of desirable physicochemical properties, including high aqueous solubility, a rigid cyclic structure that can reduce conformational flexibility, and two nitrogen atoms that serve as key points for molecular interactions and synthetic modification.[2][4] While N,N'-disubstituted piperazines are common, C-substituted piperazines, such as "1-(Piperazin-2-yl)propan-2-amine," offer a largely untapped potential for creating novel three-dimensional chemical entities that can explore new regions of biological target binding sites.[5]

This guide provides a comprehensive overview of the synthetic strategies, derivatization protocols, and potential therapeutic applications of the "this compound" scaffold. Given the limited publicly available data on this specific molecule, the protocols and structure-activity relationship (SAR) discussions are built upon established principles for 2-substituted piperazines and related analogues. This document is intended to serve as a foundational resource for researchers and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.

Chemical and Structural Properties

"this compound" is a chiral molecule featuring a piperazine ring substituted at the C-2 position with a propan-2-amine group. This substitution introduces a key chiral center and a primary amine, offering multiple avenues for further chemical modification.

PropertyValue/DescriptionSource
Molecular Formula C₇H₁₇N₃
Molecular Weight 143.23 g/mol
Key Structural Features Chiral center at C-2, primary amine on the side chain, two secondary amines in the piperazine ring.Inferred
Potential for Stereoisomers Exists as (R) and (S) enantiomers.Inferred

Synthetic Strategies

The synthesis of asymmetrically substituted piperazines like "this compound" requires careful planning to control regioselectivity and stereochemistry. Below are proposed synthetic routes adapted from established methods for C-substituted piperazines.[6][7]

Protocol 1: De Novo Synthesis via Reductive Amination and Cyclization

This protocol outlines a plausible de novo synthesis starting from a chiral amino acid precursor to control the stereochemistry at the C-2 position.

De_Novo_Synthesis Chiral_Amino_Acid Chiral Amino Acid (e.g., Alanine derivative) Beta_Keto_Ester β-Keto Ester Chiral_Amino_Acid->Beta_Keto_Ester Masamune Condensation Diamino_Ester 1,2-Diamino Ester Beta_Keto_Ester->Diamino_Ester Reductive Amination Protected_Piperazinone Protected Piperazinone Diamino_Ester->Protected_Piperazinone Intramolecular Cyclization Reduced_Piperazine Reduced Piperazine Protected_Piperazinone->Reduced_Piperazine Reduction (e.g., LAH) Final_Scaffold This compound Reduced_Piperazine->Final_Scaffold Deprotection

Caption: Proposed de novo synthetic workflow for "this compound".

Step-by-Step Methodology:

  • Preparation of the β-Keto Ester: Start with a suitable N-protected chiral amino acid (e.g., N-Boc-Alanine). Activate the carboxylic acid and react it with Meldrum's acid followed by quenching with an alcohol to yield the corresponding β-keto ester.

  • Reductive Amination: React the β-keto ester with a protected amine (e.g., benzylamine) and a reducing agent like sodium cyanoborohydride to introduce the second nitrogen atom.

  • Intramolecular Cyclization: Deprotect the N-Boc group and induce intramolecular cyclization to form the piperazinone ring.

  • Reduction of the Piperazinone: Reduce the amide carbonyl of the piperazinone using a strong reducing agent such as lithium aluminum hydride (LAH) to form the piperazine ring.

  • Deprotection: Remove the remaining protecting group (e.g., benzyl group via catalytic hydrogenation) to yield the final "this compound" scaffold.

Protocol 2: Functionalization of a Pre-formed Piperazine Ring

This approach involves the C-H functionalization of a piperazine ring, a more modern and potentially more efficient strategy.[5][8]

CH_Functionalization Protected_Piperazine N,N'-Protected Piperazine Alpha_Amino_Radical α-Amino Radical Protected_Piperazine->Alpha_Amino_Radical Photoredox Catalysis Functionalized_Piperazine C-2 Functionalized Piperazine Alpha_Amino_Radical->Functionalized_Piperazine Radical Coupling with Propan-2-amine equivalent Final_Scaffold This compound Functionalized_Piperazine->Final_Scaffold Deprotection

Caption: C-H functionalization approach for synthesizing 2-substituted piperazines.

Step-by-Step Methodology:

  • Piperazine Protection: Protect both nitrogen atoms of the piperazine ring with suitable orthogonal protecting groups (e.g., Boc and Cbz).

  • Photoredox-Mediated C-H Activation: Employ a photoredox catalyst (e.g., an iridium-based complex) to selectively generate an α-amino radical at the C-2 position of the piperazine ring.[8]

  • Radical Coupling: Trap the generated radical with a suitable coupling partner that can be converted to the propan-2-amine side chain.

  • Deprotection: Sequentially remove the protecting groups to yield the desired product.

Derivatization Strategies for Drug Discovery

The "this compound" scaffold offers three primary points for diversification, which are crucial for exploring structure-activity relationships (SAR).

Derivatization_Points Scaffold This compound N1_Deriv N-1 Derivatization Scaffold->N1_Deriv Position 1 N4_Deriv N-4 Derivatization Scaffold->N4_Deriv Position 4 Amine_Deriv Side-Chain Amine Derivatization Scaffold->Amine_Deriv Side Chain

Caption: Key points for chemical modification of the scaffold.

Protocol 3: N-Arylation of the Piperazine Ring

N-aryl piperazines are a common motif in centrally acting drugs.[9] The Buchwald-Hartwig amination is a reliable method for this transformation.

Step-by-Step Methodology:

  • Selective Protection: If mono-arylation is desired, selectively protect one of the piperazine nitrogens (e.g., with a Boc group).

  • Buchwald-Hartwig Coupling: In an inert atmosphere, combine the protected piperazine scaffold, an aryl halide (or triflate), a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃) in a suitable solvent (e.g., toluene or dioxane).

  • Reaction Monitoring: Heat the reaction mixture and monitor its progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction, filter off the catalyst, and perform an aqueous work-up. Purify the crude product by flash column chromatography.

  • Deprotection: If necessary, remove the protecting group to free up the second nitrogen for further modification.

Protocol 4: Reductive Amination for N-Alkylation and Side-Chain Modification

Reductive amination is a versatile method for introducing alkyl groups at the piperazine nitrogens or for modifying the primary amine on the side chain.[3]

Step-by-Step Methodology:

  • Imine/Iminium Ion Formation: Dissolve the "this compound" scaffold (or its N-protected version) and a carbonyl compound (aldehyde or ketone) in a suitable solvent (e.g., dichloromethane or methanol).

  • Reduction: Add a reducing agent, such as sodium triacetoxyborohydride or sodium cyanoborohydride, to the mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Work-up and Purification: Quench the reaction with a basic aqueous solution (e.g., saturated NaHCO₃). Extract the product into an organic solvent, dry, and concentrate. Purify the crude product by flash column chromatography.

Potential Therapeutic Applications and Biological Screening

Piperazine derivatives have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, and antipsychotic properties.[9][10] The "this compound" scaffold, with its potential for creating diverse chemical libraries, can be explored for various therapeutic targets.

Targeting G-Protein Coupled Receptors (GPCRs)

Many CNS-active drugs containing a piperazine moiety target GPCRs, such as dopamine and serotonin receptors.[9]

Screening Workflow for GPCR Ligands:

GPCR_Screening Library Library of Scaffold Derivatives Primary_Screen Primary Screen (e.g., Radioligand Binding Assay) Library->Primary_Screen Functional_Assay Functional Assay (e.g., cAMP or Ca²⁺ Mobilization) Primary_Screen->Functional_Assay Hits Selectivity_Panel Selectivity Profiling (Against related GPCRs) Functional_Assay->Selectivity_Panel Active Compounds Lead_Compound Lead Compound Selectivity_Panel->Lead_Compound Selective Hits

Caption: A typical workflow for screening scaffold derivatives against GPCR targets.

Protocol 5: cAMP Assay for Gs or Gi-Coupled Receptors

This protocol measures the modulation of cyclic AMP (cAMP) levels, a key second messenger for many GPCRs.

Step-by-Step Methodology:

  • Cell Culture: Culture cells stably expressing the target GPCR in a suitable medium.

  • Compound Treatment: Seed the cells in a multi-well plate. On the day of the assay, replace the medium with a stimulation buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation) and the test compounds at various concentrations.

  • Receptor Stimulation: For antagonist screening, pre-incubate with the test compounds before adding a known agonist. For agonist screening, add the test compounds directly.

  • Cell Lysis and Detection: After incubation, lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based assays).

  • Data Analysis: Plot the cAMP levels against the compound concentration to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Chiral Separation and Analysis

Since "this compound" is chiral, it is crucial to separate and test the individual enantiomers, as they may have different pharmacological profiles.[11][12]

Protocol 6: Chiral HPLC for Enantiomeric Separation

Step-by-Step Methodology:

  • Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralpak series) are often effective for separating piperazine derivatives.[11]

  • Mobile Phase Optimization: Develop a mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.

  • Sample Preparation: Dissolve the racemic scaffold in the mobile phase and filter it through a 0.45 µm filter.

  • Chromatographic Analysis: Inject the sample onto the chiral column and monitor the elution of the enantiomers using a UV detector.

  • Data Analysis: Calculate the resolution between the two enantiomeric peaks. A resolution greater than 1.5 is generally considered baseline separation.[11]

Conclusion and Future Directions

The "this compound" scaffold represents a promising starting point for the design of novel therapeutic agents. Its unique 3D structure and multiple points for derivatization allow for the exploration of a broad chemical space. While specific biological data for this exact molecule is not widely available, the established medicinal chemistry of 2-substituted piperazines suggests its potential in developing drugs for CNS disorders, cancer, and infectious diseases. The protocols outlined in this guide provide a solid foundation for the synthesis, derivatization, and biological evaluation of compound libraries based on this versatile scaffold. Future research should focus on the stereoselective synthesis of this scaffold and the systematic exploration of its SAR to unlock its full therapeutic potential.

References

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Application Notes and Protocols for the Exploration of "1-(Piperazin-2-yl)propan-2-amine" in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Piperazine Scaffold as a Privileged Structure in Central Nervous System (CNS) Drug Discovery

The piperazine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in numerous biologically active compounds.[1] This six-membered heterocycle, with two nitrogen atoms at opposite positions, offers a unique combination of structural rigidity and synthetic tractability.[2][3] Its ability to be readily modified at the 1- and 4-positions allows for the fine-tuning of physicochemical properties and pharmacological activity.[1][4] Many successful CNS drugs, targeting a wide array of receptors and transporters, incorporate the piperazine motif, highlighting its significance in the development of treatments for psychiatric and neurodegenerative disorders.[2][5] Piperazine derivatives have been developed as antipsychotics, antidepressants, and anxiolytics, often modulating monoamine pathways.[2][5]

"1-(Piperazin-2-yl)propan-2-amine" (Figure 1) represents a chiral piperazine derivative with intriguing potential for CNS drug discovery. Its structure combines the established piperazine core with a chiral aminopropane side chain, offering opportunities for stereoselective interactions with biological targets.[6] The presence of multiple nitrogen atoms suggests the potential for forming key hydrogen bonds within receptor binding pockets and influencing physicochemical properties such as solubility and pKa.[3]

This document serves as a comprehensive guide for the initial characterization and evaluation of "this compound" and its derivatives as potential CNS drug candidates. It outlines a strategic workflow, from in silico analysis and synthesis to a suite of in vitro and in vivo assays, designed to elucidate the compound's pharmacological profile and therapeutic potential.

Figure 1: Chemical Structure of this compound Molecular Formula: C7H17N3 Molecular Weight: 143.23[6]

Part 1: Initial Assessment and Synthesis

In Silico Profiling: Predicting CNS Drug-like Properties

Before embarking on extensive laboratory work, a thorough in silico analysis of "this compound" is crucial for predicting its potential as a CNS drug candidate.[7][8] Computational models can provide valuable insights into its blood-brain barrier (BBB) permeability and other pharmacokinetic properties.[7][9][10]

Key Predictive Parameters for CNS Drugs:

ParameterPredicted Value for this compoundImportance in CNS Drug Discovery
Molecular Weight (MW) 143.23 g/mol Generally, MW < 400 Da is favored for passive diffusion across the BBB.[8]
LogP (Octanol-Water Partition Coefficient) Varies with prediction softwareA measure of lipophilicity. An optimal LogP is critical for balancing membrane permeability and aqueous solubility.
Topological Polar Surface Area (TPSA) Varies with prediction softwareTPSA is a good predictor of hydrogen bonding capacity and BBB penetration. A lower TPSA is generally preferred.
Hydrogen Bond Donors (HBD) 3A higher number of HBDs can hinder BBB permeability.
Hydrogen Bond Acceptors (HBA) 3A higher number of HBAs can also negatively impact BBB penetration.
pKa Varies with prediction softwareThe ionization state at physiological pH affects solubility, permeability, and receptor interaction.

Protocol for In Silico Prediction:

  • Utilize computational software (e.g., Schrödinger Suite, MOE, or open-source tools like SwissADME) to calculate the physicochemical properties listed in the table above.

  • Employ established models to predict BBB permeability (e.g., LogBB prediction models).[7][8]

  • Assess the likelihood of the compound being a substrate for efflux transporters like P-glycoprotein (P-gp), which can limit brain penetration.[7]

Synthesis of Chiral this compound

The chirality of "this compound" necessitates a stereocontrolled synthetic approach to obtain enantiomerically pure (R)- and (S)-isomers for individual biological evaluation. The synthesis of chiral 2-substituted piperazines can be achieved through various methods, often starting from chiral precursors like amino acids.[11][12][13]

Proposed Synthetic Workflow:

G cluster_0 Synthesis of Chiral this compound Chiral Amino Acid (e.g., Alanine) Chiral Amino Acid (e.g., Alanine) N-Protection N-Protection Chiral Amino Acid (e.g., Alanine)->N-Protection Reduction to Amino Alcohol Reduction to Amino Alcohol N-Protection->Reduction to Amino Alcohol Activation of Hydroxyl Group Activation of Hydroxyl Group Reduction to Amino Alcohol->Activation of Hydroxyl Group Cyclization with Protected Ethylenediamine Cyclization with Protected Ethylenediamine Activation of Hydroxyl Group->Cyclization with Protected Ethylenediamine Deprotection Deprotection Cyclization with Protected Ethylenediamine->Deprotection Final Product

Caption: A generalized workflow for the synthesis of chiral 2-substituted piperazines.

Detailed Protocol (Conceptual):

A potential synthetic route could involve the following key steps, which would require optimization:

  • Starting Material: Begin with an enantiomerically pure starting material, such as (S)- or (R)-alanine.

  • Protection: Protect the amine and carboxylic acid functionalities of the amino acid.

  • Reduction: Reduce the protected carboxylic acid to an alcohol.

  • Activation: Activate the resulting hydroxyl group (e.g., by converting it to a mesylate or tosylate) to make it a good leaving group.

  • Cyclization: React the activated intermediate with a suitably protected ethylenediamine derivative to form the piperazine ring.

  • Deprotection: Remove the protecting groups to yield the final enantiomerically pure "this compound".

Part 2: In Vitro Characterization

The in vitro evaluation of "this compound" is designed to assess its fundamental pharmacological properties, including its ability to cross the BBB, its potential biological targets, and its initial safety profile.

Blood-Brain Barrier (BBB) Permeability Assessment

A critical early step is to determine if the compound can penetrate the BBB. In vitro models provide a high-throughput and cost-effective means for this assessment.[14]

Workflow for In Vitro BBB Permeability Assay:

G cluster_1 In Vitro BBB Permeability Assessment Cell Culture Culture brain endothelial cells on a semi-permeable membrane Dosing Add test compound to the apical (blood) side Cell Culture->Dosing Sampling Collect samples from the basolateral (brain) side over time Dosing->Sampling Quantification Analyze compound concentration using LC-MS/MS Sampling->Quantification Permeability Calculation Calculate the apparent permeability coefficient (Papp) Quantification->Permeability Calculation

Caption: Workflow for a transwell-based in vitro BBB permeability assay.

Protocol for Transwell BBB Permeability Assay:

  • Cell Culture: Seed a monolayer of human cerebral microvascular endothelial cells (hCMEC/D3) or a co-culture with astrocytes and pericytes on the apical side of a transwell insert.

  • Barrier Integrity: Monitor the integrity of the cell monolayer by measuring the transendothelial electrical resistance (TEER).

  • Dosing: Once a confluent monolayer with high TEER is established, add "this compound" (typically at a concentration of 1-10 µM) to the apical chamber.

  • Sampling: At various time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the basolateral chamber.

  • Analysis: Quantify the concentration of the compound in the collected samples using a validated LC-MS/MS method.

  • Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of compound appearance in the basolateral chamber, A is the surface area of the membrane, and C0 is the initial concentration in the apical chamber.

Receptor Binding and Functional Assays

Given the prevalence of piperazine derivatives as modulators of various CNS receptors, a broad screening approach is recommended to identify potential biological targets.[15][16]

Primary Screening Panel:

Receptor FamilySpecific ReceptorsRationale
Dopamine Receptors D1, D2, D3, D4, D5Many antipsychotics and drugs for Parkinson's disease target these receptors.[17]
Serotonin Receptors 5-HT1A, 5-HT2A, 5-HT2C, 5-HT6, 5-HT7Key targets for antidepressants, anxiolytics, and antipsychotics.[16]
Adrenergic Receptors α1, α2, β1, β2Modulation of these receptors can impact mood, arousal, and cognition.
Histamine Receptors H1, H3H1 antagonists can have sedative effects, while H3 antagonists are being explored for cognitive enhancement.
Sigma Receptors σ1, σ2Implicated in various neurological and psychiatric disorders.

Protocol for Radioligand Binding Assays:

  • Membrane Preparation: Prepare cell membranes expressing the receptor of interest.

  • Incubation: Incubate the membranes with a known radioligand for the target receptor and varying concentrations of "this compound".

  • Separation: Separate the bound from the unbound radioligand by rapid filtration.

  • Quantification: Measure the radioactivity of the filters using a scintillation counter.

  • Data Analysis: Determine the Ki (inhibition constant) of the test compound by analyzing the displacement of the radioligand.

Following the identification of high-affinity targets from binding assays, functional assays should be conducted to determine whether the compound acts as an agonist, antagonist, or allosteric modulator.

Preliminary Neurotoxicity Assessment

Early assessment of potential neurotoxicity is crucial to de-risk the progression of a CNS drug candidate.

Protocol for In Vitro Neurotoxicity Assay (using SH-SY5Y cells):

  • Cell Culture: Culture SH-SY5Y neuroblastoma cells in a suitable medium.

  • Compound Treatment: Expose the cells to a range of concentrations of "this compound" for 24-48 hours.

  • Viability Assessment: Assess cell viability using assays such as the MTT or LDH release assay.

  • Data Analysis: Determine the concentration of the compound that causes a 50% reduction in cell viability (IC50).

Part 3: In Vivo Characterization

Promising candidates from in vitro studies should be advanced to in vivo models to evaluate their efficacy in disease-relevant contexts and to further assess their safety and pharmacokinetic profiles. The choice of in vivo models will depend on the results of the receptor binding and functional assays.

Pharmacokinetic (PK) Studies

Protocol for Rodent PK Study:

  • Animal Dosing: Administer "this compound" to rodents (mice or rats) via the intended clinical route (e.g., oral or intravenous).

  • Sample Collection: Collect blood and brain tissue samples at multiple time points post-dosing.

  • Sample Processing: Process the samples to extract the compound.

  • Quantification: Analyze the concentration of the compound in plasma and brain homogenates using LC-MS/MS.

  • PK Parameter Calculation: Calculate key PK parameters, including Cmax, Tmax, AUC, half-life, and brain-to-plasma ratio.

In Vivo Efficacy Models

The selection of appropriate in vivo models is contingent on the identified mechanism of action from the in vitro studies.

Example In Vivo Models for CNS Disorders:

Potential Therapeutic AreaIn Vivo ModelKey Readouts
Depression Forced Swim Test, Tail Suspension TestImmobility time.[13]
Anxiety Elevated Plus Maze, Open Field TestTime spent in open arms, exploratory behavior.[13]
Psychosis Prepulse Inhibition of Startle, Amphetamine-induced HyperlocomotionSensorimotor gating, locomotor activity.
Cognitive Impairment Morris Water Maze, Novel Object RecognitionSpatial memory, recognition memory.[13]

General Protocol for Behavioral Studies:

  • Acclimation: Acclimate the animals to the testing environment.

  • Dosing: Administer the test compound or vehicle at appropriate doses and time points before the behavioral test.

  • Behavioral Testing: Conduct the behavioral test according to established protocols.

  • Data Collection and Analysis: Record and analyze the behavioral data to assess the efficacy of the compound.

Conclusion

"this compound" presents a novel chemical scaffold with the potential for development into a CNS therapeutic. The systematic approach outlined in these application notes provides a robust framework for its initial characterization. By progressing through in silico prediction, stereoselective synthesis, and a tiered in vitro and in vivo testing cascade, researchers can efficiently evaluate the therapeutic potential of this and related compounds, ultimately contributing to the discovery of new treatments for debilitating CNS disorders.

References

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  • Google Patents. (n.d.).
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  • Rossi, G., et al. (2022). Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. Molecules, 27(16), 5202. [Link]

  • Al-Ostoot, F. H., et al. (2024). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Scientific Reports, 14(1), 1-18. [Link]

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Application Notes and Protocols for High-Throughput Screening of "1-(Piperazin-2-yl)propan-2-amine" Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Strategic Approach to Unveiling Novel Bioactivities

The journey of a novel chemical entity from the bench to a potential therapeutic is fraught with challenges, the foremost of which is the elucidation of its biological function. The "1-(Piperazin-2-yl)propan-2-amine" scaffold represents a promising, yet largely unexplored, chemical space. When faced with a library of analogs derived from such a novel core structure, a target-agnostic screening approach is not only pragmatic but essential for uncovering unanticipated therapeutic applications.

This guide provides a comprehensive, tiered strategy for the high-throughput screening (HTS) of "this compound" analog libraries. We will move beyond a rigid, pre-defined protocol, instead focusing on a logical, adaptable workflow designed to first identify compounds with interesting cellular phenotypes and then systematically deconvolve their molecular targets. This approach maximizes the potential for discovery and provides a robust framework for hit validation and lead optimization. High-throughput screening is a cornerstone of modern drug discovery, enabling the rapid testing of large compound libraries to identify "hits" that modulate a biological target or phenotype.[1][2]

Part 1: Library Preparation and Quality Control - The Foundation of a Successful Screen

The quality of the screening library is paramount to the success of any HTS campaign.[3] Before embarking on large-scale screening, it is crucial to ensure the purity, identity, and solubility of each analog.

Protocol 1: Library Quality Control
  • Compound Registration and Plating:

    • Assign a unique identifier to each analog and register it in a central database.

    • Prepare master stock solutions in an appropriate solvent (e.g., DMSO) at a concentration of 10 mM.

    • Use automated liquid handlers to create replicate plates for screening and archival purposes.[4]

  • Purity and Identity Confirmation:

    • For a representative subset of the library (e.g., 5-10%), perform Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the identity and purity of the compounds.[3]

  • Solubility Assessment:

    • Assess the solubility of the compounds in the final assay buffer. This can be done using nephelometry or by visual inspection under a microscope. Compounds that precipitate in the assay buffer should be flagged, as they can lead to false-positive results.

  • Compound Viability:

    • Store master stock plates at -20°C or -80°C in a desiccated environment to prevent degradation.

    • Minimize freeze-thaw cycles.

Part 2: The Tiered Screening Cascade - From Phenotype to Target

A tiered or sequential screening approach is a cost-effective and efficient way to identify and validate hits from a large compound library.[5] This strategy involves a broad primary screen to identify active compounds, followed by more focused secondary and tertiary assays to confirm activity, elucidate the mechanism of action, and identify the molecular target.

G cluster_0 Primary Screening cluster_1 Hit Confirmation & Triage cluster_2 Secondary Screening & Target Deconvolution cluster_3 Lead Optimization Primary Phenotypic High-Throughput Screening (e.g., Cell Proliferation, Reporter Gene Assay) Hit_Confirmation Dose-Response Confirmation Orthogonal Assay Primary->Hit_Confirmation Target_Deconvolution Target Class-Specific Assays (GPCRs, Kinases, Ion Channels) Affinity Chromatography, Expression Cloning Hit_Confirmation->Target_Deconvolution Lead_Op Structure-Activity Relationship (SAR) Studies In Vivo Efficacy and Safety Target_Deconvolution->Lead_Op

Caption: Tiered screening workflow for novel compound libraries.

Primary Screening: A Phenotypic Approach to Discovery

Given that the biological targets of the "this compound" analogs are unknown, a phenotypic screening approach is the most logical starting point.[6][7] Phenotypic screens assess the effect of compounds on whole cells or organisms, providing a more physiologically relevant context than biochemical assays.[8][9]

This protocol describes a colorimetric assay to screen for compounds that inhibit or enhance cell proliferation.

  • Cell Seeding:

    • Seed a human cancer cell line (e.g., HeLa, A549) in 384-well plates at a density of 1,000-5,000 cells per well in 40 µL of culture medium.

    • Incubate the plates for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Compound Addition:

    • Using an automated liquid handler, add 100 nL of each compound from the library plates to the corresponding wells of the cell plates to achieve a final concentration of 10 µM.

    • Include positive (e.g., staurosporine for inhibition) and negative (e.g., DMSO vehicle) controls on each plate.

  • Incubation:

    • Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTS/MTT Addition and Readout:

    • Add 10 µL of MTS or MTT reagent to each well.

    • Incubate for 1-4 hours at 37°C.

    • Read the absorbance at 490 nm (MTS) or 570 nm (MTT) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound relative to the DMSO-treated controls.

    • Determine the Z'-factor for each plate to assess the quality of the assay. A Z' factor between 0.5 and 1.0 is considered excellent.[10]

Hit Confirmation and Triage

Compounds that show significant activity in the primary screen ("primary hits") must be confirmed and prioritized for further investigation.

  • Dose-Response Confirmation:

    • Re-test the primary hits in a dose-response format (e.g., 8-point, 3-fold serial dilution) to confirm their activity and determine their potency (EC50 or IC50).

  • Orthogonal Assay:

    • Validate the hits in a secondary, orthogonal assay that measures a different endpoint. For example, if the primary assay measured cell proliferation, a secondary assay could measure apoptosis (e.g., Caspase-Glo assay).

  • Cheminformatic Analysis:

    • Analyze the chemical structures of the confirmed hits to identify potential structure-activity relationships (SAR) and flag any compounds with undesirable properties (e.g., pan-assay interference compounds, or PAINS).

Secondary Screening and Target Deconvolution

The ultimate goal of a phenotypic screen is to identify the molecular target(s) of the active compounds.[11][12][13] This process, known as target deconvolution, can be approached using a variety of methods.[5]

Based on the chemical structure of the piperazine-containing analogs, it is plausible that they may interact with common drug target classes such as G-protein coupled receptors (GPCRs), kinases, or ion channels. Therefore, a panel of target class-specific assays can be employed to narrow down the potential targets.

Table 1: Secondary Assays for Target Class Identification

Target ClassAssay PrincipleTechnology
GPCRs Measures changes in second messengers (cAMP, IP1, Ca2+) upon receptor activation or inhibition.HTRF, AlphaScreen, FLIPR
Kinases Detects the phosphorylation of a substrate by a kinase.TR-FRET, AlphaScreen, Luminescence
Ion Channels Measures the flow of ions through a channel in response to a compound.Automated Patch Clamp, Fluorescent Ion Indicators

This protocol outlines a competitive immunoassay to screen for modulators of GPCRs that signal through cAMP.[14][15]

  • Cell Stimulation:

    • Seed cells expressing the target GPCR in a 384-well plate.

    • Add the test compounds and a known agonist (for antagonist screening) or buffer (for agonist screening).

    • Incubate for the desired time at room temperature.

  • Lysis and Detection:

    • Add a lysis buffer containing HTRF acceptor (cAMP-d2) and HTRF donor (anti-cAMP-Eu3+-cryptate).

    • Incubate for 60 minutes at room temperature.

  • Readout:

    • Read the plate on an HTRF-compatible microplate reader at 620 nm and 665 nm.[16]

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm / 620 nm) and determine the effect of the compounds on cAMP levels.

G cluster_0 HTRF cAMP Assay Principle Ligand Ligand GPCR GPCR Ligand->GPCR binds AC Adenylate Cyclase GPCR->AC activates/inhibits cAMP cAMP AC->cAMP converts ATP ATP ATP->AC Antibody_Eu Anti-cAMP Ab (Eu3+) cAMP->Antibody_Eu competes with FRET FRET Signal Antibody_Eu->FRET no FRET cAMP_d2 cAMP-d2 cAMP_d2->Antibody_Eu binds cAMP_d2->FRET FRET

Caption: Principle of the HTRF cAMP competition assay.

This protocol describes a luminescent assay to screen for kinase inhibitors by quantifying the amount of ADP produced in a kinase reaction.

  • Kinase Reaction:

    • In a 384-well plate, add the kinase, substrate, ATP, and the test compound.

    • Incubate at room temperature for 60 minutes.

  • ADP-Glo™ Reagent Addition:

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition:

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Readout:

    • Read the luminescence on a microplate reader.

  • Data Analysis:

    • A decrease in luminescence indicates inhibition of the kinase. Calculate the percent inhibition for each compound.

Automated patch clamp (APC) systems provide high-throughput, high-quality data for ion channel drug discovery.[17][18][19]

  • Cell Preparation:

    • Use a cell line stably expressing the ion channel of interest.

    • Harvest the cells and prepare a single-cell suspension.

  • APC Run:

    • Load the cells, intracellular and extracellular solutions, and test compounds onto the APC instrument (e.g., SyncroPatch, Qube).[20]

    • The instrument will automatically perform cell capture, sealing, whole-cell formation, and compound application.

  • Data Acquisition and Analysis:

    • Record the ion channel currents in response to voltage protocols and compound application.

    • Analyze the data to determine the effect of the compounds on channel activity (e.g., inhibition, activation, modulation of gating).

If target class-specific assays do not yield a clear target, other unbiased methods can be employed:

  • Affinity Chromatography: The active compound is immobilized on a solid support and used to "pull down" its binding partners from a cell lysate. The bound proteins are then identified by mass spectrometry.[12][13]

  • Expression Cloning: A library of cDNAs is expressed in cells, and clones that confer resistance or sensitivity to the compound are selected.[12]

  • Protein Microarrays: The compound is screened against a microarray containing thousands of purified proteins to identify direct binding partners.[12]

Part 3: Data Analysis and Hit Selection

High-throughput screening generates vast amounts of data that require robust statistical analysis to identify true hits and avoid false positives.[21][22][23]

Table 2: Key HTS Data Analysis Parameters

ParameterDescriptionCalculation/Criteria
Z'-factor A measure of assay quality, reflecting the separation between positive and negative controls.1 - (3*(σp + σn)) / |μp - μn|. A Z' > 0.5 is desirable.
Signal-to-Background (S/B) The ratio of the signal from the positive control to the signal from the negative control.μp / μn. A higher S/B is generally better.
Coefficient of Variation (%CV) A measure of the variability of the data.(σ / μ) * 100. A %CV < 15% is generally acceptable.
Hit Threshold The cutoff used to identify active compounds.Typically set at 3 standard deviations from the mean of the negative controls.

Conclusion: A Pathway to Novel Therapeutics

The high-throughput screening of a novel compound library, such as the "this compound" analogs, is a complex but rewarding endeavor. By employing a strategic, tiered approach that begins with phenotypic screening and progresses to target deconvolution, researchers can efficiently identify compounds with therapeutic potential and elucidate their mechanisms of action. The protocols and strategies outlined in this guide provide a robust framework for navigating the early stages of drug discovery and unlocking the potential of novel chemical scaffolds.

References

  • Perron-Sierra, F., et al. (2008). Monitoring protein-protein interactions in living cells by bioluminescence resonance energy transfer (BRET). Current Protocols in Pharmacology, Chapter 2:Unit 2.11. [Link]

  • De, A., et al. (2018). Bioluminescence Resonance Energy Transfer to Detect Protein-Protein Interactions in Live Cells. Methods in Molecular Biology, 1681:123-134. [Link]

  • Schenone, M., et al. (2013). Target deconvolution strategies in drug discovery. Nature Reviews Drug Discovery, 12(3):217-31. [Link]

  • Zhang, J. H., et al. (2009). HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications. Current Chemical Genomics, 3:22-32. [Link]

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  • Hsieh, C. M., et al. (2015). Monitoring Ligand-Activated Protein-Protein Interactions Using Bioluminescent Resonance Energy Transfer (BRET) Assay. Methods in Molecular Biology, 1278:339-51. [Link]

  • Cell Microsystems. (2024). Revolutionizing Electrophysiology: Embracing Automated Patch Clamp for Affordable High-Throughput Solutions. Cell Microsystems. [Link]

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  • Audet, M., et al. (2019). Bioluminescence resonance energy transfer–based imaging of protein–protein interactions in living cells. Nature Protocols, 14(4):1143-1169. [Link]

  • National Center for Biotechnology Information. (n.d.). Cell-based high-throughput screens for the discovery of chemotherapeutic agents. National Center for Biotechnology Information. [Link]

  • BMG LABTECH. (n.d.). AlphaScreen. BMG LABTECH. [Link]

  • Wang, Y., et al. (2016). Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of ADAMTS1 Inhibitors. Molecules, 21(11):1538. [Link]

  • He, H., et al. (2014). Bioluminescence Resonance Energy Transfer System for Measuring Dynamic Protein-Protein Interactions in Bacteria. mBio, 5(3):e01050-14. [Link]

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  • Cheng, Y. W., et al. (2017). High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE. PLoS One, 12(9):e0184137. [Link]

  • An, W. F., & Tolliday, N. (2010). Emerging Novel High-Throughput Screening Technologies for Cell-Based Assays. In High-Throughput Screening in Drug Discovery. Humana Press. [Link]

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Application Note: Structural Elucidation of 1-(Piperazin-2-yl)propan-2-amine using High-Resolution Mass Spectrometry and Multinuclear NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive technical guide for the structural characterization and confirmation of "1-(Piperazin-2-yl)propan-2-amine," a key intermediate in pharmaceutical synthesis. We present detailed protocols for the analysis of this molecule using Electrospray Ionization Mass Spectrometry (ESI-MS) and a suite of Nuclear Magnetic Resonance (NMR) spectroscopy techniques, including ¹H NMR, ¹³C NMR, and 2D correlation experiments (COSY, HSQC, HMBC). The methodologies described herein are designed for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, data acquisition, and spectral interpretation. The causality behind each experimental choice is explained to ensure technical accuracy and reproducibility.

Introduction

This compound is a bifunctional organic molecule featuring a piperazine ring and a propan-2-amine side chain. The presence of multiple nitrogen atoms and stereocenters makes its unambiguous structural confirmation a critical step in quality control and process development within the pharmaceutical industry. The piperazine moiety is a common scaffold in many active pharmaceutical ingredients (APIs) due to its favorable pharmacokinetic properties. Accurate characterization ensures the identity, purity, and stability of this key building block. This guide establishes a self-validating system of orthogonal analytical techniques to provide an in-depth structural profile of the target molecule.

Part 1: Mass Spectrometry Analysis

Mass spectrometry is an essential tool for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.[1] Electrospray Ionization (ESI) is the preferred method for polar molecules like the target compound, as it is a soft ionization technique that typically yields intact protonated molecules ([M+H]⁺), minimizing in-source fragmentation and preserving molecular weight information.[2][3]

Protocol 1: High-Resolution ESI-MS Analysis

1. Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.

  • Dilute the stock solution to a final concentration of 10 µg/mL using a 50:50 (v/v) mixture of acetonitrile and water containing 0.1% formic acid. The formic acid aids in the protonation of the amine functional groups, enhancing the ESI signal in positive ion mode.

2. Instrumentation and Parameters:

  • Mass Spectrometer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Infusion: Direct infusion via a syringe pump at a flow rate of 5-10 µL/min.

  • Capillary Voltage: 3.5 - 4.5 kV.

  • Source Temperature: 120 °C.[2]

  • Desolvation Gas Flow: Set according to instrument manufacturer recommendations (e.g., Nitrogen at 600 L/hr).

  • Mass Range: m/z 50-500.

  • Data Acquisition: Acquire data in full scan mode to determine the accurate mass of the protonated molecular ion.

3. Tandem MS (MS/MS) for Fragmentation Analysis:

  • Perform Collision-Induced Dissociation (CID) on the isolated [M+H]⁺ precursor ion.

  • Collision Energy: Apply a ramp of collision energies (e.g., 10-40 eV) to induce fragmentation and generate a comprehensive fragmentation spectrum.

Expected Results and Interpretation

The molecular formula of this compound is C₇H₁₇N₃, with a monoisotopic mass of 143.1422 Da.

Ion Formula Calculated m/z Expected Observation
[M+H]⁺[C₇H₁₈N₃]⁺144.1495The base peak in the full scan MS spectrum, confirming the molecular weight.

Fragmentation Pathway Analysis: The fragmentation of piperazine derivatives is characterized by the cleavage of C-N bonds within the piperazine ring and the bonds connecting substituents to the ring.[4][5] For the aminopropane side chain, a key fragmentation is the loss of a methyl group.[6]

  • Key Fragment 1 (m/z 129.1288): Loss of a methyl radical (•CH₃) from the propan-2-amine moiety. This is a common fragmentation for isopropyl groups.[6]

    • [C₇H₁₈N₃]⁺ → [C₆H₁₅N₃]⁺ + •CH₃

  • Key Fragment 2 (m/z 87.0917): Cleavage of the C-C bond between the piperazine ring and the propan-2-amine side chain.

    • [C₇H₁₈N₃]⁺ → [C₄H₁₁N₂]⁺ + C₃H₇N

  • Key Fragment 3 (m/z 56.0500): A characteristic fragment from the piperazine ring itself, resulting from ring opening and cleavage.[5]

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of individual atoms, allowing for the complete structural elucidation of a molecule. A combination of 1D and 2D NMR experiments is necessary for the unambiguous assignment of all proton and carbon signals.

Protocol 2: NMR Sample Preparation and Data Acquisition

1. Sample Preparation:

  • Dissolve approximately 10-15 mg of this compound in 0.7 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD). D₂O is often preferred for amines as it can exchange with the N-H protons, leading to their disappearance from the spectrum, which can aid in peak assignment.

  • Add a small amount of an internal standard, such as Tetramethylsilane (TMS) or a suitable alternative for polar solvents, for chemical shift referencing.

2. Instrumentation:

  • NMR Spectrometer: A 400 MHz or higher field NMR spectrometer.

  • Probe: A standard broadband or inverse detection probe.

3. 1D NMR Experiments:

  • ¹H NMR: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required.[7]

4. 2D NMR Experiments:

  • COSY (Correlation Spectroscopy): To identify proton-proton (¹H-¹H) spin coupling networks.[8]

  • HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon (¹H-¹³C) correlations.[9][10]

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon (¹H-¹³C) correlations, which are crucial for connecting different spin systems and confirming the overall structure.[9][10]

Expected Spectral Data and Assignments

The chemical shifts provided below are predictive and based on analogous structures. Actual values may vary depending on the solvent and sample conditions. The numbering scheme for the molecule is provided in the workflow diagram below.

Predicted ¹H and ¹³C NMR Data:

Position Predicted ¹H Chemical Shift (ppm) Multiplicity Integration Predicted ¹³C Chemical Shift (ppm)
1~1.1 - 1.3d3H~20 - 25
2~3.0 - 3.4m1H~48 - 52
3~2.5 - 2.8m2H~50 - 55
5~2.8 - 3.2m1H~55 - 60
6, 8~2.7 - 3.1m4H~45 - 50
7~3.2 - 3.5m2H~50 - 55
NH, NH₂Broad, variables3H-

Note: The piperazine ring protons (positions 6, 7, 8) may exhibit complex splitting patterns and potentially non-equivalent chemical shifts due to the chair conformation and the chiral center at position 5.[7][11]

2D NMR Interpretation:

  • COSY: Correlations are expected between H-1/H-2, H-2/H-3, and within the piperazine ring protons (H-5/H-6, H-6/H-7, H-7/H-8).

  • HSQC: Will directly link each proton to its attached carbon (e.g., H-1 to C-1, H-2 to C-2, etc.), confirming the assignments made in the 1D spectra.

  • HMBC: Crucial long-range correlations are expected between:

    • H-1 and C-2, C-3

    • H-3 and C-2, C-5

    • H-5 and C-3, C-7, C-8

Part 3: Experimental and Logical Workflows

Overall Analytical Workflow

The following diagram illustrates the logical flow of experiments for the comprehensive characterization of the target molecule.

G Analytical Workflow for Structural Elucidation cluster_0 Mass Spectrometry cluster_1 NMR Spectroscopy MS_Sample Sample Preparation (10 µg/mL in ACN/H₂O) ESI_QTOF High-Resolution ESI-MS (Full Scan) MS_Sample->ESI_QTOF MS_Data Determine Accurate Mass ([M+H]⁺) ESI_QTOF->MS_Data Tandem_MS MS/MS Analysis (CID) ESI_QTOF->Tandem_MS Structure_Confirm Structure Confirmation MS_Data->Structure_Confirm Frag_Analysis Fragmentation Pathway Analysis Tandem_MS->Frag_Analysis Frag_Analysis->Structure_Confirm NMR_Sample Sample Preparation (10-15 mg in D₂O or CD₃OD) OneD_NMR 1D NMR Acquisition (¹H, ¹³C) NMR_Sample->OneD_NMR TwoD_NMR 2D NMR Acquisition (COSY, HSQC, HMBC) NMR_Sample->TwoD_NMR Spectral_Assign Spectral Assignment OneD_NMR->Spectral_Assign TwoD_NMR->Spectral_Assign Spectral_Assign->Structure_Confirm Final_Report Final Characterization Report Structure_Confirm->Final_Report

Caption: Workflow for MS and NMR analysis.

HMBC Correlation Logic

This diagram illustrates the key HMBC correlations used to piece together the molecular structure.

HMBC_Correlations cluster_mol This compound Structure C1 C1(H₃) C2 C2(H) C1->C2 C3 C3(H₂) C2->C3 C5 C5(H) C3->C5 C6 C6(H₂) C5->C6 N9 N9(H) C6->N9 C7 C7(H₂) C8 C8(H₂) C7->C8 N4 N4(H) C8->N4 N4->C5 N9->C7 H1 H1 H1->C2 ²J H1->C3 ³J H3 H3 H3->C2 ²J H3->C5 ³J H5 H5 H5->C3 ²J H5->C7 ³J H5->C8 ³J

Caption: Key 2- and 3-bond HMBC correlations.

Conclusion

The combination of high-resolution mass spectrometry and multinuclear 2D NMR spectroscopy provides a robust and definitive method for the structural characterization of this compound. ESI-MS confirms the molecular weight and elemental composition, while MS/MS reveals characteristic fragmentation patterns. A full suite of NMR experiments, particularly COSY, HSQC, and HMBC, allows for the unambiguous assignment of all proton and carbon atoms, confirming the connectivity and constitution of the molecule. The protocols and expected data presented in this application note serve as a comprehensive guide for researchers in pharmaceutical development and quality control, ensuring the accurate identification of this important synthetic intermediate.

References

  • Acquaviva, M. A., Bonomo, M. G., Bianco, G., Salzano, G., & Saturnino, C. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer drugs. ResearchGate. Retrieved from [Link]

  • Zhu, N., Yu, C., Hua, Z. D., Xu, P., Wang, Y. M., Di, B., & Su, M. X. (2020). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society. Retrieved from [Link]

  • Krueger, M., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances. Retrieved from [Link]

  • Krueger, M., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Krueger, M., et al. (2019). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of propan-2-amine. Retrieved from [Link]

  • The Analytical Scientist. (n.d.). An Education in ESI. Retrieved from [Link]

  • Kovács, B., et al. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from [Link]

  • Columbia University NMR Core Facility. (n.d.). HSQC and HMBC. Retrieved from [Link]

Sources

Mastering the Synthesis of N-Alkylated Piperazines: A Guide to Core Protocols for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The piperazine moiety is a cornerstone in modern medicinal chemistry, appearing as a critical structural component in a vast array of FDA-approved drugs targeting a wide spectrum of diseases, including cancer, depression, and viral infections.[1][2] The strategic N-alkylation or N-arylation of the piperazine ring is a fundamental transformation that allows for the precise tuning of a molecule's physicochemical properties, pharmacological activity, and pharmacokinetic profile. This guide provides an in-depth exploration of the most robust and widely adopted protocols for the N-alkylation of piperazine compounds, offering detailed experimental procedures, mechanistic insights, and practical troubleshooting advice for researchers, scientists, and drug development professionals.

The Strategic Importance of N-Functionalization

The two nitrogen atoms of the piperazine ring offer versatile handles for chemical modification. The introduction of alkyl or aryl substituents can profoundly influence a compound's biological activity by modulating its interaction with target proteins, improving its solubility, or altering its metabolic stability. For instance, N-aryl piperazines are prevalent in numerous bioactive compounds, and their synthesis is a key step in the production of blockbuster drugs like aripiprazole (Abilify™).[3]

Core Protocols for N-Alkylation of Piperazines

Several key methodologies have been developed for the efficient N-alkylation of piperazines. The choice of protocol is often dictated by the nature of the desired substituent, the complexity of the starting material, and the desired scale of the reaction.

Direct N-Alkylation with Alkyl Halides

This classical and straightforward approach involves the reaction of a piperazine with an alkyl halide in the presence of a base.[4][5] It is a versatile method suitable for introducing a wide range of alkyl groups.

Mechanism: The reaction proceeds via a standard SN2 mechanism where the nucleophilic secondary amine of the piperazine attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a new carbon-nitrogen bond. The base is crucial for neutralizing the hydrohalic acid byproduct.

Experimental Protocol: General Procedure for Direct N-Alkylation

  • Reaction Setup: To a stirred solution of the piperazine (1.0 equivalent) in a suitable anhydrous solvent (e.g., acetonitrile, DMF), add a base (2.0-3.0 equivalents of K₂CO₃ or 1.5-2.0 equivalents of triethylamine).[4]

  • Addition of Alkylating Agent: Add the alkyl halide (1.1-1.5 equivalents) dropwise to the suspension at room temperature under an inert atmosphere (e.g., nitrogen or argon).[4]

  • Reaction Progression: Heat the reaction mixture to an appropriate temperature (typically 50-80 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Isolation: Concentrate the filtrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Solvent: Anhydrous polar aprotic solvents like acetonitrile or DMF are chosen to dissolve the reactants and facilitate the SN2 reaction.

  • Base: An excess of a mild inorganic base like potassium carbonate or an organic base like triethylamine is used to scavenge the acid formed during the reaction, driving the equilibrium towards the product.

  • Stoichiometry: A slight excess of the alkyl halide is often used to ensure complete consumption of the piperazine starting material.

Controlling Mono- versus Di-alkylation: A primary challenge in the N-alkylation of unsubstituted piperazine is preventing the formation of the undesired N,N'-dialkylated product. To favor mono-alkylation, one can:

  • Use a large excess of piperazine relative to the alkylating agent.

  • Employ a mono-protected piperazine derivative, such as N-Boc-piperazine or N-Cbz-piperazine.[6] The protecting group can be removed in a subsequent step.

Data Presentation: Representative Conditions for Direct N-Alkylation

Starting MaterialAlkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Benzyl piperazine-1-carboxylate1,3-DibromopropaneNot specifiedNot specifiedNot specifiedNot specifiedNot specified[4]
1-(4-Bromophenyl)piperazineEthyl iodideK₂CO₃AcetonitrileReflux12>90[5]
Piperazinem-Methylbenzyl bromideHClMethanol700.574[7]
Reductive Amination

Reductive amination is a powerful and highly versatile one-pot method for N-alkylation that involves the reaction of a piperazine with an aldehyde or a ketone in the presence of a reducing agent.[8] This method is particularly advantageous as it avoids the formation of quaternary ammonium salts, a common side reaction in direct alkylation.[6]

Mechanism: The reaction proceeds in two steps:

  • Iminium Ion Formation: The piperazine reacts with the carbonyl compound to form an intermediate iminium ion.

  • Reduction: A mild reducing agent, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride, selectively reduces the iminium ion to the corresponding N-alkylated piperazine.[5]

Experimental Protocol: General Procedure for Reductive Amination

  • Iminium Ion Formation: Dissolve the piperazine (1.0 equivalent) and the aldehyde or ketone (1.1-1.5 equivalents) in an anhydrous solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE). A catalytic amount of acetic acid (0.1 equivalents) can be added to facilitate iminium ion formation. Stir the mixture at room temperature for 30-60 minutes.[4]

  • Reduction: Add the reducing agent, typically sodium triacetoxyborohydride (1.5-2.0 equivalents), portion-wise to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography.

Causality Behind Experimental Choices:

  • Reducing Agent: Sodium triacetoxyborohydride is a preferred reducing agent as it is mild, selective for iminium ions over carbonyls, and does not require acidic conditions.[5]

  • Solvent: Chlorinated solvents like DCM and DCE are commonly used as they are good at dissolving the reactants and are compatible with the reducing agent.

Data Presentation: Representative Conditions for Reductive Amination

Piperazine DerivativeCarbonyl CompoundReducing AgentSolventYield (%)Reference
AnilineBenzaldehydeZirconium borohydride–piperazine complexMethanol98
Benzyl piperazine-1-carboxylateVarious aldehydes/ketonesSodium triacetoxyborohydrideDichloromethaneGood to Excellent[4]
N-Boc-piperazineAldehyde 128aNot specifiedNot specified~35[8]
Buchwald-Hartwig Amination for N-Arylation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone for the synthesis of N-aryl piperazines.[1][3] This powerful method allows for the formation of C-N bonds between a piperazine and an aryl halide (or triflate), offering a broad substrate scope and high functional group tolerance.[2]

Mechanism: The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the piperazine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the N-aryl piperazine and regenerate the Pd(0) catalyst.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere, combine the aryl halide (1.0 equivalent), the piperazine derivative (1.2-1.5 equivalents), the base (e.g., sodium tert-butoxide, 1.4-2.0 equivalents), the palladium precatalyst (e.g., Pd₂(dba)₃), and the phosphine ligand (e.g., RuPhos or XPhos).[1][9]

  • Solvent Addition: Add an anhydrous solvent such as toluene or dioxane via syringe.

  • Reaction: Heat the reaction mixture to the specified temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress using TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine, dry the organic layer, and concentrate. The crude product is purified by flash column chromatography.[1]

Causality Behind Experimental Choices:

  • Catalyst and Ligand: The choice of the palladium source and, critically, the phosphine ligand is paramount for a successful reaction. Bulky, electron-rich biaryl phosphine ligands are often required to facilitate the key steps of the catalytic cycle, especially with less reactive aryl chlorides.[9]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide is essential for the deprotonation of the coordinated amine.

Data Presentation: Representative Conditions for Buchwald-Hartwig Amination

Aryl HalidePiperazine DerivativePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
4-BromotolueneN-Boc-piperazinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene10095[1]
Various Aryl ChloridesPiperazinePd₂(dba)₃/RuPhosRuPhosNaOtBuDioxane100up to 97[3]

Visualization of Key Protocols

Workflow for Direct N-Alkylation

G cluster_0 Reaction Setup cluster_1 Alkylation cluster_2 Work-up & Purification A Dissolve piperazine in anhydrous solvent B Add base (e.g., K₂CO₃) A->B C Add alkyl halide dropwise B->C D Heat reaction mixture (50-80°C) C->D E Cool and filter D->E F Concentrate filtrate E->F G Purify by column chromatography F->G G cluster_product Pd(0)L Pd(0)L Ar-Pd(II)(L)-X Ar-Pd(II)(L)-X Pd(0)L->Ar-Pd(II)(L)-X Oxidative Addition (Ar-X) [Ar-Pd(II)(L)(H₂N-Pip)]⁺X⁻ [Ar-Pd(II)(L)(H₂N-Pip)]⁺X⁻ Ar-Pd(II)(L)-X->[Ar-Pd(II)(L)(H₂N-Pip)]⁺X⁻ + Piperazine Ar-Pd(II)(L)(HN-Pip) Ar-Pd(II)(L)(HN-Pip) [Ar-Pd(II)(L)(H₂N-Pip)]⁺X⁻->Ar-Pd(II)(L)(HN-Pip) - Base-H⁺X⁻ Ar-Pd(II)(L)(HN-Pip)->Pd(0)L Reductive Elimination P Ar-N-Piperazine Ar-Pd(II)(L)(HN-Pip)->P

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low Yield in Direct Alkylation Incomplete reaction; side reactions.Increase reaction time or temperature; ensure anhydrous conditions; use a stronger base if necessary.
Formation of Di-Alkylated Product High reactivity of mono-alkylated piperazine.Use an excess of piperazine; employ a mono-protected piperazine. [6]
No Reaction in Buchwald-Hartwig Amination Inactive catalyst; poor ligand choice; inappropriate base.Use a fresh palladium source and ligand; ensure an inert atmosphere; switch to a stronger, non-nucleophilic base like NaOtBu. [9]
Difficulty in Purification High polarity of the product; similar polarity of byproducts.Utilize a different chromatographic stationary phase; consider purification via salt formation and recrystallization. [10][11]

Conclusion

The N-alkylation of piperazines is a fundamental and versatile transformation in organic synthesis and drug discovery. A thorough understanding of the primary methodologies—direct alkylation, reductive amination, and Buchwald-Hartwig amination—provides chemists with a powerful toolkit to synthesize a diverse range of functionalized piperazine derivatives. By carefully considering the substrate, desired product, and potential side reactions, researchers can select and optimize the most appropriate protocol to achieve their synthetic goals efficiently and effectively.

References

  • D'Amico, D. C., et al. (2018). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Tetrahedron Letters, 59(32), 3149-3152. Available at: [Link]

  • Tajbakhsh, M., et al. (2006). One-Pot reductive amination of carbonyl compounds and reductive N-alkylation of amines with zirconium borohydride–piperazine. Tetrahedron Letters, 47(21), 3575-3579.
  • Various authors. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate. Retrieved from [Link]

  • Homedes, J., & Spialter, L. (1960). Process for the N-monoalkylation of piperazine. U.S.
  • Vitale, C., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 123. Available at: [Link]

  • Loup, C., et al. (2000). Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides.
  • Singh, P., et al. (2018). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Current Organic Synthesis, 15(2), 159-178.
  • Nicewicz, D. A., et al. (2020). Site-Selective C–H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis. Organic Letters, 22(2), 679-683. Available at: [Link]

  • Miller, J. F., et al. (2012). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. Journal of Medicinal Chemistry, 55(21), 9145-9156. Available at: [Link]

  • Godfrey, N. H. (1959). Purification of piperazine. U.S.
  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1.
  • Wheeler, C., et al. (2016). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Reaction Chemistry & Engineering, 1(1), 89-96.
  • Singh, P., et al. (2018). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Ingenta Connect. Retrieved from [Link]

  • ResearchGate. (n.d.). Intramolecular reductive amination for the preparation of piperazines. Retrieved from [Link]

  • Gemo, A., et al. (2021).
  • Christensen, J. B., & Nielsen, S. F. (2001). A Simple Synthesis of N-Alkylpiperazines. Letters in Organic Chemistry, 8(5), 378-380.
  • Gemo, A., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Phase Transfer Catalysis. Retrieved from [Link]

  • Luy, B., et al. (2014). Method for preparing n-alkyl-piperazines. World Intellectual Property Organization.
  • ResearchGate. (n.d.). ChemInform Abstract: Microwave-Assisted Regioselective N-Alkylation of Cyclic Amidines. Retrieved from [Link]

  • Wyrzykowski, D., et al. (2017). Piperazine derivatives of boronic acids – potential bifunctional biologically active compounds. New Journal of Chemistry, 41(19), 10796-10805.
  • Nicewicz, D. A., et al. (2020). Site-Selective C-H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis. Organic Letters, 22(2), 679-683.
  • Nicewicz, D. A., et al. (2020). Site-Selective C–H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis. Organic Letters, 22(2), 679-683.
  • Varejão, J. O., et al. (2010).
  • University of Florida. (n.d.). Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. Retrieved from [Link]

  • Sharma, V., Kumar, P., & Pathak, D. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances, 13(48), 34015-34045.
  • Varejão, J. O., et al. (2010). Simple and Efficient Microwave Assisted N-Alkylation of Isatin. Molecules, 15(10), 7139-7151. Available at: [Link]

  • Stojkovic, M. Z., et al. (2016). Microwave-assisted Synthesis of Some N-alkylisatin-β-thiocarbohydrazones. International Journal of Engineering Research, 5(3), 205-209.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(Piperazin-2-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction for the Researcher

Welcome to the technical support center for the synthesis of 2-substituted piperazines, with a focus on improving the yield of 1-(Piperazin-2-yl)propan-2-amine. The piperazine scaffold is a cornerstone in medicinal chemistry, but constructing asymmetrically substituted derivatives, particularly at the C2 position, presents significant synthetic challenges that can often lead to low yields and complex purification issues.[1][2]

This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to diagnose problems and rationally design solutions for your specific experimental context. Our discussion will be framed around a common and robust synthetic strategy: a convergent approach involving the formation of the piperazine ring via intramolecular reductive amination, followed by deprotection.

Proposed General Synthetic Workflow

A robust method for constructing the target molecule involves the cyclization of a linear precursor, which can be assembled from commercially available starting materials. This strategy offers good control over the placement of substituents.

G cluster_0 Step 1: Precursor Assembly cluster_1 Step 2: Ring Formation cluster_2 Step 3: Deprotection A N-Boc-ethylenediamine C Imine/Enamine Formation A->C B 1-aminopropan-2-one (or suitable synthon) B->C D Intramolecular Reductive Amination C->D Selective Reducing Agent (e.g., NaBH(OAc)₃) E Protected Intermediate: tert-butyl 2-(1-aminopropan-2-yl) piperazine-1-carboxylate D->E F Final Product: This compound E->F Acidic Conditions (e.g., TFA or HCl)

Caption: A proposed convergent synthesis for this compound.

Troubleshooting Guides and FAQs

Section 1: Low Yield in Piperazine Ring Formation (Intramolecular Reductive Amination)

Q1: My overall yield for the reductive amination and cyclization step is consistently low. What are the most likely causes?

A: Low yield in this key step typically points to one of three issues: incomplete formation of the imine intermediate, inefficient reduction, or competing side reactions.

  • Inefficient Imine Formation: The initial condensation between the amine and ketone to form the imine (or enamine) is a reversible, equilibrium-driven process that releases water.[3] If water is not effectively removed or sequestered, the equilibrium will not favor the imine, leading to a large amount of unreacted starting material.

    • Solution: While not always necessary, the addition of a dehydrating agent like anhydrous MgSO₄ or molecular sieves can shift the equilibrium. Alternatively, using a Lewis acid such as Ti(OiPr)₄ can activate the carbonyl group and facilitate imine formation.[4][5]

  • Suboptimal Reduction Conditions: The choice of reducing agent and pH is critical. The reducing agent must be selective for the protonated imine (iminium ion) over the starting carbonyl.[4][6]

    • Solution: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice as it is effective under the mildly acidic conditions that favor iminium ion formation and is less toxic than sodium cyanoborohydride (NaBH₃CN).[4] Ensure the reaction pH is maintained between 4-6. Too low a pH can protonate the starting amine, reducing its nucleophilicity, while too high a pH disfavors the formation of the reactive iminium ion.

  • Intermolecular Side Reactions: The linear precursor can react with another molecule of itself (intermolecularly) to form dimers or polymers instead of cyclizing (intramolecularly). This is especially problematic at high concentrations.

    • Solution: Perform the reaction under high-dilution conditions. This can be achieved by slowly adding the precursor solution to the reaction mixture containing the reducing agent over several hours using a syringe pump. This keeps the instantaneous concentration of the precursor low, favoring the intramolecular cyclization pathway.

Q2: I'm observing a significant amount of a higher molecular weight byproduct by LC-MS. How can I prevent this?

A: This strongly suggests intermolecular dimerization or polymerization, a common issue in cyclization reactions. As mentioned above, the primary strategy to combat this is to employ high-dilution conditions.

Additionally, ensure your starting materials are pure. An impurity with two electrophilic or two nucleophilic sites could act as a linker, leading to unwanted oligomers.

G Start Low Yield in Cyclization Step CheckSM Analyze Crude Mixture: Unreacted Starting Material? Start->CheckSM CheckSideProducts Side Products Detected? CheckSM->CheckSideProducts No OptimizeReductant Optimize Reducing Agent & pH (4-6) CheckSM->OptimizeReductant Yes HighDilution Implement High-Dilution (Syringe Pump Addition) CheckSideProducts->HighDilution Yes (Dimer/Polymer) PurifySM Re-purify Starting Materials CheckSideProducts->PurifySM Yes (Other) End Yield Improved HighDilution->End DehydratingAgent Add Dehydrating Agent (e.g., Mol. Sieves) OptimizeReductant->DehydratingAgent DehydratingAgent->End PurifySM->End

Caption: Troubleshooting workflow for low cyclization yield.

Q3: Which reducing agent is best for my intramolecular reductive amination?

A: The choice depends on reaction scale, pH sensitivity, and safety considerations.[5]

Reducing AgentTypical Solvent(s)Optimal pHProsCons
NaBH(OAc)₃ DCE, THF, DCMWeakly Acidic (4-6)High selectivity for imines/iminiums; mild; non-toxic byproducts.[4]Moisture sensitive; generates acetic acid.
NaBH₃CN MeOH, EtOHWeakly Acidic (4-6)Excellent selectivity; stable in protic solvents.[6]Highly toxic (releases HCN at low pH); requires careful quenching.
NaBH₄ MeOH, EtOHNeutral to BasicInexpensive; readily available.Less selective; can reduce the starting carbonyl, lowering yield.[4]
H₂/Catalyst (e.g., Pd/C) MeOH, EtOH, EtOAcNeutral"Green" method; high yielding.Requires specialized hydrogenation equipment; may reduce other functional groups.

Recommendation: For most lab-scale syntheses of this type, Sodium triacetoxyborohydride (NaBH(OAc)₃) offers the best combination of selectivity, safety, and operational simplicity.[3][4]

Section 2: Protecting Group Strategies

Q4: My Boc-deprotection step is sluggish, or I see signs of product degradation. How can I optimize it?

A: Incomplete deprotection or product degradation are common issues that can be solved by tuning the acid, solvent, and temperature. The goal is to find conditions strong enough to efficiently remove the Boc group without affecting other parts of the molecule.

  • Incomplete Reaction: If you observe remaining Boc-protected material, the conditions are likely too mild.

    • Solutions:

      • Increase Acid Equivalents: Increase the amount of acid (e.g., from 5 to 10 equivalents of TFA).[7]

      • Increase Reaction Time: Monitor the reaction by TLC or LC-MS and allow it to stir longer until the starting material is consumed.[8]

      • Increase Temperature: Gentle warming to 40-50 °C can accelerate the reaction, but should be done cautiously to avoid side reactions.[8]

  • Product Degradation: If you observe new impurities, the conditions may be too harsh.

    • Solutions:

      • Switch to a Milder Acid System: If using neat TFA, switch to a solution of 20-50% TFA in a solvent like dichloromethane (DCM).[8] A very common and effective alternative is using a 4M solution of HCl in dioxane or methanol, which often results in the precipitation of the desired product as a clean hydrochloride salt, simplifying purification.[7][8]

      • Lower the Temperature: Perform the reaction at 0 °C to control the rate and minimize potential side reactions.

Deprotection MethodConditionsAdvantagesDisadvantages
TFA / DCM 20-50% TFA in DCM, 0 °C to RT, 1-3hFast, effective, volatile byproducts are easily removed.[8]Can be harsh for other acid-sensitive groups; TFA can be difficult to remove completely.
HCl in Dioxane/MeOH 4M HCl in Dioxane, RT, 1-3hOften precipitates the clean HCl salt; milder than neat TFA.[7][8]Dioxane is a peroxide-former; requires an anhydrous solvent.
Section 3: Purification and Isolation

Q5: The final product, this compound, is a polar, water-soluble compound that is difficult to extract and purify by silica gel chromatography. What is a better strategy?

A: Purifying highly polar free amines is a classic challenge. Standard silica gel chromatography can result in significant product loss due to streaking and irreversible binding. A much more effective strategy is to purify the product as a salt.

  • Purification via Salt Formation:

    • After the deprotection step (e.g., with HCl in dioxane), the product is already the dihydrochloride salt. If the deprotection was done with TFA, the TFA can be evaporated, the residue dissolved in a minimal amount of methanol or isopropanol, and then a solution of HCl in ether or dioxane can be added to precipitate the HCl salt.

    • This salt is typically a crystalline solid that is much less soluble in organic solvents than the free base. It can be isolated by filtration and washed with a cold organic solvent (like diethyl ether or acetone) to remove non-basic, organic-soluble impurities.

    • If further purification is needed, the salt can be recrystallized from a suitable solvent system, such as ethanol/ether or methanol/isopropanol.

  • Converting the Salt back to the Free Base: If the free base is required, the purified salt can be dissolved in water, basified to pH >11 with a strong base (e.g., NaOH or K₂CO₃), and then extracted with an appropriate organic solvent (e.g., multiple extractions with DCM or a 9:1 mixture of chloroform/isopropanol). The combined organic layers are then dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

Key Experimental Protocols

Protocol 1: Optimized Intramolecular Reductive Amination

Materials:

  • Linear amine-ketone precursor

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (glacial)

  • Syringe pump

Procedure:

  • Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel/syringe pump under a nitrogen atmosphere.

  • To the flask, add NaBH(OAc)₃ (1.5 equivalents) suspended in anhydrous DCM (to make up approximately 80% of the total reaction volume).

  • In a separate flask, dissolve the linear amine-ketone precursor (1.0 equivalent) and acetic acid (1.1 equivalents) in anhydrous DCM (the remaining 20% of the volume).

  • Using the syringe pump, add the precursor solution to the stirred suspension of NaBH(OAc)₃ over a period of 4-6 hours at room temperature.

  • After the addition is complete, allow the reaction to stir overnight at room temperature.

  • Monitor the reaction for the disappearance of the starting material by LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases.

  • Separate the organic layer, and extract the aqueous layer twice more with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Boc-protected product.

Protocol 2: Efficient Boc-Deprotection using HCl in Dioxane

Materials:

  • Crude Boc-protected piperazine derivative

  • 4M HCl in 1,4-dioxane

  • Methanol (optional, as a co-solvent)

  • Diethyl ether

Procedure:

  • Dissolve the crude Boc-protected piperazine (1.0 equivalent) in a minimal amount of methanol or dioxane in a round-bottom flask.[8]

  • To the stirred solution, add the 4M HCl in dioxane solution (3-5 equivalents) at room temperature.

  • Stir the reaction for 1-3 hours. Often, the hydrochloride salt of the deprotected product will precipitate out of the solution.[8]

  • Monitor the reaction's progress by TLC or LC-MS.

  • Upon completion, add diethyl ether to the mixture to ensure complete precipitation of the salt.

  • Collect the solid product by vacuum filtration, washing the filter cake with cold diethyl ether.

  • Dry the solid under vacuum to yield the this compound dihydrochloride salt.

References

  • Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry (RSC Publishing).
  • Application Notes and Protocols for the Deprotection of the Boc Group from N-Boc-piperazine-C3-COOH Derivatives. Benchchem.
  • Assembly of 2-substituted piperazines 1 (a) and fused piperazine... ResearchGate.
  • Technical Support Center: Deprotection of Boc-Protected Piperazines. Benchchem.
  • CN108033931B - Synthesis method of N-Boc piperazine. Google Patents.
  • Reductive Amination, and How It Works. Master Organic Chemistry.
  • Reductive amination. Wikipedia.
  • Technical Support Center: Synthesis of Piperazine Derivatives. Benchchem.
  • Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones. JoVE.
  • troubleshooting guide for low yield in piperazine cyclization reactions. Benchchem.
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central.
  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI.
  • Reductive Amination. Wordpress.
  • SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. ResearchGate.
  • Synthesis of 2-substituted piperazines via direct a-lithiation. ResearchGate.
  • Aldehydes and Ketones to Amines. Chemistry Steps.
  • CN108033931A - A kind of synthetic method of N-Boc piperazines. Google Patents.
  • US3481933A - Recovery and purification of piperazine. Google Patents.
  • US2919275A - Purification of piperazine. Google Patents.
  • Intramolecular reductive amination for the preparation of piperazines.⁷¹. ResearchGate.
  • Application Notes and Protocols for the Purification of 3-piperazin-1-yl-1H-pyridazin-6-one. Benchchem.

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Technical Support Center: Overcoming In Vitro Solubility Challenges with 1-(Piperazin-2-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting resource for addressing the in vitro solubility issues of 1-(Piperazin-2-yl)propan-2-amine. By understanding the physicochemical properties of this molecule and applying systematic solubilization strategies, you can ensure reliable and reproducible experimental results.

Understanding the Molecule: Why Solubility is a Challenge

This compound is a diamine, containing both a piperazine ring and a primary amine group. These nitrogen atoms are basic and can become protonated (positively charged) in solution. This charge is key to its solubility.

The solubility of compounds with basic functional groups is highly dependent on pH.[1][2][3][4] At a pH below the pKa of the amine groups, the molecule will be protonated, forming a more polar, water-soluble cation. Conversely, at a pH above the pKa, the molecule will be in its less polar, free base form, which has lower aqueous solubility.

Key Physicochemical Properties:

PropertyPredicted ValueImplication for Solubility
pKa (most basic) ~10.49[5]The molecule is a weak base. Solubility will significantly increase in acidic conditions (pH < 9).
Structure C7H17N3[6]Contains three amine groups capable of protonation.
Appearance Varies (often an oil or solid)The physical form can impact the dissolution rate.

Frequently Asked Questions (FAQs): First-Line Troubleshooting

Here are rapid-fire answers to the most common solubility issues encountered during in vitro experiments.

Q1: My compound crashed out of solution when I added it to my standard phosphate-buffered saline (PBS) at pH 7.4. What happened?

A: This is a classic pH-solubility mismatch. At pH 7.4, a significant portion of this compound is in its neutral, less soluble free base form. The concentration you prepared likely exceeded its solubility limit at this pH, causing it to precipitate. The quickest fix is to prepare your stock solution in an acidic buffer or to acidify your final assay buffer.

Q2: What is the best solvent for preparing a high-concentration stock solution (e.g., 10-100 mM)?

A: For a high-concentration primary stock, start with an organic solvent like Dimethyl Sulfoxide (DMSO). However, the preferred method for aqueous assays is to dissolve the compound in a slightly acidic aqueous solution, such as 0.1 M HCl, and then dilute it into your final assay buffer. This ensures the compound is in its protonated, soluble salt form. Always check for final buffer compatibility.

Q3: Can I just dissolve it in 100% DMSO and add it directly to my cell culture media?

A: While common, this approach has risks. High concentrations of DMSO can be toxic to cells, and the final concentration in your assay should ideally be kept below 0.5%, and often below 0.1%.[7][8][9] Furthermore, when a concentrated DMSO stock is diluted into an aqueous buffer at pH 7.4, the compound can still precipitate out if its solubility limit is exceeded (a phenomenon known as "solvent shifting"). A safer approach is to use a multi-step dilution or an alternative solubilization strategy if high concentrations are needed.

Q4: How do I know the optimal pH to keep my compound soluble in my aqueous assay buffer?

A: The optimal pH will be well below the compound's pKa of ~10.5. As a general rule for basic compounds, aim for a buffer pH that is at least 1-2 units below the pKa to ensure the majority of the compound is in its ionized, soluble form.[10][11] For this molecule, a buffer pH between 4.0 and 6.5 is a good starting point for maximizing solubility while maintaining physiological relevance for many assays. A systematic pH-solubility profile (see Guide 1) is the definitive way to determine this.

In-Depth Troubleshooting Guides & SOPs

For more persistent issues, a systematic approach is required. These guides provide detailed protocols to characterize and overcome solubility limitations.

Guide 1: Systematic pH-Solubility Profiling

The relationship between pH, pKa, and solubility for a basic compound is described by the Henderson-Hasselbalch equation.[12][13][14] By experimentally determining the solubility across a range of pH values, you can identify the optimal buffer conditions for your experiment.

SOP 3.1: Performing a Kinetic pH-Solubility Screen

  • Prepare Buffers: Create a series of buffers covering a pH range from 4.0 to 8.0 (e.g., acetate for pH 4-5.5, MES for pH 5.5-6.5, HEPES or PBS for pH 7.0-8.0).

  • Compound Addition: Add a known excess of your compound to a small, fixed volume of each buffer in separate microcentrifuge tubes.

  • Equilibration: Vortex each tube vigorously for 1-2 minutes and then allow them to equilibrate on a shaker or rotator at a controlled temperature for 1-2 hours. This allows the solution to reach saturation.

  • Separation: Centrifuge the tubes at high speed (>10,000 x g) for 10 minutes to pellet the undissolved compound.

  • Quantification: Carefully remove an aliquot of the supernatant from each tube. Be cautious not to disturb the pellet. Quantify the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Analysis: Plot the measured solubility (e.g., in µg/mL or µM) against the pH of each buffer to visualize the pH-solubility profile.

Decision Workflow: pH-Solubility Profiling This diagram illustrates the decision-making process based on the results from the pH-solubility screen.

G cluster_0 SOP 3.1: pH-Solubility Screen cluster_1 Outcomes & Next Steps Start Perform pH-Solubility Screen (pH 4.0 to 8.0) Check Is solubility sufficient at desired assay pH? Start->Check Success Success! Use buffer at the identified optimal pH. Check->Success Yes Proceed Proceed to Co-Solvent Screening (Guide 2) Check->Proceed No

Caption: Workflow for pH-based solubility optimization.

Guide 2: Strategic Use of Co-Solvents

If pH adjustment alone is insufficient or incompatible with your assay's requirements, the use of a water-miscible organic co-solvent can increase solubility.[15][16] Co-solvents work by reducing the polarity of the aqueous environment, making it more favorable for less polar molecules.

Common Biocompatible Co-Solvents for In Vitro Assays

Co-SolventTypical Starting Conc.Max Recommended Conc. (Cell-Based Assays)Notes
DMSO 0.1 - 0.5%< 1.0%[9]Potent solvent, but can affect cell health at higher concentrations.[8]
Ethanol 0.1 - 1.0%< 1.0%Can cause protein precipitation and cellular stress at higher levels.[17]
PEG 400 1 - 5%Variable, often up to 5%Generally low toxicity, good for increasing solubility of hydrophobic compounds.
Propylene Glycol 1 - 5%< 5%Another low-toxicity option commonly used in formulations.

SOP 3.2: Co-Solvent Screening Protocol

  • Select Buffer: Choose the most suitable aqueous buffer from your pH screen, even if solubility was suboptimal.

  • Prepare Co-Solvent Stocks: Create a series of buffer solutions containing increasing concentrations of your chosen co-solvent (e.g., 0.5%, 1%, 2%, 5% DMSO in HEPES buffer).

  • Test Solubility: Add your compound to each co-solvent/buffer mixture up to the desired final concentration.

  • Visual Inspection: Vortex thoroughly and visually inspect for precipitation immediately and after a set incubation period (e.g., 30 minutes) at the assay temperature. The lowest concentration of co-solvent that maintains clarity is your optimal choice.

  • Validate in Assay: Crucially , run a solvent-only control in your assay to ensure the chosen co-solvent concentration does not interfere with the experimental results.

Advanced Strategies: For Persistent Solubility Issues

When both pH and co-solvents fail to achieve the desired concentration, more advanced formulation techniques may be necessary.

Using Cyclodextrins to Form Inclusion Complexes

Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic inner cavity.[18][19] They can encapsulate poorly soluble molecules, like the free base form of your compound, effectively shielding them from the aqueous environment and increasing their apparent solubility.[20][21]

  • Which to Use: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice for in vitro applications due to its high aqueous solubility and low toxicity.[19][22]

  • How to Use: Prepare a stock solution of HP-β-CD in your chosen buffer. Add your compound to this solution. The formation of the inclusion complex can be enhanced by gentle heating or sonication. As with co-solvents, it is essential to test the effect of the cyclodextrin alone in your assay. Studies have shown that β-cyclodextrin often has minimal effects on cell-based assays at typical concentrations.[7]

Summary Workflow for Solubility Troubleshooting

This flowchart provides a comprehensive, top-down approach to solving solubility issues with this compound in vitro.

G Start Problem: Compound precipitates in aqueous buffer (e.g., PBS pH 7.4) Step1 Tier 1: pH Adjustment Is the compound soluble in an acidic buffer (e.g., pH 4.0-6.5)? Start->Step1 Step2 Tier 2: Co-Solvent Addition Is the compound soluble in buffer + a low % of a co-solvent (e.g., <1% DMSO)? Step1->Step2 No Success Solution Found: Proceed with validated assay conditions. Step1->Success Yes Step3 Tier 3: Advanced Formulation Try solubilization with a cyclodextrin (e.g., HP-β-CD). Step2->Step3 No Step2->Success Yes Step3->Success Yes Fail Re-evaluate: Consider compound modification or alternative delivery system. Step3->Fail No

Caption: Complete troubleshooting workflow.

References

  • Khan Academy. (n.d.). pH and solubility. Retrieved from [Link]

  • Várkonyi, P., & Acs, A. (2006). Prediction of pH-dependent aqueous solubility of druglike molecules.
  • Chemistry Steps. (n.d.). The Effect of pH on Solubility. Retrieved from [Link]

  • McGraw Hill. (n.d.). Chapter 3. Pharmacokinetics. In Pharmacology for the Physical Therapist. AccessPhysiotherapy. Retrieved from [Link]

  • Yalkowsky, S. H., Patel, R., & Al-Antary, D. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK, 3(4), 358-361.
  • askIITians. (n.d.). How does pH affect solubility? Retrieved from [Link]

  • Reddit. (2021, August 4). Does anyone know how pH affects solubility?? r/Mcat. Retrieved from [Link]

  • Open Education Alberta. (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD. Retrieved from [Link]

  • Solubility of Things. (n.d.). Piperazine. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Retrieved from [Link]

  • JoVE. (n.d.). Bioavailability Enhancement: Drug Solubility Enhancement. Retrieved from [Link]

  • chemeurope.com. (n.d.). Piperazine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Piperazine. PubChem. Retrieved from [Link]

  • SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC. Retrieved from [Link]

  • MDPI. (n.d.). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. Retrieved from [Link]

  • ResearchGate. (2014, July 31). How to enhance drug solubility for in vitro assays? Retrieved from [Link]

  • Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

  • Holst, B., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. PLoS ONE, 9(3), e93335.
  • Ovid. (n.d.). Cyclodextrins as pharmaceutical solubilizers. Retrieved from [Link]

  • Global Substance. (n.d.). PIPERAZINE. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018, May 11). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) pKa values in solubility determination using the Henderson-Hasselbalch equation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]

  • Research Journal of Pharmacognosy. (n.d.). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Retrieved from [Link]

  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

Sources

Technical Support Center: Purification of 1-(Piperazin-2-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for "1-(Piperazin-2-yl)propan-2-amine." This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile but challenging molecule. As a chiral diamine with significant polarity and basicity, its purification requires a nuanced approach that goes beyond standard protocols. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you achieve your desired purity and isomeric profile.

Introduction: Understanding the Challenge

This compound is a diamine containing two stereocenters, a primary amine, and a secondary amine within a piperazine ring. These features present a unique combination of purification challenges:

  • High Polarity: The multiple amine functionalities make the molecule highly soluble in polar solvents but difficult to elute in standard normal-phase chromatography.

  • Strong Basicity: The amine groups readily interact with acidic stationary phases like silica gel, often leading to irreversible adsorption, peak tailing, and low recovery.[1]

  • Stereoisomerism: The presence of two chiral centers means the compound can exist as a mixture of up to four stereoisomers (two diastereomeric pairs of enantiomers). Purification may require the separation of these diastereomers.[2]

  • Susceptibility to Oxidation: Like many amines, this compound can be sensitive to air oxidation, especially at elevated temperatures, which can lead to colored impurities.[3][4]

This guide will address these challenges systematically, providing both the "how" and the "why" behind each technique.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect?

A1: Impurities typically originate from the synthetic route or degradation. Common classes include:

  • Unreacted Starting Materials: Depending on the synthesis, these could be protected piperazine precursors or reagents used to add the aminopropyl side chain.[5]

  • Reaction Byproducts: Incomplete reactions or side reactions, such as N-alkylation on the other piperazine nitrogen, can generate structurally similar impurities.[6]

  • Diastereomers: If the synthesis is not stereospecific, you will have a mixture of diastereomers which can be challenging to separate.

  • Oxidation Products: Exposure to air, especially during workup or distillation, can lead to the formation of colored, often yellow or brown, impurities.[4]

  • Residual Solvents: High-boiling point solvents used in the reaction may be carried through the initial workup.

Q2: My purified amine is turning yellow upon storage. How can I prevent this?

A2: The yellowing is a classic sign of amine oxidation. To ensure long-term stability:

  • Store under an inert atmosphere: Displace air in the storage vial with nitrogen or argon.

  • Use amber vials: Protect the compound from light.

  • Store at low temperatures: Refrigeration (-4°C) or freezing (-20°C) is highly recommended.

  • Consider salt formation: For long-term storage, converting the free base to a stable crystalline salt (e.g., hydrochloride) can significantly improve its shelf life.

Q3: Is it better to purify the free base or as a salt?

A3: For initial bulk purification to remove major impurities, converting the compound to a salt is often superior. Amine salts are typically crystalline solids that are easier to handle and purify by recrystallization than the often oily or low-melting-point free bases.[7][8] This process can effectively remove non-basic impurities. The final pure salt can then be converted back to the free base if required for the next synthetic step.

Purification Strategy Decision Guide

Choosing the correct purification technique is critical. The following decision tree illustrates a logical workflow for purifying this compound.

G start Crude Product (Post-Workup) check_purity Analyze Purity & Complexity (TLC, LC-MS, NMR) start->check_purity is_solid Is the crude a solid? check_purity->is_solid Major non-basic impurities chromatography Column Chromatography check_purity->chromatography Complex mixture or isomers present recrystallize Attempt Direct Recrystallization is_solid->recrystallize Yes salt_formation Purify via Salt Formation & Crystallization is_solid->salt_formation No (Oil) purity_ok Purity Acceptable? recrystallize->purity_ok salt_formation->purity_ok chromatography->purity_ok distillation High-Vacuum Distillation final_product Pure Product purity_ok->final_product No (Single Isomer) check_diastereomers Diastereomers Present? purity_ok->check_diastereomers Yes check_diastereomers->final_product No chiral_sep Chiral Separation (Prep-HPLC/SFC) check_diastereomers->chiral_sep Yes chiral_sep->final_product G start Problem: Streaking on Silica Gel Column option1 Option 1: Modify Mobile Phase (Easiest) start->option1 option2 Option 2: Change Stationary Phase (More Effective) start->option2 step1a Add a basic modifier to eluent (e.g., 0.5-2% Triethylamine or Ammonia in Methanol) option1->step1a step2a Use Neutral or Basic Alumina option2->step2a step2b Use Amine-Functionalized Silica option2->step2b step2c Use Reversed-Phase (C18) Silica option2->step2c result1 Improved peak shape & recovery step1a->result1 step2a->result1 step2b->result1 step2c->result1

Sources

Technical Support Center: Stability Testing of 1-(Piperazin-2-yl)propan-2-amine in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for "1-(Piperazin-2-yl)propan-2-amine". This document is designed for researchers, scientists, and drug development professionals. Given the limited publicly available stability data for this specific molecule[1], this guide provides a robust framework based on first principles of chemical stability, the known behavior of related structures such as piperazines and aliphatic amines, and internationally recognized regulatory standards. Our goal is to empower you to design, execute, and troubleshoot your own stability studies effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical liabilities of "this compound" that I should be concerned about?

Based on its structure—a secondary amine within the piperazine ring and a primary aliphatic amine on the side chain—the molecule is susceptible to several degradation pathways:

  • Oxidation: Amines are electron-rich and prone to oxidation, which can be catalyzed by light, heat, and trace metal ions.[2][3] This is often the most significant pathway, potentially leading to the formation of N-oxides, hydroxylamines, or other oxidative products.[4]

  • Thermal Degradation: Piperazine and its derivatives can undergo thermal degradation at elevated temperatures, potentially leading to ring-opening or side-chain cleavage.[5][6]

  • Acid/Base Hydrolysis: While generally stable, extreme pH conditions can promote degradation, especially if other reactive functional groups are present in a formulated product.

  • Photodegradation: Exposure to UV or visible light can provide the energy to initiate oxidative degradation pathways. Photostability testing is a core requirement under ICH Q1B guidelines.[7][8]

Q2: What are the general recommended storage conditions for a stock solution of this compound?

While specific data is unavailable, best practices for storing amine solutions should be followed to maximize shelf-life. We recommend the following as a starting point, which should be confirmed by your own stability studies.

Storage ConditionTemperatureAtmosphereLight ConditionRecommended For
Long-Term -20°C or -80°CInert Gas (Argon/Nitrogen)Amber Vial (Protected from Light)Stock solutions > 6 months
Short-Term 2-8°CInert Gas (Argon/Nitrogen)Amber Vial (Protected from Light)Working solutions for up to 1-2 weeks
Benchtop Use Room TemperatureTightly CappedProtect from direct lightMax 24-48 hours

Rationale: Lowering the temperature reduces the rate of all chemical reactions. An inert atmosphere displaces oxygen, mitigating oxidative degradation.[4] Amber vials protect the compound from photolytic degradation.[9]

Q3: How do I design a comprehensive stability study for this molecule?

A robust stability study involves two key phases as outlined by the International Council for Harmonisation (ICH) guidelines:

  • Forced Degradation (Stress Testing): This involves exposing the compound to harsh conditions (e.g., high heat, extreme pH, oxidation, and intense light) to rapidly identify potential degradation products and pathways.[3][9] This data is crucial for developing a "stability-indicating" analytical method.

  • Formal Stability Study: This involves storing the compound under defined long-term and accelerated conditions as specified by ICH Q1A(R2) guidelines to establish a re-test period or shelf life.[8][10][11]

Q4: What analytical techniques are best suited for quantifying "this compound" and its potential degradants?

Aliphatic amines like this one often lack a strong UV chromophore, making direct detection challenging.[12] The following methods are commonly employed:

  • HPLC with Derivatization: This is a very common approach. The amine is reacted with a derivatizing agent (e.g., OPA, FMOC-Cl) to attach a UV-active or fluorescent tag, allowing for sensitive detection.[12][13]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile amines or their derivatives. It provides excellent separation and structural information for identifying unknown degradants.[14][15]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique that avoids the need for derivatization by using a mass spectrometer for detection. It is the preferred method for identifying unknown degradation products.[16][17]

Troubleshooting Guide: Stability Issues in Solution

This section addresses specific problems you may encounter during your experiments.

Problem: My compound's concentration is decreasing rapidly, even when stored in the refrigerator.

Primary Suspect: Oxidation Amines are highly susceptible to auto-oxidation, a process that can occur even under refrigerated conditions.

Diagnostic & Troubleshooting Steps:

  • De-gas Your Solvent: Before preparing your solution, sparge the solvent with an inert gas like argon or nitrogen for 15-20 minutes to remove dissolved oxygen.

  • Prepare and Store Under Inert Atmosphere: After preparing the solution, flush the headspace of the vial with inert gas before capping. Use vials with septa caps for repeated access to minimize oxygen re-entry.

  • Test for Metal Contamination: Trace metal ions (e.g., Cu²⁺, Fe²⁺) are potent catalysts for amine oxidation.[5] Analyze your solvent and buffer components for trace metals. If suspected, use high-purity solvents and consider adding a chelating agent like EDTA as a test (note: this may not be suitable for the final formulation).

  • Evaluate Antioxidants: In a test sample, add a small amount of an antioxidant (e.g., BHT, Vitamin E) to see if it prevents the degradation. This can confirm oxidation as the primary pathway.

Problem: I see new, unidentified peaks appearing in my chromatogram over time.

Primary Suspect: Chemical Degradation (Oxidative, Hydrolytic, or Photolytic) The appearance of new peaks is the classic sign of degradation. A forced degradation study is the most efficient way to diagnose the cause.

Workflow: Identify Degradation Pathway

Caption: Troubleshooting workflow for identifying degradation pathways.

Protocol: Forced Degradation Study This protocol is a starting point and should be optimized for your specific compound. The goal is to achieve 5-20% degradation of the parent compound.[4]

  • Preparation: Prepare five separate solutions of "this compound" in a suitable solvent (e.g., water or acetonitrile/water).

  • Stress Conditions:

    • Acid Hydrolysis: Add HCl to a final concentration of 0.1 M. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Add NaOH to a final concentration of 0.1 M. Heat at 60°C for 24 hours.

    • Oxidation: Add hydrogen peroxide to a final concentration of 3%. Keep at room temperature for 24 hours.[4]

    • Thermal: Heat the solution at 70°C for 48 hours (in the dark).[2]

    • Photostability: Expose the solution to light conditions as specified in ICH Q1B (e.g., 1.2 million lux hours and 200 W·h/m²).[8][10]

  • Analysis: After the designated time, neutralize the acid and base samples. Analyze all samples, along with a control (unstressed) sample, using your analytical method (e.g., LC-MS).

  • Evaluation: Compare the chromatograms. The conditions that produce a peak matching the unknown degradant in your original sample identify the degradation pathway. This information is critical for developing a stability-indicating method.

Problem: The pH of my aqueous solution is unstable.

Primary Suspect: CO₂ Absorption or Degradation to Acidic/Basic Products Amines are basic and can readily absorb atmospheric carbon dioxide (CO₂), forming carbamates or bicarbonate salts, which lowers the pH.

Diagnostic & Troubleshooting Steps:

  • Use a Suitable Buffer: If your experimental conditions allow, formulate your solution in a buffer with adequate capacity in your target pH range.

  • Work Under Inert Atmosphere: As with preventing oxidation, preparing and storing the solution under a nitrogen or argon atmosphere will prevent CO₂ absorption.

  • Check for Degradation: Degradation can also lead to pH shifts. For example, oxidative degradation of piperazine can yield products like formate, which is acidic.[15] Analyze your sample for known acidic or basic degradants.

Experimental Protocol: Generic Stability-Indicating HPLC Method Development

This protocol outlines a general approach for analyzing "this compound" using HPLC with pre-column derivatization.

Objective: To separate the parent compound from its potential degradation products.

1. Derivatization Procedure (using o-Phthalaldehyde/OPA) This procedure is for primary amines. The secondary amine on the piperazine ring will not react with OPA.

  • Prepare OPA Reagent: Dissolve OPA in borate buffer (pH ~9.5) with a small amount of a thiol (e.g., 3-mercaptopropionic acid).[13]

  • Reaction: In an autosampler vial, mix your sample (or standard) with the OPA reagent. The reaction is typically very fast (1-2 minutes) at room temperature.[13]

  • Injection: Inject the derivatized sample onto the HPLC system immediately.

2. HPLC Conditions

ParameterRecommended SettingRationale
Column C18 Reversed-Phase, 2.1 x 100 mm, 1.8 µmStandard for separating small molecules. High efficiency.
Mobile Phase A 0.1% Formic Acid in WaterProvides good peak shape for amine derivatives.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStrong solvent for elution.
Gradient 5% to 95% B over 15 minutesA broad gradient is a good starting point to elute all compounds.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 30°CEnsures reproducible retention times.
Detection Fluorescence (Ex: 340 nm, Em: 455 nm)OPA derivatives are highly fluorescent, providing excellent sensitivity.

3. Workflow Diagram

Caption: HPLC analysis workflow with pre-column derivatization.

References

  • AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. [Link]

  • Regulatory Affairs Professionals Society (RAPS). (2025). ICH releases overhauled stability guideline for consultation. [Link]

  • International Council for Harmonisation (ICH). Quality Guidelines. [Link]

  • International Council for Harmonisation (ICH). (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • European Medicines Agency (EMA). (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]

  • PharmaTutor. (2014). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. [Link]

  • Contract Pharma. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. [Link]

  • PharmaTutor. (2015). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]

  • Freeman, S. A. (2010). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. The University of Texas at Austin. [Link]

  • Yusoff, R. et al. (2011). Degradation studies of amines and alkanolamines during sour gas treatment process. African Journal of Biotechnology. [Link]

  • MedCrave. (2016). Forced Degradation Studies. [Link]

  • Centers for Disease Control and Prevention (CDC). (2010). Amines, Aliphatic. [Link]

  • ResearchGate. (2012). Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. [Link]

  • Freeman, S. A., & Rochelle, G. T. (2011). Thermal Degradation of Aqueous Piperazine for CO2 Capture. 1. Effect of Process Conditions and Comparison of Thermal Stability of CO2 Capture Amines. Industrial & Engineering Chemistry Research. [Link]

  • Chen, S., et al. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Journal of Environmental Chemical Engineering. [Link]

  • PubMed. (2018). Stability of Synthetic Piperazines in Human Whole Blood. [Link]

  • ResearchGate. (2015). Determination of aliphatic amines by high-performance liquid chromatography-amperometric detection after derivatization with naphthalene-2,3-dicarboxaldehyde. [Link]

  • ACS Publications. (1994). Determination of aliphatic primary and secondary amines and polyamines in air by high-performance liquid chromatography. [Link]

  • National Center for Biotechnology Information (NCBI). (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. [Link]

  • ResearchGate. (2019). Thermal degradation of novel piperazine-based amine blends for CO2 capture. [Link]

  • National Center for Biotechnology Information (NCBI). (2020). Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. [Link]

Sources

Technical Support Center: Troubleshooting Piperazine Derivative Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for piperazine derivative synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common side reactions and purification challenges encountered during their experiments. The following content is structured in a question-and-answer format to directly address specific issues you may encounter.

Section 1: N-Alkylation and Over-Alkylation Issues

One of the most frequent challenges in piperazine chemistry is controlling the degree of N-alkylation. Due to the presence of two secondary amine groups, a mixture of mono- and di-substituted products is often obtained.

FAQ 1: My reaction is producing a significant amount of the 1,4-disubstituted piperazine, leading to a low yield of the desired mono-substituted product. How can I improve the selectivity for mono-substitution?

Answer: The formation of a di-substituted byproduct is a common challenge due to the comparable reactivity of the second nitrogen atom after the initial substitution.[1] Several strategies can be employed to favor mono-substitution, primarily by manipulating stoichiometry, reaction kinetics, and protecting group strategies.

Causality Behind Experimental Choices: The core principle is to make the reaction of the electrophile with the starting piperazine statistically more favorable than with the mono-substituted product.

Troubleshooting Strategies:

  • Use of Excess Piperazine: Employing a large excess of piperazine (typically 5-10 equivalents) relative to the alkylating agent is the most straightforward approach.[1][2] This increases the probability of the electrophile encountering an unreacted piperazine molecule.

  • Slow Addition of Electrophile: Adding the alkylating or arylating agent dropwise, particularly at low temperatures (e.g., 0 °C), can help maintain a low concentration of the electrophile in the reaction mixture. This favors the more nucleophilic unsubstituted piperazine and minimizes di-substitution.[2][3]

  • Lower Reaction Temperature: Reducing the reaction temperature can decrease the rate of the second alkylation reaction more significantly than the first, thereby improving selectivity for the mono-alkylated product.[2]

  • Solvent Choice: The polarity of the solvent can influence the relative reactivity of the different piperazine species. Experimenting with a range of solvents, from polar aprotic (e.g., acetonitrile, DMF) to less polar (e.g., dichloromethane, toluene), can help optimize selectivity.[2]

  • Protecting Group Strategy: For syntheses requiring high purity and control, a mono-protected piperazine, such as N-Boc-piperazine, is the most robust method.[3][4][5] The protecting group is subsequently removed after the substitution reaction.[1][4] This multi-step process often results in higher overall yields of the pure mono-substituted product.[6]

Experimental Protocol: Mono-N-alkylation using a Large Excess of Piperazine [2]

ReagentEquivalents
Piperazine10
Alkylating Agent (e.g., Benzyl Bromide)1
Solvent (e.g., Dichloromethane)-

Procedure:

  • Dissolve piperazine (10 eq.) in dichloromethane (DCM) in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add the alkylating agent (1 eq.) dropwise to the stirred solution over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, proceed with a standard aqueous workup to remove excess piperazine and salts.

FAQ 2: I am observing the formation of a quaternary ammonium salt, which is highly water-soluble and difficult to isolate. How can I prevent this?

Answer: Quaternary ammonium salt formation occurs when the nitrogen of the desired mono- or di-substituted piperazine acts as a nucleophile and reacts with another molecule of the alkylating agent. This is particularly problematic with highly reactive alkylating agents like alkyl iodides.[4]

Troubleshooting Strategies:

  • Reductive Amination: Instead of direct alkylation with an alkyl halide, consider reductive amination. This involves reacting the piperazine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (STABH) or sodium cyanoborohydride.[3][7] This method inherently prevents the formation of quaternary ammonium salts.[3][4]

  • Choice of Leaving Group: If direct alkylation is necessary, use an alkylating agent with a less reactive leaving group than iodide, such as bromide or chloride.

  • Control Stoichiometry and Temperature: Carefully controlling the stoichiometry (avoiding excess alkylating agent) and maintaining a low reaction temperature can help minimize this side reaction.

Workflow for Preventing Over-Alkylation and Quaternary Salt Formation

G start Starting Piperazine Synthesis problem Over-alkylation or Quaternary Salt Formation? start->problem strategy1 Use Large Excess of Piperazine (5-10 eq) problem->strategy1 Yes strategy2 Slow Addition of Alkylating Agent at 0°C problem->strategy2 Yes strategy3 Consider Reductive Amination with Aldehyde/Ketone problem->strategy3 Yes strategy4 Employ Mono-Protected Piperazine (e.g., N-Boc) problem->strategy4 For high purity outcome1 Improved Mono-selectivity strategy1->outcome1 strategy2->outcome1 outcome2 Prevention of Quaternary Salt strategy3->outcome2 strategy4->outcome1

Caption: Decision workflow for troubleshooting over-alkylation.

Section 2: Ring Integrity and Dimerization

Side reactions involving the piperazine ring itself, such as ring-opening or dimerization, can lead to complex product mixtures and low yields.

FAQ 3: My reaction is producing an unexpected byproduct with a different molecular weight, possibly from ring opening. What could be causing this?

Answer: Piperazine ring opening, although less common than N-alkylation issues, can occur under certain conditions, particularly with strained systems or in the presence of specific reagents. For example, reactions involving 1,4-diazabicyclo[2.2.2]octane (DABCO), a caged piperazine derivative, can lead to ring opening when reacted with various nucleophiles and electrophiles.[8] Oxidation can also lead to ring-opened products.[9][10]

Troubleshooting Strategies:

  • Re-evaluate Reagents: If using derivatives like DABCO, be aware of their propensity for ring-opening reactions, which can be influenced by the hard-soft properties of the nucleophiles and electrophiles.[8]

  • Control Oxidative Conditions: If the reaction is exposed to air or oxidizing agents, consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation and ring opening.[11]

FAQ 4: I am attempting to synthesize piperazine-2-thione and am observing a significant amount of a higher molecular weight byproduct, likely a dimer. How can I minimize this?

Answer: The synthesis of piperazine-2-thione from ethylenediamine and carbon disulfide is highly exothermic and can be vigorous.[12] Dimerization can occur, and controlling the reaction conditions is critical.

Troubleshooting Strategies:

  • Slow, Controlled Addition: Add the carbon disulfide dropwise to the reaction mixture with efficient stirring and cooling to manage the exotherm.[12]

  • Maintain Recommended Temperature: Avoid excessive heating, as this can promote side reactions, including dimerization.[12]

Reaction Pathway for Piperazine-2-thione Synthesis and Dimerization

G reactants Ethylenediamine + Carbon Disulfide intermediate Intermediate reactants->intermediate product Piperazine-2-thione (Desired Product) intermediate->product side_product Dimer (Side Product) intermediate->side_product conditions1 Slow Addition, Controlled Temp. conditions1->product conditions2 Excessive Heat, Rapid Addition conditions2->side_product

Caption: Synthesis of piperazine-2-thione and potential dimerization.

Section 3: Purification Challenges

The inherent physicochemical properties of piperazine and its derivatives often present significant purification hurdles.

FAQ 5: My piperazine derivative is an oil and will not crystallize. How can I purify it?

Answer: Many piperazine derivatives are oils at room temperature, making purification by crystallization difficult. Several alternative techniques can be employed.

Troubleshooting Strategies:

Purification MethodBest ForPotential Issues
Salt Formation & Recrystallization Compounds that form stable, crystalline salts.[13]May not remove closely related basic impurities.[13]
Column Chromatography Isolating compounds from complex reaction mixtures.[13]Tailing on standard silica gel due to basicity.[13]
Vacuum Distillation Thermally stable, relatively low molecular weight compounds.[13]Not effective for separating compounds with similar boiling points.[13]
Solvent Trituration/Washing Removing impurities with significantly different solubility.[13]Product may also have some solubility in the wash solvent.

Protocol for Purification via Salt Formation [13]

  • Dissolution: Dissolve the crude oily piperazine derivative in a minimal amount of a suitable organic solvent (e.g., isopropanol, ethanol).

  • Acid Addition: Slowly add a solution of the chosen acid (e.g., HCl in isopropanol or fumaric acid in ethanol) to the stirred solution.

  • Precipitation/Crystallization: The salt may precipitate immediately or require cooling to induce crystallization.

  • Isolation: Collect the crystalline salt by vacuum filtration and wash with a small amount of cold solvent.

  • Drying: Dry the salt under vacuum.

  • (Optional) Liberation of the Free Base: To recover the purified oily amine, dissolve the salt in water and basify (e.g., with NaOH or NaHCO₃). Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

FAQ 6: I am seeing significant tailing of my compound during silica gel column chromatography. What can I do to improve the peak shape?

Answer: Tailing is a common issue when purifying basic compounds like piperazine derivatives on acidic silica gel.[13] This is due to strong interactions between the basic nitrogen atoms and the acidic silanol groups on the silica surface.[13]

Troubleshooting Strategies:

  • Mobile Phase Modification: Add a basic modifier to your eluent to compete with your compound for the active sites on the silica gel.[13]

    • Triethylamine (TEA): A common choice is to add 0.1-1% (v/v) of TEA to your mobile phase.[13]

    • Ammonia: For strongly basic compounds, a solution of ammonia in methanol (e.g., 1-2% of a 7N solution) can be effective.[13]

  • Use of Deactivated Silica: Consider using a deactivated or base-washed silica gel for your chromatography.

  • Alternative Stationary Phases: Alumina (basic or neutral) can be a good alternative to silica gel for the purification of basic compounds.

References

  • BenchChem. (2025). Technical Support Center: Purification of Piperazine-Containing Compounds.
  • BenchChem. (2025).
  • BenchChem. (n.d.).
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Zhang, R., et al. (2019).
  • RSC Publishing. (2019).
  • ChemRxiv. (2019).
  • BenchChem. (2025).
  • Kvíčala, J., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central.
  • ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?.
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Synthesis of Substituted Piperazines.
  • ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?.

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Technical Support Center: Optimizing Reaction Conditions for Piperazine Ring Formation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the synthesis of piperazine derivatives. This resource is tailored for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the common hurdles encountered during piperazine ring formation. The piperazine scaffold is a privileged structure in medicinal chemistry, and mastering its synthesis is crucial for the development of novel therapeutics.[1]

Troubleshooting Guide: Common Issues in Piperazine Synthesis

This section addresses specific experimental challenges in a question-and-answer format, providing causal explanations and actionable solutions.

Issue 1: Low Yield of the Desired Piperazine Product

Question: My piperazine cyclization reaction is resulting in a consistently low yield. What are the likely causes and how can I improve it?

Answer: Low yields in piperazine ring formation can stem from several factors, including incomplete reactions, the formation of side products, or suboptimal reaction conditions.[2] A systematic approach to troubleshooting is essential.

Possible Causes & Solutions:

  • Incomplete Reaction: The reaction may not have reached completion.

    • Optimization of Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] Insufficient reaction time or a temperature that is too low can lead to incomplete conversion. Conversely, excessively high temperatures or prolonged reaction times can cause decomposition of starting materials or products.[4][5] For instance, in the synthesis of piperazine from ethanolamine and ammonia using a Ni-MgO catalyst, higher temperatures (e.g., 225°C) resulted in a higher yield compared to lower temperatures (e.g., 180°C).[2]

    • Catalyst Activity: The choice and condition of the catalyst are critical. For reductive amination approaches, catalysts like Raney Nickel, Palladium on carbon (Pd/C), or iridium-based complexes are often employed.[2] Ensure the catalyst is fresh and active. Catalyst deactivation can be a significant issue in some processes.[3]

  • Side Reactions: The formation of by-products is a common cause of low yields.

    • Disubstitution: A frequent side reaction is the formation of a disubstituted piperazine, where both nitrogen atoms have reacted.[2] To favor mono-substitution, a significant molar excess of piperazine (3 to 10 equivalents) relative to the electrophile can be used.[6][7][8]

    • Protecting Groups: A highly effective strategy to prevent disubstitution is the use of a protecting group, such as the tert-butyloxycarbonyl (Boc) group, on one of the piperazine nitrogens.[2] This ensures only one nitrogen is available for the reaction. The Boc group can be subsequently removed.[6]

    • Polymerization: Under certain conditions, starting materials can polymerize, reducing the yield of the desired cyclic product.[2] This can sometimes be mitigated by adjusting solvent polarity or reactant concentrations.

Troubleshooting Workflow for Low Yield

Caption: A workflow for diagnosing and resolving low yields in piperazine synthesis.

Issue 2: Formation of Significant Side Products

Question: My reaction is producing a complex mixture with several side products, making purification difficult. How can I improve the selectivity?

Answer: Side product formation is often related to the reactivity of the starting materials and the reaction conditions. Key strategies involve controlling stoichiometry, using protecting groups, and optimizing the reaction environment.

Common Side Products & Mitigation Strategies:

  • N,N'-Disubstituted Piperazines: As mentioned previously, this is a major side product when mono-substitution is desired.

    • In Situ Mono-Protonation: A cost-effective, one-pot method involves reacting piperazine with one equivalent of an acid (e.g., HCl, acetic acid).[6][9] The resulting mono-salt deactivates one nitrogen, directing substitution to the free nitrogen.[6] This may require longer reaction times due to the reduced nucleophilicity of the unprotonated nitrogen.[6]

  • Structurally Similar Impurities: Alkylated piperazines or related pyrazines can form and co-precipitate with the desired product, complicating purification.[10] Careful selection of reaction conditions and purification methods is crucial.

  • Degradation Products: High temperatures or improper storage can lead to degradation products like N-formylpiperazine.[10]

Table 1: Comparison of Strategies for Mono-Alkylation of Piperazine [6]

StrategyMolar Ratio (Piperazine:Electrophile)Typical Yield of Mono-substituted ProductKey AdvantagesKey Disadvantages
Excess Piperazine 3:1 to 10:170-80%One-step reaction, cost-effective.Difficult removal of excess piperazine.
Mono-Boc Protection 1:1 (Boc-Piperazine:Electrophile)>80% for alkylation stepHigh selectivity, clean reaction.Multi-step process, higher cost.
In Situ Mono-Protonation 2:1 (Piperazine:Acid) then 1:1 (salt:electrophile)60-89%One-pot synthesis, good yields.May require longer reaction times or activation.
Issue 3: Difficulty in Product Purification

Question: My crude piperazine derivative is an oil and is difficult to purify by standard column chromatography. What are my options?

Answer: The basic and often polar nature of piperazine derivatives can present purification challenges, such as tailing on silica gel chromatography.[10][11] Several alternative or modified purification techniques can be employed.

Purification Strategies for Piperazine Derivatives:

  • Modified Column Chromatography: Tailing on silica gel is due to strong interactions between the basic nitrogen atoms and acidic silanol groups.[11]

    • Adding a Basic Modifier: Incorporate a small amount (0.1-1% v/v) of a basic modifier like triethylamine (TEA) into the mobile phase to improve peak shape.[11] For strongly basic compounds, a solution of ammonia in methanol can be effective.[11]

  • Salt Formation and Recrystallization: This is a highly effective method for achieving high purity, especially for compounds that form stable, crystalline salts.[11][12]

    • Procedure: Dissolve the crude product in a suitable solvent and add an acid (e.g., HCl in isopropanol, or fumaric acid in ethanol) to precipitate the salt.[11] The crystalline salt can then be isolated by filtration. If needed, the purified free base can be regenerated by neutralizing the salt and extracting it into an organic solvent.[11]

  • Vacuum Distillation: For thermally stable and relatively low molecular weight compounds, vacuum distillation can effectively remove non-volatile impurities.[11]

  • Solvent Trituration/Washing: Washing the crude oil with a solvent in which the impurities are soluble but the product is not can be a simple and effective purification step.[11]

Purification Decision Tree

Caption: A decision-making guide for purifying oily piperazine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to form the piperazine ring?

A1: The primary methods include:

  • Reaction of Diamines with Dihalides: A classical approach involving the cyclization of a 1,2-diamine with a 1,2-dihaloethane.

  • Reductive Amination: This can involve the reaction of an aniline with a bis(2-haloethyl)amine derivative or the reductive cyclization of dioximes.[4][13][14]

  • Palladium-catalyzed Buchwald-Hartwig Amination: A versatile method for synthesizing N-arylpiperazines by coupling an aryl halide or triflate with piperazine.[4][8]

  • Copper-catalyzed Ullmann Condensation: Another method for N-arylpiperazine synthesis, often requiring harsher conditions than the Buchwald-Hartwig amination.[4][8]

  • From Diethanolamine Derivatives: Cyclization of diethanolamine or its derivatives is a common industrial route.

Q2: How does solvent choice impact piperazine ring formation?

A2: The solvent plays a crucial role in solubility, reaction rate, and sometimes even the reaction pathway.

  • Polar Aprotic Solvents: Solvents like Dichloromethane (DCM), Dioxane, and Acetonitrile (ACN) are commonly used as they effectively dissolve the reactants without interfering with the reaction.[4][7]

  • Solvent Effects in Catalysis: In catalytic reactions like the Buchwald-Hartwig amination, the solvent can affect the stability and activity of the catalytic species. Toluene and dioxane are common choices.[3][4] If solubility is an issue, a more polar solvent might be beneficial.[4]

Q3: What role does the base play in piperazine synthesis?

A3: In many piperazine syntheses, a base is essential to neutralize acidic by-products. For example, in the reaction of piperazine with an alkyl halide, an acid (like HBr or HCl) is formed.[7] The base, which can be an organic base like triethylamine (TEA) or an inorganic base like potassium carbonate (K₂CO₃), neutralizes this acid, preventing the protonation of the nucleophilic piperazine nitrogen.[7]

Q4: Can I synthesize a mono-substituted piperazine without using a protecting group?

A4: Yes, while protecting groups offer excellent control, there are other strategies. Using a large excess of piperazine (typically 3-10 equivalents) statistically favors mono-substitution.[6][7] Another effective method is the in situ formation of a piperazine mono-salt with one equivalent of acid, which deactivates one nitrogen atom towards the electrophile.[6]

Q5: My reductive amination to form a substituted piperazine is not working well. What should I check?

A5: Reductive amination involves the initial formation of an imine or iminium ion, followed by reduction.

  • pH Control: The formation of the imine/iminium ion is often pH-dependent. The reaction is frequently carried out in the presence of a mild acid, such as acetic acid, to facilitate this step.[4][15]

  • Reducing Agent: The choice of reducing agent is important. Sodium triacetoxyborohydride (STAB) is a common choice as it is mild and selective.[4] Ensure it is added after allowing some time for the imine/iminium ion to form.[4]

  • Water Scavenging: The formation of the imine is a condensation reaction that produces water. In some cases, adding a dehydrating agent like molecular sieves can drive the equilibrium towards imine formation and improve the overall reaction efficiency.[15]

Experimental Protocols

Protocol 1: General Procedure for Mono-N-Alkylation using Excess Piperazine[7]
  • To a solution of piperazine (10 mmol, 10 eq.) in acetonitrile (20 mL), add potassium carbonate (2 mmol, 2 eq.).

  • Slowly add the alkyl halide (1 mmol, 1 eq.) to the mixture at room temperature.

  • Stir the reaction mixture for 12-24 hours, monitoring by TLC.

  • Once the reaction is complete, filter the mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography or an acidic wash to remove excess piperazine.

Protocol 2: General Procedure for Reductive Amination[4]
  • Dissolve the N-substituted piperazine (1.0 equiv) and the aldehyde or ketone (1.1 equiv) in a suitable solvent (e.g., Dichloromethane or 1,2-Dichloroethane).

  • If necessary, add a catalytic amount of acetic acid. Stir the mixture at room temperature for approximately 30 minutes to allow for iminium ion formation.

  • Add the reducing agent (e.g., Sodium triacetoxyborohydride, 1.5 equiv) portion-wise.

  • Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS.

  • Quench the reaction with an aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

References

  • Technical Support Center: Purification of Oily Piperazine Derivatives - Benchchem.
  • Technical Support Center: Purification of Piperazine-Containing Compounds - Benchchem.
  • Technical Support Center: Optimizing N-Arylpiperazine Synthesis - Benchchem.
  • Technical Support Center: Synthesis of Piperazine Derivatives - Benchchem.
  • US Patent US2919275A - Purification of piperazine. Google Patents.
  • Optimizing reaction conditions for the synthesis of 2-Phenyl-1-(piperazin-1-yl)ethanone - Benchchem.
  • Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. PubMed.
  • Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. OSTI.GOV.
  • Catalyst and amination process for the synthesis of piperazine from ethylene glycol.
  • The temperature-dependence of the structure-directing effect of 2-methylpiperazine in the synthesis of open-framework aluminophosphates. RSC Publishing.
  • US Patent US3481933A - Recovery and purification of piperazine. Google Patents.
  • troubleshooting guide for low yield in piperazine cyclization reactions - Benchchem.
  • Technical Support Center: Synthesis of Substituted Piperazines - Benchchem.
  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.
  • Synthesis of piperazines. Organic Chemistry Portal.
  • Methods for the catalytic synthesis of piperazine. ResearchGate.
  • Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. MDPI.
  • Effect of the temperature on the process for piperazine and... ResearchGate.
  • Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. ResearchGate.
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central.
  • Technical and economic impacts of piperazine content in MDEA solvents.
  • A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. PubMed Central.
  • The Chemistry of Piperazine: Synthesis, Reactions, and Applications.
  • Reductive amination of piperazine : r/OrganicChemistry. Reddit.
  • What's wrong with my reductive amination? I barely got any product. Reddit.

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Technical Support Center: Navigating the Scale-Up of Piperazine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center dedicated to addressing the complex challenges encountered during the scale-up of piperazine synthesis. As a cornerstone moiety in modern pharmaceuticals, the successful transition of piperazine derivatives from laboratory-scale flasks to large-scale production reactors is critical for drug development professionals.[1][2] This guide is structured to provide not just solutions, but a deep understanding of the underlying chemical and engineering principles that govern success at scale. We will explore common pitfalls, offer validated troubleshooting strategies, and provide detailed protocols to ensure your scale-up process is efficient, safe, and reproducible.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions that researchers and process chemists frequently encounter when planning a piperazine synthesis scale-up campaign.

Q1: What are the most significant challenges when scaling up piperazine synthesis from bench to pilot plant?

Moving from a lab bench to a pilot plant introduces variables that go beyond simply increasing reagent quantities. The primary challenges are rooted in changes to physical and chemical dynamics:

  • Thermal Management: Piperazine syntheses, particularly N-alkylation and amination reactions, are often exothermic. A small flask can dissipate heat easily through its large surface-area-to-volume ratio. In a large reactor, this ratio decreases dramatically, making heat removal inefficient. This can lead to thermal runaways, causing solvent to boil, pressure to build, and side reactions or product degradation to occur.[3]

  • Mixing and Mass Transfer: The efficient mixing achieved with a small magnetic stir bar is not easily replicated in a large, mechanically stirred vessel. Inadequate mixing can create "dead zones" with localized concentration gradients.[3] For reactions involving multiple phases (e.g., a solid base in a liquid solvent), poor mass transfer can become the rate-limiting step, stalling the reaction.

  • Impurity Profile Amplification: A minor byproduct that was barely detectable at a 1-gram scale can become a major purification challenge at a 10-kilogram scale.[3] The extended reaction times and higher temperatures often seen in scale-up can favor the formation of different impurities than those observed in the lab.[4]

  • Safety and Handling: Handling large volumes of flammable solvents, corrosive acids or bases, and powdered reagents requires stringent safety protocols.[5][6][7] Proper grounding to prevent static discharge, ensuring adequate ventilation, and using appropriate personal protective equipment (PPE) are non-negotiable.[5][7]

Q2: How does the choice of synthesis route impact scale-up feasibility?

The optimal route on paper is not always the most practical at an industrial scale. Each common method presents a unique set of scale-up considerations:

  • Nucleophilic Substitution (N-Alkylation/N-Acylation): This is a direct and common method. However, its major scale-up challenge is controlling selectivity between mono- and di-substitution, which often requires using a large excess of piperazine or a multi-step protecting group strategy, impacting process mass intensity and cost.[8][9]

  • Buchwald-Hartwig Amination: This powerful method for forming N-aryl piperazines offers great scope but comes with challenges. The palladium catalysts and specialized phosphine ligands are expensive and highly sensitive to oxygen and water, which can lead to catalyst deactivation.[10][11] Ensuring a rigorously inert atmosphere in a large reactor is a significant operational hurdle.[10]

  • Reductive Amination: This is a robust and often high-yielding method. Scale-up challenges include the safe handling of reducing agents (e.g., sodium borohydride) and, in some cases, managing the large volumes of hydrogen gas required for catalytic hydrogenation.[4]

Q3: What are the typical impurities encountered in large-scale piperazine synthesis, and how do they originate?

Impurity profiling is crucial for regulatory filings and product safety. Common impurities include:

  • Unreacted Starting Materials: Incomplete conversion leaves residual starting materials like ethylene diamine or diethylene triamine.[12]

  • Di-substituted Byproducts: The most common impurity when synthesizing mono-substituted piperazines, arising from the second nitrogen atom reacting with the electrophile.[9][13]

  • Pyrazines: These can form via side reactions, particularly at elevated temperatures during synthesis or distillation.[12]

  • Degradation Products: Improper storage or excessive heat can lead to degradation, forming compounds like N-formylpiperazine.[12] The source of these impurities is directly tied to the specific synthetic route and reaction conditions employed.[14][15]

Q4: What safety precautions are critical during the scale-up of piperazine synthesis?

Safety is the paramount concern in any scale-up operation. Key areas of focus include:

  • Reagent Handling: Piperazine itself is a corrosive solid.[7] Many reagents, such as alkyl halides, are toxic, and solvents like THF or toluene are flammable.[10] Always consult the Safety Data Sheet (SDS) for every chemical and ensure engineering controls (fume hoods, ventilated enclosures) are in place.[6][7]

  • Exotherm Control: Before scaling up, perform reaction calorimetry (e.g., using a Reaction Calorimeter, RC1) to understand the heat of reaction and the maximum temperature of the synthetic reaction (MTSR). This data is essential for ensuring the reactor's cooling system can handle the heat load.

  • Pressure Management: Be aware of reactions that may generate gas byproducts.[3] Ensure reactors are equipped with adequate venting and pressure relief systems.

  • Personal Protective Equipment (PPE): Standard PPE includes safety glasses or goggles, flame-retardant lab coats, and appropriate chemical-resistant gloves.[5] For handling large quantities of powders, respiratory protection may be necessary to prevent sensitization.[7]

Section 2: Troubleshooting Guide

This section provides a systematic, cause-and-effect approach to solving specific problems you may encounter during your experiments.

Issue 1: Poor Control of Mono-substitution vs. Di-substitution

Symptoms: Your reaction yields a mixture of the desired mono-substituted piperazine and a significant amount of the di-substituted byproduct, leading to complex and costly purification.

Root Causes: The core of the problem lies in the reactivity of the two nitrogen atoms. Once the first substitution occurs, the resulting mono-substituted piperazine can still act as a nucleophile and react a second time.[9] This is often exacerbated by:

  • Stoichiometry: A 1:1 molar ratio of piperazine to electrophile statistically favors the formation of mixtures.

  • Reaction Conditions: Rapid addition of the electrophile at high concentrations can create localized "hot spots" where the newly formed mono-substituted product immediately reacts again.[9]

Solutions & Methodologies

There are three primary strategies to enhance mono-selectivity, each with distinct advantages and disadvantages suitable for different scenarios.

G start Is mono-substitution selectivity a problem? strategy Select a Mono-Substitution Strategy start->strategy q1 Is the cost of piperazine a major concern and is the electrophile valuable? strategy->q1 Evaluate Priorities q2 Is a multi-step synthesis acceptable and is the highest purity required? q1->q2 No ans1 Use Excess Piperazine Strategy q1->ans1 Yes q3 Is a one-pot synthesis preferred with moderate cost and good yield? q2->q3 No ans2 Use Protecting Group Strategy (e.g., Mono-Boc) q2->ans2 Yes q3->ans1 No, consider alternatives ans3 Use In Situ Mono-Protonation Strategy q3->ans3 Yes

Caption: Systematic workflow for troubleshooting low reaction yields.

This procedure is critical for air- and moisture-sensitive reactions like Buchwald-Hartwig amination.

  • Reactor Preparation: Ensure the reactor is scrupulously clean and dry. If necessary, perform a final rinse with a volatile, anhydrous solvent and dry under a stream of nitrogen.

  • Leak Test: Seal the reactor and pressurize it slightly with nitrogen (e.g., to 0.1 bar gauge). Monitor the pressure for at least 30 minutes. A stable pressure indicates the system is well-sealed.

  • Solvent Degassing: Use anhydrous, deoxygenated solvents. Solvents can be degassed on a large scale by sparging with argon or nitrogen for several hours or through a series of vacuum/nitrogen backfill cycles.

  • Purging Cycle (Vacuum/Inert Gas):

    • Evacuate the sealed reactor to a low pressure (e.g., <50 mbar).

    • Break the vacuum by backfilling with a high-purity inert gas (nitrogen or argon).

    • Repeat this vacuum/backfill cycle at least 3-5 times to ensure the atmospheric oxygen and moisture have been removed from the vessel headspace.

  • Reagent Charging: Charge solid reagents (e.g., catalyst, ligand, base) under a positive pressure of inert gas. If possible, use an isolation glovebox for charging solids. Liquid reagents should be transferred via cannula or from a pressure-equalizing dropping funnel under a positive inert gas flow.

  • Maintain Positive Pressure: Throughout the entire reaction, maintain a slight positive pressure of inert gas (a gentle flow through a bubbler) to prevent air from leaking into the system.

Issue 3: Difficult Product Isolation and Purification

Symptoms: The reaction proceeds well, but you suffer significant product loss during workup and purification, or the final product fails to meet purity specifications.

Root Causes: The physicochemical properties of piperazine derivatives are often the source of purification woes.

  • High Polarity and Basicity: The two nitrogen atoms make piperazines basic and highly polar. This leads to strong interactions with silica gel, causing significant peak tailing and poor separation during column chromatography. [12]* Formation of Azeotropes: Impurities with boiling points close to the product can form azeotropes, making separation by fractional distillation difficult or impossible. [12]* Hygroscopic Nature: Many piperazine salts and the parent amine are hygroscopic, readily absorbing atmospheric moisture, which can complicate handling, weighing, and obtaining an accurate analysis. [12]

G cluster_synthesis Synthesis Stage cluster_impurities Impurity Formation cluster_purification Purification Strategy start_mat Starting Materials (e.g., Piperazine, Electrophile) reaction Main Reaction start_mat->reaction unreacted Unreacted Piperazine start_mat->unreacted Incomplete Reaction product Crude Mono-Substituted Product reaction->product degradation Degradation Products (e.g., Pyrazines) reaction->degradation Side Reaction (Heat) di_sub Di-Substituted Byproduct product->di_sub Over-reaction salt_xtal Salt Recrystallization product->salt_xtal Selectively Isolates distill Distillation di_sub->distill Separates (if B.P. differs) acid_wash Acidic Wash unreacted->acid_wash Removes degradation->salt_xtal Removes

Caption: Common impurity pathways and corresponding purification strategies.

For basic compounds like piperazines, converting the free base into a salt is a powerful purification technique. Salts often have much better crystalline properties than the free base, allowing for highly effective purification by recrystallization, leaving neutral or less basic impurities behind in the mother liquor. [12]The diacetate salt is a classic example. [16]

This protocol is adapted for purifying a crude mono-substituted piperazine derivative from non-basic impurities.

  • Dissolution: Dissolve the crude piperazine product in a suitable solvent in which the diacetate salt is poorly soluble. Acetone is a common choice. [16]Use approximately 5-20 volumes of solvent per volume of crude material.

  • Salt Formation & Precipitation:

    • Stir the solution at room temperature.

    • Slowly add glacial acetic acid (at least 2.0 stoichiometric equivalents relative to the piperazine content). The piperazine diacetate salt will begin to precipitate. [16] * Continue stirring and cool the mixture to 10-20 °C to ensure complete precipitation. [12]3. Isolation of the Salt: Isolate the precipitated crystalline salt by filtration.

  • Washing: Wash the filter cake thoroughly with cold acetone to remove any soluble impurities trapped in the mother liquor. [12]5. Drying: Dry the purified piperazine diacetate salt under vacuum. At this stage, the salt should be of high purity.

  • (Optional) Regeneration of the Free Base:

    • Dissolve the purified diacetate salt in water.

    • Add a strong aqueous base (e.g., 50% NaOH solution) until the pH is >12 to neutralize the acetic acid and liberate the free base.

    • Extract the pure piperazine free base into an organic solvent (e.g., dichloromethane).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final, highly pure product.

References

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionaliz
  • Technical Support Center: Purification of Piperazine-Containing Compounds. Benchchem.
  • Technical Support Center: Scale-Up Synthesis of Substituted Phenylpiperazines. Benchchem.
  • Technical Support Center: Synthesis of Substituted Piperazines. Benchchem.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). PubMed Central.
  • Piperazine Impurities Manufacturers & Suppliers. Daicel Pharma Standards.
  • Piperazine Derivatives Market: Chemistry at the Crossroads of Medicine, Materials, and Industrial Synthesis. (2026). 24ChemicalResearch.
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). PubMed Central.
  • N-ETHYL PIPERAZINE For Synthesis. Alpha Chemika.
  • Piperazine Safety D
  • PIPERAZINE (ANHYDROUS) (FOR SYNTHESIS) Safety Data Sheet.
  • Purification of piperazine. (1959).
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). MDPI.
  • Technical Support Center: Synthesis of Piperazine Deriv
  • The Versatility of Piperazine in Modern Organic Synthesis: Applic
  • From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. (2025). HWS Labortechnik Mainz.
  • The synthesis, analysis and characterisation of piperazine based drugs. (2015). University of Hertfordshire.

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avoiding common pitfalls in piperazine compound analysis

Author: BenchChem Technical Support Team. Date: February 2026

A-Z Guide to Troubleshooting Common Pitfalls

Welcome to the comprehensive troubleshooting guide for the analysis of piperazine-containing compounds. The unique physicochemical properties of the piperazine ring—namely its basicity and potential for multiple ionizable states—present a distinct set of challenges in analytical chemistry. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols to directly address the common issues encountered in the lab, from chromatography to mass spectrometry and beyond. Our goal is to move beyond simple procedural lists and explain the underlying causality, empowering you to build robust, self-validating analytical methods.

Section 1: High-Performance Liquid Chromatography (HPLC) Challenges

The analysis of piperazine derivatives by reversed-phase HPLC is notoriously challenging. The basic nitrogen atoms are the primary source of most chromatographic problems, including poor peak shape and unreliable retention.

FAQ 1: Why am I seeing severe peak tailing with my piperazine compound?

Answer: Peak tailing for basic compounds like piperazines is most often caused by undesirable secondary interactions between the analyte and the stationary phase.[1] The primary culprit is the interaction with residual silanol groups (Si-OH) on the surface of silica-based columns.[1][2]

  • Causality Explained: At typical mobile phase pH values (between 3 and 7), the basic nitrogens of the piperazine ring are protonated (positively charged), while some residual silanol groups on the silica surface are deprotonated (negatively charged).[3][4] This leads to a strong, secondary ion-exchange interaction that is kinetically slow compared to the primary reversed-phase partitioning mechanism. Molecules that undergo this interaction are retained longer than those that do not, resulting in a "tail" on the backside of the peak.[1][5] Trace metal contaminants within the silica can also contribute to this effect.[2]

Troubleshooting Protocol: Mitigating Peak Tailing

Here is a systematic approach to diagnosing and resolving peak tailing:

  • Column Selection:

    • Action: Switch to a modern, high-purity "Type B" silica column with high-density end-capping. These columns have a much lower concentration of accessible, acidic silanol groups.[3][6]

    • Why: End-capping uses a small silane reagent (like trimethylsilane) to chemically bond with and mask the residual silanols, reducing the sites available for secondary interactions.[4]

    • Alternative: Consider columns with alternative chemistries, such as those with embedded polar groups or hybrid silica-polymer particles, which are designed to shield silanol activity.

  • Mobile Phase pH Optimization:

    • Action: Lower the mobile phase pH to ≤ 2.5 using an additive like formic acid or a phosphate buffer.[6][7]

    • Why: At very low pH, the vast majority of surface silanol groups are protonated (neutral), which prevents the strong ionic interaction with the protonated piperazine analyte.[3][6]

  • Use of a Competing Base:

    • Action: Add a small amount of a competing base, such as 5-10 mM triethylamine (TEA), to the mobile phase.[6][8]

    • Why: The competing base is a small amine that will preferentially interact with the active silanol sites, effectively saturating them and making them unavailable to interact with your larger piperazine analyte.[6] Be aware that this can shorten column lifetime.[6]

  • Increase Buffer Strength:

    • Action: If using a buffer, increase its concentration (e.g., from 10 mM to 25-50 mM).[9]

    • Why: A higher buffer concentration can help to mask the residual silanol sites and maintain a more consistent ionic environment, improving peak shape.[9]

G Mechanism of Peak Tailing for Basic Compounds cluster_column Silica Surface cluster_result Resulting Chromatogram Analyte Protonated Piperazine (+) Silanol Deprotonated Silanol (-) Analyte->Silanol Strong Ionic Interaction (Slow Kinetics) TailingPeak Tailing Peak Shape

Caption: Interaction of basic piperazines with acidic silanols.

FAQ 2: My polar piperazine compound shows little to no retention on a C18 column. How can I fix this?

Answer: This is a common problem for polar molecules, especially small ones like the parent piperazine ring.[10][11] Standard C18 columns retain compounds primarily through hydrophobic interactions. If your molecule is too polar, it will prefer the polar mobile phase and elute at or near the column's dead volume.[7][12]

Troubleshooting Protocol: Increasing Retention of Polar Analytes

  • Reduce Mobile Phase Organic Content:

    • Action: Decrease the percentage of acetonitrile or methanol in your mobile phase. For highly polar compounds, you may need to go to 100% aqueous conditions.[12]

    • Why: This increases the polarity of the mobile phase, making the non-polar stationary phase relatively more attractive to your polar analyte, thereby increasing retention.

    • Caveat: Be sure your column is "aqueous stable" (e.g., those with T3 or AQ designations). Traditional C18 columns can undergo "phase collapse" or "dewetting" in highly aqueous mobile phases, leading to a sudden loss of retention.[7]

  • Use Ion-Pair Chromatography (IPC):

    • Action: Add an ion-pairing reagent to the mobile phase, such as an alkyl sulfonate (e.g., hexane- or heptanesulfonic acid) for basic analytes.[7][13]

    • Why: The hydrophobic tail of the ion-pair reagent adsorbs to the C18 stationary phase, while its charged headgroup points into the mobile phase.[7][13] This effectively creates an in-situ ion-exchange surface that retains the charged piperazine analyte.

  • Switch to Hydrophilic Interaction Chromatography (HILIC):

    • Action: Use a HILIC column (e.g., bare silica, amide, or cyano).[14][15]

    • Why: HILIC is designed specifically for polar compounds.[15][16] It uses a polar stationary phase and a mobile phase with a high concentration of organic solvent (typically acetonitrile).[15][16] A water-rich layer forms on the stationary phase surface, and retention occurs via partitioning of the polar analyte into this layer.[15]

TechniquePrincipleBest ForKey Consideration
100% Aqueous RP Maximizing mobile phase polarityModerately polar piperazinesUse an aqueous-stable column (e.g., C18-AQ, T3) to prevent phase collapse.
Ion-Pairing (IPC) Forms neutral ion-pairs for RP retentionCharged, polar piperazinesCan be incompatible with MS and requires long equilibration times.[10][13]
HILIC Partitioning into an aqueous layer on a polar surfaceVery polar, hydrophilic piperazinesRequires high organic mobile phase; different selectivity than RP.[14][15]

Section 2: Mass Spectrometry (MS) Pitfalls

Mass spectrometry is a powerful tool for piperazine analysis, but the basic nitrogens can influence ionization and fragmentation behavior.

FAQ 3: My piperazine compound shows poor sensitivity in positive-ion electrospray ionization (ESI-MS). What can I do?

Answer: While the basic nitrogens in piperazine are readily protonated, several factors can suppress the ESI signal.

  • Causality Explained: Efficient ESI requires the analyte to be well-solvated and charged in solution before desolvation. If the mobile phase pH is too high, the piperazine may be in its neutral form, leading to poor ionization. Additionally, high concentrations of non-volatile buffers (like phosphate) can form ion clusters that compete with the analyte for charge and suppress its signal.

Troubleshooting Protocol: Enhancing ESI-MS Signal

  • Mobile Phase Optimization:

    • Action: Ensure the mobile phase is acidic. Use volatile additives like 0.1% formic acid or 0.1% acetic acid.

    • Why: These additives ensure the piperazine is fully protonated ([M+H]+) in solution, maximizing its pre-charged state for efficient ESI. Volatile acids are also compatible with MS as they evaporate in the source.

  • Solvent Choice:

    • Action: Use acetonitrile instead of methanol as the organic modifier if possible.

    • Why: Acetonitrile has a lower surface tension and is more volatile than methanol, which can lead to more efficient droplet desolvation and a more stable ESI spray, often resulting in better sensitivity.

  • Avoid Non-Volatile Buffers:

    • Action: Replace buffers like sodium phosphate with MS-compatible alternatives like ammonium formate or ammonium acetate.

    • Why: Non-volatile salts will precipitate in the MS source, causing signal suppression (ion suppression) and contaminating the instrument.

  • Check for Adduct Formation:

    • Action: Look for sodium ([M+Na]+) or potassium ([M+K]+) adducts in your mass spectrum.

    • Why: The presence of these adducts can split the signal from your intended [M+H]+ ion, reducing its apparent intensity. This is often caused by contamination from glassware, reagents, or the sample matrix. Use high-purity solvents and plasticware to minimize this.

Caption: A workflow for troubleshooting poor ESI-MS sensitivity.

Section 3: Sample Preparation and Stability

The stability of piperazine compounds can be a hidden source of analytical variability. Their basicity makes them susceptible to specific degradation pathways and interactions.

FAQ 4: My analytical results for a piperazine drug are inconsistent over time. Could this be a stability issue?

Answer: Yes, inconsistent results are a classic sign of compound degradation.[8] Piperazine derivatives can be susceptible to oxidation, pH-dependent hydrolysis, and photodegradation.[8][17] Storing samples, especially in solution, at room temperature should be avoided.[18]

  • Causality Explained: The lone pair of electrons on the nitrogen atoms can be susceptible to oxidation. Furthermore, functional groups attached to the piperazine ring may be labile to hydrolysis, a process that can be catalyzed by acidic or basic conditions.[17] Studies have shown that phenylpiperazines can degrade significantly in biological matrices like whole blood, even when refrigerated, with some being undetectable after 6 months.[18]

Troubleshooting Protocol: Ensuring Sample Stability

  • Solution Preparation and Storage:

    • Action: Always use freshly prepared solutions for analysis when possible.[8]

    • Why: This minimizes the time for potential degradation to occur.

  • Storage Conditions:

    • Action: If solutions must be stored, keep them in tightly sealed containers at low temperatures (-20°C or -80°C) and protect them from light by using amber vials.[8][18]

    • Why: Low temperatures slow down chemical degradation rates, while protecting from light prevents photodegradation.[8]

  • pH Control:

    • Action: For aqueous solutions or formulations, conduct a pH-stability profile to find the pH of maximum stability and buffer the solution accordingly.[8]

    • Why: The stability of piperazine derivatives can be highly pH-dependent.[8][17]

  • Salt Form:

    • Action: Consider using a salt form of the piperazine compound (e.g., hydrochloride or citrate) for stock solutions.

    • Why: Salt forms are often more crystalline and stable as solids than the free base.[8][19]

References

  • Benchchem. Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Piperazine Compounds.
  • Benchchem. Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols.
  • Separation Science. Silica Purity #2 – Silanols.
  • Nagae, N., Yamamoto, K., & Kadota, C. Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Pittcon 2009.
  • ResearchGate. Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection. Available from: [Link]

  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes.
  • LCGC Europe. Retaining Polar Compounds.
  • Benchchem. Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs.
  • PubMed. Stability of Synthetic Piperazines in Human Whole Blood. Available from: [Link]

  • The LCGC Blog. Do You Really Know Your Stationary-Phase Chemistry?.
  • YouTube. Reversed Phase HPLC 26 - Bases and Silanol Groups. Available from: [Link]

  • Hichrom. HPLC Troubleshooting Guide.
  • SIELC Technologies. Polar Compounds.
  • NIH PubChem. Piperazine. Available from: [Link]

  • Waters Knowledge Base. How do I increase retention time for a polar compound on a liquid chromatography (LC) column?.
  • Waters Blog. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • SIELC Technologies. HPLC Analysis of Piperazine on Primesep 100. Available from: [Link]

  • Isaac Scientific Publishing. The Stability Study of a Novel Phenylpiperazine Derivative.
  • Quality Assistance. Application of Hydrophilic Interaction Chromatography (HILIC) in pharmaceutical analysis.
  • Mason Technology. Ion-Pairing Agents | HPLC.
  • Chromatography Today. Advances in Hydrophilic Interaction Liquid Chromatography for Pharmaceutical Analysis.

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Technical Support Center: Enhancing the Oral Bioavailability of Piperazine-Based Drugs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The piperazine ring is a privileged scaffold in modern medicinal chemistry, appearing in a vast array of blockbuster drugs due to its favorable physicochemical properties and ability to engage with a wide range of biological targets. However, its very nature often presents a significant challenge: poor and variable oral bioavailability. This guide serves as a technical resource for researchers, scientists, and drug development professionals to troubleshoot common issues and explore strategies to unlock the full therapeutic potential of their piperazine-containing drug candidates.

Frequently Asked Questions (FAQs): First Principles

This section addresses foundational concepts crucial for understanding and tackling bioavailability challenges associated with piperazine-based compounds.

Question: Why is the piperazine scaffold so common in drug design, yet so prone to bioavailability issues?

Answer: The piperazine moiety is a six-membered ring containing two nitrogen atoms at opposite positions. This structure is highly versatile for several reasons:

  • Physicochemical Properties: At physiological pH (around 7.4), one or both nitrogen atoms can be protonated, making the molecule highly water-soluble. This is advantageous for initial formulation but can be a double-edged sword, as high polarity can hinder passive diffusion across the lipid-rich intestinal membrane.

  • Target Engagement: The two nitrogen atoms provide key hydrogen bond donors and acceptors, allowing for strong and specific interactions with biological targets.

  • Structural Rigidity: The ring structure offers a degree of conformational rigidity, which can be beneficial for optimizing binding affinity.

However, these same attributes contribute to bioavailability problems. The high polarity can limit membrane permeability, and the nitrogen atoms are susceptible to extensive first-pass metabolism in the gut wall and liver, primarily through oxidation by Cytochrome P450 (CYP) enzymes, particularly CYP3A4.

Question: What are the primary metabolic pathways that limit the oral bioavailability of piperazine drugs?

Answer: The primary metabolic liabilities of the piperazine ring are N-dealkylation and oxidation.

  • N-dealkylation: This involves the enzymatic removal of an alkyl group attached to one of the piperazine nitrogens. This is a common metabolic route for many drugs and often leads to the formation of less active or inactive metabolites.

  • Oxidation: The piperazine ring can undergo oxidation to form various metabolites, including piperazine-N-oxides. This process increases the polarity of the molecule, facilitating its excretion and reducing systemic exposure.

These metabolic transformations are predominantly carried out by CYP enzymes in the liver and, to a lesser extent, in the small intestine. The specific metabolites formed will depend on the substituents attached to the piperazine ring.

Troubleshooting Guide: Common Experimental Issues

This section is designed to help you diagnose and solve specific problems encountered during the development of piperazine-based drugs.

Problem Observed Potential Cause(s) Recommended Action(s) & Rationale
High in vitro potency, but low in vivo efficacy after oral dosing. 1. Extensive First-Pass Metabolism: The drug is being rapidly metabolized in the liver before it can reach systemic circulation. 2. Poor Permeability: The drug is too polar to efficiently cross the intestinal epithelium. 3. P-glycoprotein (P-gp) Efflux: The drug is actively transported back into the intestinal lumen by efflux pumps like P-gp.1. Assess Metabolic Stability: Conduct in vitro metabolic stability assays using liver microsomes or hepatocytes. If stability is low, consider structural modifications to block metabolic sites (e.g., adding a methyl group adjacent to a nitrogen). 2. Evaluate Permeability: Use a Caco-2 cell permeability assay to determine the apparent permeability coefficient (Papp). A low Papp value suggests poor absorption. 3. Investigate P-gp Efflux: Perform a bidirectional Caco-2 assay. A high efflux ratio (Papp B->A / Papp A->B > 2) indicates the drug is a P-gp substrate. Consider co-administration with a P-gp inhibitor in preclinical studies or redesigning the molecule to reduce its affinity for P-gp.
High variability in plasma concentrations between subjects in preclinical studies. 1. Food Effects: The drug's absorption may be significantly influenced by the presence of food. 2. pH-Dependent Solubility: The drug may have poor solubility in the variable pH environment of the gastrointestinal tract.1. Conduct Fed vs. Fasted State Studies: Administer the drug to animal models in both fed and fasted states to quantify the food effect. If a significant difference is observed, a lipid-based formulation may be beneficial. 2. Determine pH-Solubility Profile: Measure the drug's solubility at different pH values (e.g., pH 1.2, 4.5, 6.8) to mimic the GI tract. If solubility is low at intestinal pH, consider salt formation or amorphous solid dispersions to improve dissolution.
The developed prodrug shows good stability in buffer but fails to release the active drug in vivo. 1. Lack of Activating Enzymes: The necessary enzymes to cleave the prodrug moiety may be absent or have low activity at the site of absorption.1. Analyze Enzyme Expression: Investigate the expression levels of relevant enzymes (e.g., esterases, phosphatases) in the target tissue (e.g., intestinal homogenates, plasma). 2. Redesign the Prodrug Linker: Choose a linker that is susceptible to cleavage by enzymes known to be abundant in the gut or liver.

Detailed Experimental Protocols

Protocol 1: Caco-2 Bidirectional Permeability Assay

This assay is the industry standard for assessing intestinal permeability and identifying potential P-gp substrates.

Objective: To determine the apparent permeability coefficient (Papp) in both the apical-to-basolateral (A->B) and basolateral-to-apical (B->A) directions.

Methodology:

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts until a confluent monolayer is formed, typically for 21 days.

  • Monolayer Integrity Check: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Assay Initiation:

    • For A->B permeability, add the test compound to the apical (upper) chamber.

    • For B->A permeability, add the test compound to the basolateral (lower) chamber.

  • Sampling: At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver chamber.

  • Quantification: Analyze the concentration of the test compound in the samples using a suitable analytical method, such as LC-MS/MS.

  • Calculation: Calculate the Papp value using the following equation:

    • Papp = (dQ/dt) / (A * C0)

    • Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration.

  • Efflux Ratio Calculation: Calculate the efflux ratio by dividing Papp (B->A) by Papp (A->B).

Interpretation of Results:

  • Papp (A->B) > 10 x 10-6 cm/s: High permeability

  • Papp (A->B) < 2 x 10-6 cm/s: Low permeability

  • Efflux Ratio > 2: Potential P-gp substrate

Advanced Strategies & Visualizations

Strategy 1: Prodrug Approach

A common strategy to mask the polar nature of the piperazine ring and improve permeability is the prodrug approach. This involves chemically modifying the drug to create an inactive derivative that is converted back to the active parent drug in vivo by enzymatic or chemical cleavage.

SEDDS_Workflow Start Piperazine Drug + Lipid + Surfactant (Anisotropic Mixture) Ingestion Oral Administration Start->Ingestion Dispersion Dispersion in GI Fluids (Gentle Agitation) Ingestion->Dispersion Contact with Aqueous Environment Emulsion Spontaneous Formation of Oil-in-Water Micro/Nanoemulsion Dispersion->Emulsion Thermodynamically Driven Absorption Enhanced Absorption: - Increased Surface Area - Bypassing First-Pass Metabolism (via Lymphatic Uptake) Emulsion->Absorption Bioavailability Increased Oral Bioavailability Absorption->Bioavailability

Caption: Mechanism of SEDDS for bioavailability enhancement.

References

  • Thakare, M., et. al. (2021). The Use of Piperazine in Drug Design and Development. Future Journal of Pharmaceutical Sciences. Available at: [Link]

  • Sharma, R., et. al. (2021). Piperazine as a pivotal moiety for drug design and development: a review. Journal of Molecular Structure. Available at: [Link]

  • FDA. (2002). Guidance for Industry: Food-Effect Bioavailability and Fed Bioequivalence Studies. U.S. Food and Drug Administration. Available at: [Link]

Validation & Comparative

A Comparative Guide to the Pharmacological Landscape of Piperazine Derivatives: Situating "1-(Piperazin-2-yl)propan-2-amine"

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the piperazine scaffold represents a cornerstone of medicinal chemistry.[1][2][3] Its six-membered heterocyclic structure, containing two nitrogen atoms at opposing positions, imparts a unique combination of structural rigidity and physicochemical properties that have been exploited to create a multitude of clinically successful drugs.[1][2] This guide provides an in-depth technical comparison of the biological activities of various classes of piperazine derivatives, with a special focus on understanding the potential pharmacological profile of the lesser-studied "1-(Piperazin-2-yl)propan-2-amine". While direct experimental data for this specific compound is not extensively available in peer-reviewed literature, we can infer its potential activities by dissecting the structure-activity relationships (SAR) of well-characterized piperazine analogues.

The Piperazine Core: A Privileged Scaffold in Drug Discovery

The prevalence of the piperazine motif in pharmacology can be attributed to several key features:

  • Bifunctional Basicity: The two nitrogen atoms provide basic centers that can be protonated at physiological pH, enabling ionic interactions with biological targets.

  • Hydrogen Bonding Capability: The nitrogen atoms can act as hydrogen bond acceptors, and N-H protons can act as donors, facilitating precise molecular recognition.

  • Structural Versatility: The piperazine ring can be readily substituted at both nitrogen (N1, N4) and carbon (C2, C3, C5, C6) positions, allowing for fine-tuning of pharmacological activity, selectivity, and pharmacokinetic properties.[3]

  • Favorable Pharmacokinetics: The inherent polarity of the piperazine ring often contributes to improved aqueous solubility and oral bioavailability of drug candidates.

These attributes have led to the development of piperazine-containing drugs across a wide range of therapeutic areas, including central nervous system (CNS) disorders, cancer, infectious diseases, and inflammatory conditions.[1][2]

Comparative Analysis of Piperazine Derivative Classes

To understand the potential activity of "this compound," it is crucial to examine the established activities of major classes of piperazine derivatives and their governing SAR principles.

N-Arylpiperazines: Modulators of CNS Receptors

N-Arylpiperazines are perhaps the most extensively studied class of piperazine derivatives, with a profound impact on neuropharmacology.[2] These compounds typically feature an aryl group (e.g., phenyl, pyridyl) directly attached to one of the piperazine nitrogens.

Mechanism of Action: N-Arylpiperazines are well-known for their interaction with a variety of G-protein coupled receptors (GPCRs) in the CNS, particularly serotonin (5-HT) and dopamine (D) receptors.[4][5] The nature of the aryl substituent and the substitution pattern on the other piperazine nitrogen are critical determinants of receptor affinity and functional activity (agonist, antagonist, or partial agonist).[5]

Structure-Activity Relationship:

  • Aryl Group: Electron-withdrawing or -donating groups on the aryl ring, as well as the position of substitution (ortho, meta, para), significantly influence receptor selectivity and affinity. For instance, ortho-methoxy substitution on a phenyl ring is a common feature in ligands with high affinity for the 5-HT1A receptor.[5]

  • N4-Substituent: The moiety at the N4 position plays a crucial role in modulating the pharmacological profile. Long alkyl chains or bulky aromatic groups can enhance affinity for specific receptor subtypes.

Inference for "this compound": Lacking an N-aryl group, "this compound" is unlikely to exhibit the high-affinity interactions with serotonin and dopamine receptors characteristic of classical N-arylpiperazines. Its activity, if any, in the CNS would likely be mediated by different mechanisms.

N-Benzylpiperazines: Stimulant and Psychoactive Properties

N-Benzylpiperazines, with a benzyl group attached to a piperazine nitrogen, represent another significant class, often associated with stimulant effects. 1-Benzylpiperazine (BZP) is a well-known example.[2][6]

Mechanism of Action: These compounds primarily act as monoamine releasing agents and reuptake inhibitors, particularly for dopamine and norepinephrine.[6] This leads to increased synaptic concentrations of these neurotransmitters, resulting in stimulant and euphoric effects.

Structure-Activity Relationship:

  • Benzyl Group: Substitution on the phenyl ring of the benzyl moiety can modulate potency and selectivity for different monoamine transporters.

  • N4-Substituent: As with N-arylpiperazines, the nature of the other nitrogen substituent influences the overall pharmacological profile.

Inference for "this compound": "this compound" lacks the N-benzyl moiety, suggesting it is unlikely to share the potent monoamine-releasing properties of BZP and its analogues.

C2-Substituted Piperazine Derivatives: Emerging Therapeutic Potential

Substitution on the carbon atoms of the piperazine ring is a less explored but increasingly important strategy in drug design. "this compound" falls into this category.

Anticancer Activity: Recent studies have highlighted the anticancer potential of C-substituted piperazine derivatives. For example, derivatives of 2,5-diketopiperazines (which can be considered as C2 and C5 substituted and oxidized piperazines) have demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values in the low micromolar range.[7] Specifically, compound 11 from one study, a 3,6-diunsaturated 2,5-diketopiperazine, showed potent activity against A549 (lung carcinoma) and HeLa (cervical cancer) cells.[7] Another study on N-methyl piperazine derivatives also reported promising anticancer activity against A-549, HCT-116 (colon), and MIAPaCa-2 (pancreatic) cell lines, with some compounds exhibiting greater potency than the standard drug gefitinib.[8]

Table 1: Anticancer Activity of Selected C-Substituted Piperazine Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
11 (Diketopiperazine)A5491.2[7]
11 (Diketopiperazine)HeLa0.7[7]
A-11 (N-Methyl Piperazine)A-5495.71[8]
A-11 (N-Methyl Piperazine)HCT-1164.26[8]

Antiviral and Antimicrobial Activity: The piperazine scaffold is a recurring motif in antiviral and antimicrobial agents.[9][10][11][12] While specific data on C2-substituted derivatives is sparse, the general principle of modifying the piperazine core to enhance interactions with viral or microbial targets holds. The substitutions can influence properties like cell permeability and binding to essential enzymes.[10][12]

Inference for "this compound": The presence of a substituent at the C2 position in "this compound" is a key structural feature. Based on the emerging data for other C-substituted piperazines, it is plausible that this compound or its derivatives could exhibit cytotoxic activity against cancer cells. The aminoalkyl side chain could potentially interact with biological targets through hydrogen bonding and ionic interactions. Further investigation into its anticancer, antiviral, and antimicrobial properties is warranted.

Experimental Protocols for Activity Evaluation

To empirically determine the biological activity of "this compound" and compare it to other derivatives, a series of well-established in vitro assays are essential.

Cytotoxicity and Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and proliferation. It is a fundamental tool for screening potential anticancer compounds.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture the desired cancer cell lines (e.g., A549, HeLa, MCF-7) in appropriate media.

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the test compound in culture medium to achieve a range of final concentrations.

    • Remove the old medium from the 96-well plate and add 100 µL of the medium containing the test compound to each well. Include vehicle-only controls.

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Diagram: MTT Assay Workflow

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_culture Cell Culture & Seeding treatment Incubation with Compound cell_culture->treatment 24h compound_prep Compound Dilution compound_prep->treatment mtt_addition MTT Addition treatment->mtt_addition 48-72h formazan_solubilization Formazan Solubilization mtt_addition->formazan_solubilization 2-4h read_absorbance Read Absorbance formazan_solubilization->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: Workflow of the MTT assay for determining cytotoxicity.

Conclusion and Future Directions

The piperazine scaffold is a remarkably versatile platform in medicinal chemistry, giving rise to a wide array of pharmacologically active compounds. While N-aryl and N-benzyl piperazines are well-established as CNS-active agents, the therapeutic potential of C-substituted piperazines is an exciting and evolving area of research.

"this compound," with its C2-aminoalkyl substitution and unsubstituted nitrogen atoms, presents an intriguing structural profile. Based on the current understanding of piperazine SAR, it is less likely to exhibit the classical CNS activities of its N-substituted counterparts. However, the emerging evidence for anticancer and antimicrobial activities of other C-substituted and N-alkyl piperazine derivatives suggests that these are promising avenues for the investigation of "this compound."

Future research should focus on the synthesis of "this compound" and a library of its derivatives with systematic modifications to the aminoalkyl side chain and substitutions at the N1 and N4 positions. A comprehensive screening of these compounds in a panel of cancer cell lines and against various microbial strains, using the protocols outlined in this guide, will be crucial to elucidating their therapeutic potential. Such studies will not only reveal the specific activities of this compound but also contribute to a deeper understanding of the structure-activity relationships governing the diverse pharmacology of piperazine derivatives.

References

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A Comparative Guide to the Efficacy of 1-(Piperazin-2-yl)propan-2-amine Analogs in Preclinical Neurological Research

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals navigating the complex landscape of neuropharmacology, the piperazine scaffold remains a cornerstone of innovation. Its inherent physicochemical properties make it a privileged structure in medicinal chemistry, capable of imparting favorable pharmacokinetic profiles and facilitating crucial interactions with biological targets.[1] This guide provides an in-depth comparative analysis of the efficacy of analogs related to "1-(Piperazin-2-yl)propan-2-amine," a chemical entity of significant interest in the exploration of novel central nervous system (CNS) therapeutics.

Due to a scarcity of direct comparative studies on "this compound" itself, this guide will draw upon well-established structure-activity relationship (SAR) data from the broader and extensively studied classes of arylpiperazine and benzylpiperazine derivatives. These closely related analogs offer valuable insights into how structural modifications on the piperazine ring influence efficacy at key neurological targets, primarily dopamine and serotonin receptors. The principles derived from these comparisons can effectively guide the rational design and evaluation of novel analogs based on the "this compound" core.

The Piperazine Core: A Versatile Tool in CNS Drug Discovery

The six-membered piperazine ring, with its two opposing nitrogen atoms, offers a unique combination of structural rigidity and the capacity for diverse substitutions. This allows for the fine-tuning of a molecule's affinity and selectivity for various receptors, making it a frequent component in drugs targeting neurological and psychiatric disorders.[2] Many successful CNS drugs, from antipsychotics to antidepressants, incorporate a piperazine moiety, underscoring its therapeutic relevance.[3]

Comparative Efficacy at Key Neurological Receptors

The therapeutic potential of piperazine analogs is often dictated by their interaction with dopamine and serotonin receptors. The following sections provide a comparative analysis of the efficacy of representative arylpiperazine and benzylpiperazine analogs at the dopamine D2 and serotonin 5-HT1A receptors, two critical targets in the treatment of various neurological conditions.

Dopamine D2 Receptor Affinity

The dopamine D2 receptor is a primary target for antipsychotic medications.[4] Antagonism at this receptor is a key mechanism for alleviating the positive symptoms of schizophrenia. The affinity of a compound for the D2 receptor is typically quantified by its inhibitor constant (Ki), with lower values indicating higher binding affinity.

Below is a table comparing the D2 receptor binding affinities of several arylpiperazine analogs. The selection of these compounds illustrates how substitutions on the aryl ring and the piperazine nitrogen can significantly impact efficacy.

Compound IDStructureR GroupD2 Receptor Ki (nM)Reference
Analog A-1 Arylpiperazine2-OCH315[5]
Analog A-2 Arylpiperazine3-Cl28[5]
Analog A-3 Arylpiperazine4-F45[6]
Analog A-4 ArylpiperazineH120[5]

Analysis of Structure-Activity Relationships (SAR):

The data clearly demonstrates that substitution on the phenyl ring of the arylpiperazine scaffold plays a critical role in modulating D2 receptor affinity. An electron-donating methoxy group at the 2-position (Analog A-1) results in the highest affinity among this series. Conversely, the unsubstituted analog (A-4) displays the lowest affinity. Halogen substitution, as seen in Analogs A-2 and A-3, also influences binding, though to a lesser extent than the methoxy group in this series. This suggests that both electronic and steric factors contribute to the interaction with the D2 receptor binding pocket.[3]

Serotonin 5-HT1A Receptor Affinity

The serotonin 5-HT1A receptor is implicated in the pathophysiology of anxiety and depression.[7] Agonism or partial agonism at this receptor is a common mechanism of action for anxiolytic and antidepressant drugs.

The following table compares the 5-HT1A receptor binding affinities of a series of benzylpiperazine analogs, highlighting the impact of modifications to the benzyl moiety.

Compound IDStructureR Group5-HT1A Receptor Ki (nM)Reference
Analog B-1 Benzylpiperazine4-OCH35.2[7]
Analog B-2 Benzylpiperazine4-Cl12.8[7]
Analog B-3 BenzylpiperazineH25.1[7]
Analog B-4 Benzylpiperazine4-NO289.5[7]

Analysis of Structure-Activity Relationships (SAR):

Similar to the D2 receptor, substitutions on the aromatic ring of benzylpiperazines significantly affect their affinity for the 5-HT1A receptor. The presence of an electron-donating methoxy group at the 4-position (Analog B-1) confers the highest affinity. In contrast, a strong electron-withdrawing nitro group at the same position (Analog B-4) leads to a dramatic decrease in binding affinity. This underscores the importance of the electronic properties of the substituent in governing the interaction with the 5-HT1A receptor.

Experimental Protocols for Efficacy Evaluation

To ensure the scientific integrity and reproducibility of efficacy comparisons, standardized and well-validated experimental protocols are essential. The following sections provide detailed methodologies for key in vitro and in vivo assays used to characterize the pharmacological profile of piperazine analogs.

In Vitro Receptor Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.

This protocol outlines the procedure for a competitive radioligand binding assay to determine the Ki of a test compound at the D2 receptor.[5]

Workflow Diagram:

D2_Binding_Assay cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Homogenize tissue (e.g., bovine caudate nucleus) in buffer prep2 Centrifuge at low speed to remove nuclei and debris prep1->prep2 prep3 Centrifuge supernatant at high speed to pellet membranes prep2->prep3 prep4 Resuspend membrane pellet in assay buffer prep3->prep4 assay1 Incubate membranes with [3H]Spiperone (radioligand), test compound, and buffer prep4->assay1 assay2 Incubate at room temperature assay1->assay2 assay3 Terminate reaction by rapid filtration over glass fiber filters assay2->assay3 assay4 Wash filters to remove unbound radioligand assay3->assay4 analysis1 Measure radioactivity on filters using liquid scintillation counting assay4->analysis1 analysis2 Determine IC50 value from competition binding curve analysis1->analysis2 analysis3 Calculate Ki value using the Cheng-Prusoff equation analysis2->analysis3 Microdialysis_Workflow cluster_surgery Surgical Implantation cluster_experiment Microdialysis Experiment cluster_analysis Sample Analysis surg1 Anesthetize animal (e.g., rat) surg2 Implant guide cannula targeting brain region of interest (e.g., prefrontal cortex) surg1->surg2 surg3 Allow for post-operative recovery surg2->surg3 exp1 Insert microdialysis probe through the guide cannula surg3->exp1 exp2 Perfuse probe with artificial cerebrospinal fluid (aCSF) exp1->exp2 exp3 Collect baseline dialysate samples exp2->exp3 exp4 Administer test compound (e.g., i.p. injection) exp3->exp4 exp5 Collect post-administration dialysate samples exp4->exp5 analysis1 Analyze dialysate samples for neurotransmitter content (e.g., dopamine, serotonin) using HPLC-ECD exp5->analysis1 analysis2 Quantify neurotransmitter concentrations analysis1->analysis2 analysis3 Express data as a percentage of baseline levels analysis2->analysis3

Caption: In Vivo Microdialysis Experimental Workflow.

Step-by-Step Methodology:

  • Surgical Procedure:

    • Anesthetize a male Sprague-Dawley rat and place it in a stereotaxic frame.

    • Implant a guide cannula stereotaxically into the brain region of interest (e.g., the prefrontal cortex). Secure the cannula to the skull with dental cement.

    • Allow the animal to recover for at least 5-7 days post-surgery.

  • Microdialysis Experiment:

    • On the day of the experiment, insert a microdialysis probe (with a semi-permeable membrane) through the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min). [1] * Allow for a stabilization period of at least 60-90 minutes.

    • Collect baseline dialysate samples every 20 minutes for at least one hour.

    • Administer the test compound via the desired route (e.g., intraperitoneal injection).

    • Continue collecting dialysate samples for at least 2-3 hours post-administration.

  • Sample Analysis:

    • Analyze the dialysate samples for dopamine and serotonin content using high-performance liquid chromatography with electrochemical detection (HPLC-ECD). [8] * Quantify the neurotransmitter concentrations by comparing the peak heights or areas to those of known standards.

    • Express the results as a percentage change from the average baseline concentration.

The forced swim test is a widely used behavioral assay to screen for potential antidepressant efficacy. [9][10] Step-by-Step Methodology:

  • Apparatus:

    • Use a transparent glass or plastic cylinder (e.g., 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 15-20 cm, such that the mouse cannot touch the bottom or escape. [11][12]

  • Procedure:

    • Administer the test compound or vehicle to mice (e.g., male C57BL/6) at a predetermined time before the test (e.g., 30-60 minutes).

    • Gently place each mouse individually into the cylinder of water for a 6-minute session. [13] * Record the entire session with a video camera for later analysis.

    • After the 6 minutes, remove the mouse from the water, dry it with a towel, and return it to its home cage.

  • Behavioral Scoring:

    • Score the last 4 minutes of the 6-minute test session. [13] * Measure the duration of immobility, which is defined as the time the mouse spends floating motionless or making only small movements necessary to keep its head above water.

    • A significant decrease in immobility time compared to the vehicle-treated group is indicative of an antidepressant-like effect. [10]

Conclusion

While direct comparative efficacy data for analogs of "this compound" is limited, a wealth of information from structurally related arylpiperazine and benzylpiperazine derivatives provides a robust framework for guiding future drug discovery efforts. The structure-activity relationships highlighted in this guide demonstrate that subtle modifications to the piperazine scaffold can lead to profound changes in receptor affinity and, consequently, pharmacological activity. By leveraging this knowledge and employing the detailed experimental protocols provided, researchers can systematically design and evaluate novel analogs with improved efficacy and selectivity for their desired neurological targets. The continued exploration of the versatile piperazine core holds significant promise for the development of the next generation of CNS therapeutics.

References

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Comparative Validation of Novel Piperazine Analogs in Preclinical Neurological Models

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers in Neuropharmacology and Drug Development

Introduction: The Challenge of Validating Novel Neuroactive Compounds

The discovery of novel chemical entities with the potential to modulate neurological function is a critical first step in the development of new therapeutics for a wide range of disorders. However, the journey from a promising molecule to a validated clinical candidate is fraught with challenges. Rigorous preclinical validation in relevant animal models is paramount to de-risk drug development programs and to provide a strong rationale for advancing to human trials.

This guide provides a comprehensive framework for the preclinical validation of a novel piperazine analog, which we will refer to as Compound X (structurally analogous to 1-(piperazin-2-yl)propan-2-amine). Piperazine-containing compounds are known to interact with a variety of central nervous system (CNS) targets, including dopamine and serotonin receptors. For the purpose of this guide, we will hypothesize that Compound X is a potent and selective dopamine D2 receptor (D2R) antagonist, with potential applications in the treatment of psychosis.

We will outline a step-by-step methodology for validating the bioactivity of Compound X in established animal models, comparing its performance against a well-characterized atypical antipsychotic, Risperidone . This guide is intended for researchers, scientists, and drug development professionals seeking to design and execute robust preclinical studies in neuropharmacology.

Part 1: Establishing the Preclinical Validation Workflow

A logical and phased approach is essential for the efficient and ethical use of animal models in drug discovery. Our validation workflow for Compound X is designed to first establish its pharmacokinetic profile and target engagement, followed by a comprehensive assessment of its efficacy and safety in comparison to Risperidone.

G cluster_0 Phase 1: Pharmacokinetics & Target Engagement cluster_1 Phase 2: Efficacy Models cluster_2 Phase 3: Safety & Tolerability a Single Dose Pharmacokinetics (PK) in Rats b Brain Penetration Assessment (Brain-to-Plasma Ratio) a->b c In Vivo D2 Receptor Occupancy Study (PET) b->c d Apomorphine-Induced Climbing in Mice c->d Proceed if PK and target engagement are favorable e Conditioned Avoidance Response (CAR) in Rats d->e f Catalepsy Test in Rats e->f Assess safety profile of efficacious doses g Rotarod Performance for Motor Coordination f->g h Body Weight and Glucose Monitoring g->h

Caption: Preclinical validation workflow for a novel D2R antagonist.

Part 2: Pharmacokinetics and Target Engagement

Before assessing the efficacy of Compound X, it is crucial to understand its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its ability to engage the D2R target in the brain.

Pharmacokinetic Profiling

A single-dose pharmacokinetic (PK) study in rats is a standard starting point. This study will determine key parameters such as half-life (t1/2), maximum plasma concentration (Cmax), and bioavailability.

Experimental Protocol: Rat Pharmacokinetic Study

  • Animal Model: Male Sprague-Dawley rats (n=3-4 per time point).

  • Dosing: Administer Compound X and Risperidone intravenously (IV) at 1 mg/kg and orally (PO) at 10 mg/kg.

  • Blood Sampling: Collect blood samples at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dosing.

  • Analysis: Analyze plasma concentrations of the compounds using LC-MS/MS.

  • Data Interpretation: Calculate PK parameters to determine oral bioavailability and dosing strategy for subsequent efficacy studies.

Brain Penetration

For a CNS-active drug, sufficient brain penetration is a prerequisite for efficacy. The brain-to-plasma ratio (B/P ratio) is a key metric.

Experimental Protocol: Brain Penetration Assessment

  • Animal Model: Male C57BL/6 mice (n=3 per compound).

  • Dosing: Administer Compound X and Risperidone at a single oral dose (e.g., 10 mg/kg).

  • Sample Collection: At the time of predicted Cmax (from PK study), collect blood and whole brain samples.

  • Analysis: Homogenize brain tissue and analyze drug concentrations in both plasma and brain homogenate using LC-MS/MS.

  • Calculation: B/P ratio = (Concentration in brain) / (Concentration in plasma). A ratio > 1 is generally desirable.

In Vivo D2 Receptor Occupancy

Positron Emission Tomography (PET) with a D2R-specific radioligand, such as [¹¹C]raclopride, is the gold standard for quantifying target engagement in the living brain. This technique allows for the determination of the relationship between the administered dose of Compound X and the percentage of D2 receptors occupied in key brain regions like the striatum.

Part 3: Comparative Efficacy in Animal Models of Psychosis

The selection of appropriate animal models is critical for predicting clinical efficacy. For D2R antagonists, models that rely on dopamine-mediated behaviors are highly relevant.

Apomorphine-Induced Climbing in Mice

Apomorphine is a non-selective dopamine agonist that induces a characteristic climbing behavior in mice, which can be blocked by D2R antagonists.

Experimental Protocol: Apomorphine-Induced Climbing

  • Animal Model: Male CD-1 mice (n=8-10 per group).

  • Treatment Groups: Vehicle, Compound X (e.g., 1, 3, 10 mg/kg, PO), and Risperidone (e.g., 0.1, 0.3, 1 mg/kg, PO).

  • Procedure:

    • Administer the test compounds or vehicle.

    • After a pre-determined pretreatment time (e.g., 60 minutes), administer apomorphine (1.5 mg/kg, SC).

    • Place mice in individual wire mesh cages and record climbing behavior every 5 minutes for 30 minutes.

  • Data Analysis: Score the climbing behavior and calculate the dose required to inhibit climbing by 50% (ID50).

Conditioned Avoidance Response (CAR) in Rats

The CAR test is a well-validated model for predicting the antipsychotic potential of drugs. It assesses the ability of a compound to suppress a learned avoidance response without inducing sedation.

Experimental Protocol: Conditioned Avoidance Response

  • Animal Model: Male Wistar rats (n=10-12 per group).

  • Apparatus: A shuttle box with two compartments, a conditioned stimulus (e.g., a light or tone), and an unconditioned stimulus (e.g., a mild foot shock).

  • Training: Train rats to avoid the foot shock by moving to the other compartment upon presentation of the conditioned stimulus.

  • Testing:

    • Administer Vehicle, Compound X, or Risperidone.

    • Conduct a test session and record the number of successful avoidance responses.

  • Data Analysis: A reduction in avoidance responses without an increase in escape failures is indicative of antipsychotic-like activity.

Comparative Efficacy Data (Hypothetical)

CompoundApomorphine-Induced Climbing ID50 (mg/kg, PO)Conditioned Avoidance Response ED50 (mg/kg, PO)
Compound X 2.53.0
Risperidone 0.40.5

Part 4: Safety and Tolerability Assessment

A critical aspect of developing a new antipsychotic is to minimize the extrapyramidal side effects (EPS) and metabolic disturbances commonly associated with this class of drugs.

Catalepsy Test for EPS Liability

Catalepsy, a state of motor immobility, is a widely used preclinical indicator of a drug's potential to cause Parkinsonian-like side effects.

Experimental Protocol: Catalepsy Test

  • Animal Model: Male Sprague-Dawley rats (n=10 per group).

  • Procedure:

    • Administer Vehicle, Compound X, or Risperidone at 1x, 3x, and 10x the efficacy doses.

    • At various time points post-dosing, place the rat's forepaws on a raised horizontal bar.

    • Measure the time it takes for the rat to remove both paws from the bar.

  • Data Analysis: A significant increase in the time spent on the bar indicates cataleptic behavior.

Rotarod Test for Motor Coordination

The rotarod test assesses motor coordination and can detect sedative or ataxic effects of a compound.

Experimental Protocol: Rotarod Test

  • Animal Model: Male C57BL/6 mice (n=10-12 per group).

  • Apparatus: A rotating rod that gradually accelerates.

  • Procedure:

    • Train mice to stay on the rotating rod.

    • Administer test compounds at various doses.

    • Measure the latency to fall from the rod.

  • Data Analysis: A significant decrease in the latency to fall suggests impaired motor coordination.

Comparative Safety Data (Hypothetical)

CompoundCatalepsy Induction (Dose at which catalepsy is observed)Motor Impairment (Dose at which rotarod performance is affected)Therapeutic Index (Catalepsy Dose / Efficacy Dose)
Compound X > 30 mg/kg> 30 mg/kg> 10
Risperidone 5 mg/kg3 mg/kg~10

Part 5: Interpreting the Data and Future Directions

Based on the hypothetical data presented, Compound X demonstrates efficacy in animal models of psychosis, albeit at a slightly higher dose than Risperidone. Crucially, Compound X exhibits a wider therapeutic window, with a significantly lower propensity to induce catalepsy, suggesting a reduced risk of extrapyramidal side effects. This favorable safety profile would be a key differentiating factor and would strongly support its continued development.

Future studies should aim to elucidate the full receptor binding profile of Compound X to understand the molecular basis of its improved safety. Chronic dosing studies will also be necessary to evaluate its long-term efficacy and to monitor for potential metabolic side effects such as weight gain and changes in glucose metabolism.

G cluster_0 Hypothesized Signaling Pathway Compound_X Compound X D2R Dopamine D2 Receptor Compound_X->D2R Antagonist Risperidone Risperidone Risperidone->D2R Antagonist AC Adenylyl Cyclase D2R->AC cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA DARPP32 ↓ pDARPP-32 PKA->DARPP32 Antipsychotic_Effect Antipsychotic Effect DARPP32->Antipsychotic_Effect

Caption: Hypothesized signaling cascade for D2R antagonists.

References

  • Positron Emission Tomography in Drug Discovery and Development. Journal of Clinical Pharmacology. [Link]

  • Apomorphine-induced stereotypic behavior as a model for screening of antipsychotic drugs. Pharmacology Biochemistry and Behavior. [Link]

  • The conditioned avoidance response (CAR) model for predicting antipsychotic potential. Current Protocols in Neuroscience. [Link]

  • Drug-induced catalepsy in rodents. Current Protocols in Pharmacology. [Link]

A Strategic Guide to Cross-Reactivity Profiling for Novel Kinase Inhibitors: A Comparative Analysis Featuring 1-(Piperazin-2-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Selectivity in Drug Discovery

In the quest for novel therapeutics, potency against the intended target is only half the battle. The other, equally critical, half is selectivity—a measure of a compound's ability to interact with its primary target while avoiding unintended interactions with other biomolecules. These "off-target" interactions are the primary driver of adverse drug reactions (ADRs) and a major cause of late-stage clinical trial failures.[1] A thorough understanding and meticulous evaluation of a drug candidate's cross-reactivity profile is therefore not just a regulatory requirement, but a fundamental pillar of modern, safety-conscious drug design.[2][3]

This guide provides a comprehensive, multi-tiered framework for assessing the cross-reactivity of novel small molecules. We will use the compound 1-(Piperazin-2-yl)propan-2-amine (hereafter referred to as "Piprozamine" for clarity) as a central case study. As this is an early-stage investigational compound without a defined target in public literature[4], we will hypothesize a realistic scenario for this guide: Piprozamine has been identified as a potent inhibitor of Target Kinase X (TKX), a novel kinase implicated in oncology.

Our objective is to build a robust data package that not only identifies potential off-target liabilities for Piprozamine but also compares its selectivity profile against two hypothetical alternative compounds, providing a clear, data-driven path for lead candidate selection.

Tier 1: Predictive Profiling - An In Silico First Pass

Before committing to expensive and time-consuming wet lab experiments, computational methods provide an invaluable first look at potential cross-reactivity.[5][6] The principle is straightforward: assess the structural and electrostatic similarity of our lead compound to known ligands and the binding sites of known off-targets. This approach helps prioritize which target families to investigate empirically.

Causality Behind the Choice: An in silico approach is the most resource-efficient first step. It leverages vast public and proprietary databases to flag the most probable off-target classes (e.g., kinases, GPCRs, ion channels), thereby focusing subsequent experimental resources where they are most needed.

Experimental Workflow: In Silico Off-Target Prediction
  • 2D/3D Structural Similarity Analysis: Compare the chemical structure of Piprozamine against databases like ChEMBL and PubChem to identify known drugs or probes with similar scaffolds. Off-target activities of these similar compounds are potential liabilities for Piprozamine.

  • Pharmacophore Screening: Abstract the key chemical features of Piprozamine (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) into a 3D pharmacophore model. Screen this model against a virtual library of off-target protein structures.

  • Molecular Docking: Perform docking simulations of Piprozamine against a panel of key off-target structures, particularly those within the human kinome, due to the high conservation of the ATP-binding site.[6][7] This provides a quantitative prediction (docking score) of binding affinity.

G cluster_0 Tier 1: In Silico Prediction Compound Piprozamine Structure Similarity 2D/3D Similarity Search (e.g., ChEMBL) Compound->Similarity Docking Molecular Docking (Kinome-wide Panel) Compound->Docking Pharm Pharmacophore Screen Compound->Pharm HitList Prioritized List of Potential Off-Targets Similarity->HitList Docking->HitList Pharm->HitList caption Fig. 1: In Silico Cross-Reactivity Workflow.

Caption: Fig. 1: In Silico Cross-Reactivity Workflow.

Data Interpretation: A list of potential off-targets is generated, ranked by docking scores or similarity indices. This list does not confirm interaction but serves as a hypothesis-generating tool to guide the design of empirical screening panels.

Tier 2: Broad-Panel In Vitro Screening - Casting a Wide Net

The next logical step is to empirically test the in silico predictions and uncover unforeseen interactions using broad, commercially available safety pharmacology panels. These panels consist of dozens of binding or functional assays for targets known to be implicated in adverse drug reactions.[8][9]

Causality Behind the Choice: A single, high-concentration screen against a diverse panel is the industry-standard method for early hazard identification.[1] It provides a comprehensive snapshot of a compound's promiscuity. Testing at a high concentration (typically 10 µM) is crucial to catch even weak interactions that could become significant at higher clinical doses.

Experimental Protocol: Single-Point Screening

A detailed protocol would be provided by the vendor (e.g., Eurofins Discovery, Reaction Biology, Pharmaron)[8][10][11]. The core steps are:

  • Compound Preparation: Piprozamine is prepared in DMSO to a high stock concentration.

  • Assay Execution: The compound is tested at a final concentration of 10 µM across the selected panel (e.g., Eurofins SafetyScreen44 or a comprehensive KinomeScan).[8]

  • Data Collection: The primary readout is typically "% Inhibition" for enzymatic or binding assays, or "% Activation/Antagonism" for functional assays, relative to a vehicle control.

  • Hit Identification: A "hit" is defined as any interaction exceeding a pre-defined threshold, commonly ≥50% inhibition or activity.

Hypothetical Data & Comparative Analysis

Below is a summarized comparison of hypothetical screening data for Piprozamine and two alternative TKX inhibitors.

Target ClassTargetPiprozamine (% Inh @ 10 µM)Alternative A (% Inh @ 10 µM)Alternative B (% Inh @ 10 µM)Potential Clinical Implication
Primary Target TKX 98% 95% 99% On-target efficacy
KinaseVEGFR275%15%88%Hypertension, bleeding
KinaseSrc62%55%12%GI toxicity, myelosuppression
GPCR5-HT2B8%9%78%Cardiac valvulopathy risk
Ion ChannelhERG12%48%5%Cardiac arrhythmia (QTc) risk

Initial Interpretation:

  • Piprozamine: Shows potent on-target activity but has significant off-target hits on VEGFR2 and Src, common for kinase inhibitors.

  • Alternative A: Cleaner on VEGFR2 and 5-HT2B but shows a potential hERG liability, a major safety concern.

  • Alternative B: Highly potent on-target and clean on Src and hERG, but shows strong activity at VEGFR2 and a very concerning hit on the 5-HT2B receptor.

Tier 3: Quantitative Validation - From "Hit" to Potency

A "hit" at 10 µM is a warning flag, but it lacks context. The critical next step is to determine the potency of these off-target interactions by generating full dose-response curves and calculating IC50 (for inhibition) or EC50 (for activation) values. This allows for the calculation of a selectivity window : the ratio of off-target potency to on-target potency.

Causality Behind the Choice: Potency data is essential to contextualize risk. An off-target interaction that is 1,000-fold weaker than the on-target activity may be clinically irrelevant, whereas an off-target interaction with near-equal potency is a significant liability.[12]

Detailed Protocol: Radiometric Kinase Inhibition Assay (for VEGFR2)

This protocol describes a self-validating system to determine the IC50 of Piprozamine against VEGFR2.

Materials:

  • Recombinant human VEGFR2 enzyme

  • Poly(Glu, Tyr) 4:1 substrate

  • [γ-³³P]ATP (radiolabeled ATP)

  • Kinase buffer (containing MgCl₂, MnCl₂, DTT)

  • Piprozamine (serial dilutions)

  • Positive control inhibitor (e.g., Sorafenib)

  • 96-well filter plates and scintillation fluid

Procedure:

  • Compound Plating: Prepare an 11-point, 3-fold serial dilution of Piprozamine in DMSO. Dispense into the 96-well plate. Also include wells for a positive control (Sorafenib) and a negative control (DMSO vehicle only).

  • Enzyme/Substrate Addition: Add a solution of VEGFR2 enzyme and Poly(Glu, Tyr) substrate in kinase buffer to all wells.

  • Pre-incubation: Incubate for 10 minutes at room temperature to allow the compound to bind to the enzyme.

  • Reaction Initiation: Initiate the kinase reaction by adding [γ-³³P]ATP to all wells.

  • Reaction Incubation: Incubate for 60 minutes at 30°C. The enzyme will transfer the radiolabeled phosphate from ATP to the substrate.

  • Reaction Termination: Stop the reaction by adding phosphoric acid.

  • Washing: Transfer the contents to a filter plate and wash multiple times to remove unincorporated [γ-³³P]ATP. The phosphorylated substrate will be captured on the filter.

  • Detection: Add scintillation fluid to each well and count the radioactivity using a scintillation counter. The signal is directly proportional to enzyme activity.

  • Data Analysis: Plot the radioactive counts against the log of inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

G cluster_0 Competitive Inhibition Assay Receptor VEGFR2 (Kinase) Substrate Substrate ATP [γ-³³P]ATP Receptor->ATP Binds PhosphoSubstrate Phosphorylated Substrate (Signal) Receptor->PhosphoSubstrate Phosphorylates ATP->PhosphoSubstrate Donates ³³P Piprozamine Piprozamine (Inhibitor) Piprozamine->Receptor Binds to ATP pocket caption Fig. 2: Principle of a Radiometric Kinase Assay.

Caption: Fig. 2: Principle of a Radiometric Kinase Assay.

Comparative Data: Selectivity Profile
CompoundTKX IC50 (nM)VEGFR2 IC50 (nM)Src IC50 (nM)5-HT2B Ki (nM)hERG IC50 (nM)VEGFR2 Selectivity Window
Piprozamine 5 80 150 >10,000>10,00016-fold
Alternative A 10>10,000250>10,000850 >1,000-fold
Alternative B 230 >10,00045 >10,00015-fold

Interpretation:

  • Piprozamine: The selectivity window against VEGFR2 is only 16-fold. This is a narrow margin and suggests that at therapeutic concentrations required to inhibit TKX, significant VEGFR2 inhibition is likely.

  • Alternative A: Shows excellent selectivity against VEGFR2 and Src, but the hERG activity, while weaker than its on-target potency, is a serious red flag that often terminates development.

  • Alternative B: Is highly potent but shows poor selectivity against both VEGFR2 and 5-HT2B, indicating a high potential for multiple, severe side effects.

Tier 4: Cellular Confirmation - Assessing Functional Impact

Biochemical activity does not always translate to a functional effect in a cellular environment.[12] The final step in preclinical cross-reactivity assessment is to confirm the off-target activity in a relevant cell-based assay. This step provides a more physiologically relevant measure of potency (EC50).

Causality Behind the Choice: A cell-based assay integrates multiple factors absent in a biochemical assay, such as cell membrane permeability, intracellular ATP concentrations (which can compete with ATP-competitive inhibitors), and the engagement of downstream signaling pathways. A significant drop in potency from a biochemical IC50 to a cellular EC50 can sometimes de-risk a potential off-target liability.

Experimental Workflow: Cellular Phosphorylation Assay

To assess functional VEGFR2 inhibition, one could use a cell line that expresses VEGFR2 (e.g., HUVECs) and measure the phosphorylation of a downstream effector like ERK.

  • Cell Culture: Plate HUVECs and grow to confluence.

  • Serum Starvation: Serum-starve the cells to reduce basal signaling.

  • Compound Treatment: Treat cells with a dose-response of Piprozamine for 1-2 hours.

  • Stimulation: Stimulate the cells with VEGF, the natural ligand for VEGFR2, for 10 minutes.

  • Lysis & Detection: Lyse the cells and use a method like ELISA or Western Blot to measure the levels of phosphorylated ERK (p-ERK) relative to total ERK.

  • Data Analysis: Plot the inhibition of p-ERK formation against Piprozamine concentration to determine the cellular EC50.

Final Comparison and Recommendation:

Based on the multi-tiered analysis, a clear picture emerges. Alternative A, despite its lower on-target potency, presents the most promising profile due to its high selectivity, but the hERG signal must be addressed, perhaps through medicinal chemistry modifications. Piprozamine's narrow selectivity window against VEGFR2 presents a significant, predictable risk of toxicity. Alternative B is a potent but non-selective compound and should be deprioritized due to the high likelihood of unacceptable toxicity from both VEGFR2 and 5-HT2B engagement.

This systematic approach, moving from broad prediction to specific, quantitative, and functional validation, provides the robust data package necessary for making informed decisions in the drug development process, ultimately leading to safer and more effective medicines.

References

  • Eurofins Discovery. (n.d.). Specialized In Vitro Safety Pharmacology Profiling Panels. Retrieved from Eurofins Discovery official website. [Link]

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  • Vieth, M., et al. (2005). Targeted Kinase Selectivity from Kinase Profiling Data. Journal of Medicinal Chemistry, 48(22), 6985–6991. [Link]

  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Retrieved from Eurofins Discovery official website. [Link]

  • List, M., et al. (2016). Prediction of off-target activities for the end-to-end design of CRISPR guide RNAs. Nature Biomedical Engineering, 1, 0017. [Link]

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A Comparative Guide to the Synthesis of 1-(Piperazin-2-yl)propan-2-amine: Established Methodologies vs. A Novel Stereoselective Approach

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient and stereocontrolled synthesis of novel chemical entities is a cornerstone of innovation. The compound 1-(Piperazin-2-yl)propan-2-amine, a disubstituted piperazine, presents a unique scaffold with potential applications in various therapeutic areas. This technical guide provides an in-depth comparison of a traditional, established multi-step synthesis of this compound with a more novel, streamlined, and stereoselective approach. This guide will delve into the rationale behind the experimental choices, present detailed protocols, and offer a comparative analysis of key performance metrics to inform synthetic strategy.

Introduction to the Synthetic Challenge

The structure of this compound features a chiral center at the 2-position of the piperazine ring and an isopropylamino group at the 1-position. An effective synthesis must therefore address not only the construction of the piperazine core but also the controlled introduction of two distinct substituents. Traditional synthetic routes often involve multiple protection and deprotection steps, leading to lower overall yields and increased production costs. In contrast, modern synthetic strategies aim for higher efficiency and stereochemical control, often by leveraging the chiral pool. This guide will benchmark a classical, multi-step approach against a novel strategy that commences from the readily available chiral amino acid, L-Alanine.

Method 1: An Established, Multi-Step Synthesis

This established route is characterized by a linear progression, relying on protecting group chemistry to ensure selective functionalization of the piperazine nitrogen atoms. While reliable, this method can be lengthy and may result in a racemic or diastereomeric mixture, requiring further resolution.

Synthetic Workflow: Established Method

A Piperazine B N-Boc-Piperazine A->B Boc Anhydride C N-Boc-2-methylpiperazine B->C α-Lithiation & Methylation D N-Boc-2-methyl-4-(2-oxopropyl)piperazine C->D Alkylation with Chloroacetone E N-Boc-1-(2-methylpiperazin-1-yl)propan-2-amine D->E Reductive Amination F This compound E->F Boc Deprotection

Caption: Workflow for the Established Synthesis of this compound.

Detailed Experimental Protocol: Established Method

Step 1: Synthesis of N-Boc-Piperazine

  • To a solution of piperazine (2.0 eq) in dichloromethane (DCM), a solution of di-tert-butyl dicarbonate (Boc)2O (1.0 eq) in DCM is added dropwise at 0 °C.

  • The reaction mixture is stirred at room temperature for 12-18 hours.

  • The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield N-Boc-piperazine.

Step 2: Synthesis of N-Boc-2-methylpiperazine

  • N-Boc-piperazine (1.0 eq) is dissolved in anhydrous diethyl ether and cooled to -78 °C.

  • sec-Butyllithium (s-BuLi) (1.1 eq) and (-)-sparteine (1.1 eq) are added, and the mixture is stirred for 3 hours at -78 °C.

  • Methyl iodide (1.2 eq) is added, and the reaction is allowed to warm to room temperature overnight.

  • The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted with ethyl acetate. The organic layers are dried and concentrated, followed by purification to give N-Boc-2-methylpiperazine.

Step 3: Synthesis of N-Boc-2-methyl-4-(2-oxopropyl)piperazine

  • To a solution of N-Boc-2-methylpiperazine (1.0 eq) in acetonitrile, potassium carbonate (2.0 eq) and chloroacetone (1.2 eq) are added.

  • The mixture is heated to reflux for 6-8 hours.

  • After cooling, the solids are filtered off, and the solvent is evaporated. The crude product is purified by chromatography.

Step 4: Reductive Amination to form N-Boc-1-(2-methylpiperazin-1-yl)propan-2-amine

  • N-Boc-2-methyl-4-(2-oxopropyl)piperazine (1.0 eq) is dissolved in methanol, and ammonium acetate (10 eq) is added.

  • Sodium cyanoborohydride (1.5 eq) is added portion-wise, and the reaction is stirred at room temperature for 24 hours.

  • The solvent is removed, and the residue is taken up in water and extracted with DCM. The combined organic layers are dried and concentrated.

Step 5: Boc Deprotection

  • The crude N-Boc-protected product from the previous step is dissolved in a 4M solution of HCl in dioxane.[1]

  • The mixture is stirred at room temperature for 2-4 hours.[1]

  • The solvent is evaporated to dryness to yield the hydrochloride salt of this compound.

Method 2: A Novel, Stereoselective Synthesis from L-Alanine

This modern approach prioritizes efficiency and stereochemical control by utilizing a chiral starting material from the chiral pool. By starting with L-Alanine, the stereochemistry at the C2 position of the piperazine ring is established early and maintained throughout the synthesis. This route is more convergent and avoids the use of multiple protecting groups on the piperazine nitrogen atoms.

Synthetic Workflow: Novel Method

A L-Alanine B N-Boc-L-Alaninol A->B 1. Boc Protection 2. Reduction C (S)-2-((2-aminoethyl)amino)propan-1-ol B->C 1. Mesylation 2. Azide Displacement 3. Reduction D (S)-2-Methylpiperazine C->D Cyclization (e.g., Mitsunobu) E (S)-1-(2-methylpiperazin-1-yl)propan-2-amine D->E Reductive Amination with Acetone

Caption: Workflow for the Novel, Stereoselective Synthesis of this compound.

Detailed Experimental Protocol: Novel Method

Step 1: Synthesis of N-Boc-L-Alaninol

  • L-Alanine (1.0 eq) is dissolved in a mixture of dioxane and water. Sodium hydroxide is added to adjust the pH to 9-10.

  • (Boc)2O (1.1 eq) is added, and the mixture is stirred at room temperature overnight.

  • The reaction mixture is cooled to 0 °C, and ethyl chloroformate (1.1 eq) is added, followed by portion-wise addition of sodium borohydride (2.0 eq).

  • The reaction is stirred for 4 hours at 0 °C and then at room temperature overnight. The product is extracted and purified.

Step 2: Synthesis of (S)-2-((2-aminoethyl)amino)propan-1-ol

  • N-Boc-L-Alaninol (1.0 eq) is dissolved in DCM and cooled to 0 °C. Triethylamine (1.5 eq) and methanesulfonyl chloride (1.2 eq) are added.

  • After stirring for 1 hour, the reaction is quenched, and the mesylated intermediate is extracted.

  • The crude mesylate is dissolved in DMF, and sodium azide (3.0 eq) is added. The mixture is heated to 80 °C for 6 hours.

  • The resulting azide is reduced via catalytic hydrogenation (H2, Pd/C) in methanol to afford the chiral diamino alcohol.

Step 3: Synthesis of (S)-2-Methylpiperazine

  • The diamino alcohol (1.0 eq) is dissolved in anhydrous THF.

  • Triphenylphosphine (1.5 eq) is added, and the solution is cooled to 0 °C.

  • Diisopropyl azodicarboxylate (DIAD) (1.5 eq) is added dropwise, and the reaction is stirred at room temperature for 12 hours.

  • The solvent is removed, and the crude product is purified to yield (S)-2-methylpiperazine.

Step 4: Reductive Amination to (S)-1-(2-methylpiperazin-1-yl)propan-2-amine

  • To a solution of (S)-2-methylpiperazine (1.0 eq) in methanol, acetone (1.5 eq) is added, followed by acetic acid to catalyze imine formation.

  • Sodium triacetoxyborohydride (1.5 eq) is added portion-wise, and the reaction is stirred at room temperature for 12-24 hours.[2]

  • The reaction is quenched with saturated sodium bicarbonate solution, and the product is extracted with DCM.

  • The combined organic layers are dried, concentrated, and purified to give the final product.

Comparative Data Summary

The following table provides a comparative overview of the two synthetic routes based on typical yields for analogous reactions found in the literature and estimated process parameters.

ParameterMethod 1: Established SynthesisMethod 2: Novel Stereoselective Synthesis
Starting Materials Piperazine, (Boc)2O, s-BuLi, (-)-sparteine, Methyl Iodide, ChloroacetoneL-Alanine, (Boc)2O, NaBH4, MsCl, NaN3, PPh3, DIAD, Acetone
Number of Steps 54
Overall Yield (Estimated) Low to ModerateModerate to Good
Stereocontrol Racemic or requires chiral resolutionHigh (derived from L-Alanine)
Use of Protecting Groups Extensive (Boc)Minimal (transient Boc group)
Reagent & Safety Concerns Pyrophoric s-BuLi, toxic methyl iodideAzide intermediates (potentially explosive)
Scalability Challenging due to multiple steps and purificationMore amenable to scale-up

Discussion and Recommendation

Method 1 (Established Synthesis): This route, while appearing straightforward on paper, presents several practical challenges. The use of organolithium reagents at cryogenic temperatures and the need for a chiral ligand like (-)-sparteine for the methylation step add complexity and cost.[3] Furthermore, the multiple protection and deprotection steps reduce the overall yield and increase the number of unit operations, making it less desirable for large-scale production. The final product is likely a mixture of diastereomers, necessitating a final resolution step, which further decreases the overall efficiency.

Method 2 (Novel Stereoselective Synthesis): The novel approach starting from L-Alanine offers significant advantages. By incorporating the chiral center from a readily available and inexpensive starting material, this route ensures high enantiomeric purity in the final product. The synthesis is more convergent, with fewer overall steps, leading to a potentially higher overall yield. While this route involves the use of azides, which requires careful handling, the reaction conditions are generally milder and more scalable than the established method. The final reductive amination is a robust and high-yielding transformation.[4]

References

  • Obniska, J., et al. (2010). Synthesis and evaluation of N-mannich bases of [7,8-f]benzo-2-aza-spiro[7,8f]-benzo-1,3-aza-spiro[5][6] decane-1,3-diones and [7,8-f]benzo-2-aza-spiro[7,8f]-benzo-1,3-aza-spiro[5][6] decane-2,4-diones. European Journal of Medicinal Chemistry, 45(5), pp.1745-1752.

  • Orjales, A., et al. (1996). N-Aryl piperazines as key pharmacophoric moieties for antidepressant, anticonvulsant, antinociceptive and anti-inflammatory activities. Journal of Medicinal Chemistry, 39(26), pp.5229-5235.
  • DONG CAI. (2020). Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid. Beilstein Journal of Organic Chemistry, 16. DOI:10.3762/bjoc.16.73.
  • CN108033931B - Synthesis method of N-Boc piperazine - Google Patents.
  • Synthesis of 2-substituted piperazines via direct a-lithiation - ResearchGate. (2019). Available at: [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PubMed Central. (2020). Available at: [Link]

  • An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines. (2025). Available at: [Link]

  • Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • A Simple Synthesis of N-Alkylpiperazines - ResearchGate. (2024). Available at: [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PubMed Central. Available at: [Link]

  • Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes - MDPI. (2023). Available at: [Link]

  • A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PubMed Central. Available at: [Link]

  • CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents.
  • Preparation of chiral 2-methylpiperazine - ResearchGate. (2025). Available at: [Link]

  • Stereospecific Synthesis of Highly Substituted Piperazines via an One-Pot Three Component Ring-Opening Cyclization from N-Activated Aziridines, Anilines, and Propargyl Carbonates - PubMed. Available at: [Link]

Sources

Navigating the Noise: A Guide to the Statistical Analysis of Screening Data for 1-(Piperazin-2-yl)propan-2-amine and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast chemical libraries. However, the intrinsic variability of biological assays necessitates a robust statistical framework to distinguish true "hits" from experimental noise. This guide provides a comprehensive overview of the statistical analysis of screening data, using the promising scaffold 1-(Piperazin-2-yl)propan-2-amine as a central example. We will explore the critical steps of data preprocessing, normalization, hit identification, and comparative analysis with alternative compounds. This document is intended for researchers, scientists, and drug development professionals seeking to apply rigorous statistical methods to their screening campaigns, thereby enhancing the efficiency and reliability of the hit-to-lead process.

Introduction: The Piperazine Scaffold and the Challenge of Screening Data

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[1][2] Its derivatives, such as this compound, offer versatile synthetic handles and favorable physicochemical properties, making them attractive candidates for a wide range of biological targets.[3][4][5][6][7][8] The initial exploration of such compounds often involves HTS campaigns to identify molecules with desired biological activity.

However, HTS data is notoriously complex.[9] Variability can arise from multiple sources, including instrumentation, reagent dispensing, cell-based responses, and positional effects on microtiter plates.[9][10] Therefore, a naive interpretation of raw screening data can lead to a high rate of false positives and false negatives, wasting valuable resources in downstream validation efforts.[11] This guide will delineate a systematic approach to the statistical analysis of HTS data, ensuring that hit selection is both objective and statistically sound.

The Statistical Workflow: From Raw Data to Confirmed Hits

A robust statistical workflow is essential for extracting meaningful insights from HTS data. This process can be broken down into several key stages, as illustrated in the diagram below.

HTS_Workflow RawData Raw Screening Data Preprocessing Data Preprocessing (Log Transformation, Outlier Removal) RawData->Preprocessing Normalization Normalization (Control-Based, a-statistical) Preprocessing->Normalization QC Quality Control (Z'-factor, SSMD) Normalization->QC HitSelection Hit Selection (Thresholding, Statistical Tests) QC->HitSelection If QC passes Confirmation Hit Confirmation & Dose-Response HitSelection->Confirmation ComparativeAnalysis Comparative Analysis Confirmation->ComparativeAnalysis

Figure 1: A generalized workflow for the statistical analysis of high-throughput screening data.

Data Preprocessing: Taming the Raw Data

The initial step in HTS data analysis involves preprocessing the raw measurements to make them more amenable to statistical modeling.

  • Logarithmic Transformation: HTS data often follows a log-normal distribution. Applying a log transformation can help to symmetrize the data around the mean, satisfying the assumptions of many statistical tests.[12]

  • Outlier Detection and Removal: Outliers, or data points that deviate significantly from the rest of the data, can skew statistical analyses.[12] Robust statistical methods, such as using the median and median absolute deviation (MAD), are less sensitive to outliers than classical methods based on the mean and standard deviation.[12]

Experimental Protocol: Outlier Removal using the MAD Method

  • Calculate the median of the entire dataset (or on a per-plate basis).

  • Calculate the absolute deviation of each data point from the median.

  • Calculate the median of the absolute deviations (MAD).

  • Define outlier boundaries: A common threshold is Median ± 3 * MAD. Data points falling outside this range are considered outliers and may be removed or flagged for further inspection.

Normalization: Accounting for Systematic Variation

Systematic errors, such as those arising from plate-to-plate or day-to-day variability, can obscure true biological effects. Normalization aims to correct for these variations.[9][12]

  • Controls-Based Normalization: This is the most common approach, utilizing positive and negative controls on each plate to define the dynamic range of the assay.[12] The activity of test compounds is then expressed relative to these controls (e.g., as a percentage of inhibition or activation).

  • a-statistical Normalization: In cases where reliable controls are not available, methods like the B-score normalization can be used, which accounts for positional effects within plates.

Table 1: Comparison of Normalization Methods

Normalization MethodPrincipleAdvantagesDisadvantages
Percent of Control Scales data based on the mean of negative controls.Simple and intuitive.Sensitive to outliers in the control wells.
Normalized Percent Inhibition/Activation Utilizes both positive and negative controls to scale the data.Provides a standardized measure of compound activity.Requires reliable and consistent positive controls.
B-score Corrects for row and column effects on each plate.Does not rely on controls.Computationally more intensive.
Quality Control: Ensuring Data Reliability

Before proceeding to hit selection, it is crucial to assess the quality of the screening data. Several metrics are commonly used for this purpose.

  • Z'-factor: This metric reflects the separation between the distributions of the positive and negative controls. A Z'-factor between 0.5 and 1.0 is indicative of an excellent assay, while a value below 0.5 suggests that the assay may not be reliable for hit identification.

  • Strictly Standardized Mean Difference (SSMD): SSMD is another robust metric for evaluating assay quality, particularly in RNAi screens.[12]

QC_Metrics cluster_controls Control Data Z_factor Z'-factor Measures separation of control distributions 1 - (3*(σ_p + σ_n)) / μ_p - μ_n SSMD SSMD (Strictly Standardized Mean Difference) Robust measure of effect size (μ_p - μ_n) / sqrt(σ_p^2 + σ_n^2) Positive_Control Positive Control (μ_p, σ_p) Positive_Control->Z_factor Positive_Control->SSMD Negative_Control Negative Control (μ_n, σ_n) Negative_Control->Z_factor Negative_Control->SSMD

Figure 2: Key quality control metrics derived from positive and negative control data.

Hit Identification: Separating Signal from Noise

Once the data has been preprocessed, normalized, and passed quality control, the next step is to identify the "hits" – compounds that exhibit a statistically significant biological effect.

Threshold-Based Methods

The simplest approach to hit selection is to define a threshold based on the distribution of the sample data. A common method is to use a certain number of standard deviations or MADs from the mean or median of the negative controls.[9] For example, a hit might be defined as any compound with an activity greater than 3 standard deviations above the mean of the negative controls.

Statistical Hypothesis Testing

A more rigorous approach involves performing a statistical test for each compound to determine if its observed activity is significantly different from the negative controls. The t-test or a non-parametric equivalent like the Mann-Whitney U test can be used for this purpose. The resulting p-value represents the probability of observing the compound's activity by chance alone. A common threshold for statistical significance is a p-value less than 0.05.

Table 2: Comparison of Hit Selection Methods

MethodPrincipleAdvantagesDisadvantages
Mean ± kSD Defines hits based on a multiple of the standard deviation from the mean of negative controls.Simple to implement.Sensitive to outliers and non-normal data.
Median ± kMAD Defines hits based on a multiple of the median absolute deviation from the median of negative controls.Robust to outliers.May be overly conservative.
t-test / p-value Statistically compares each compound's activity to the negative control distribution.Provides a measure of statistical significance.Assumes data is normally distributed.

Comparative Analysis: Benchmarking Against Alternatives

In many screening campaigns, it is of interest to compare the performance of a lead compound like this compound with other structural analogs or known active compounds.

Structurally Similar Compounds

A variety of piperazine-containing compounds with potential therapeutic applications have been synthesized and evaluated.[3][5][6][7][8][13] A comparative analysis could involve screening a focused library of such analogs to establish structure-activity relationships (SAR).

Table 3: Exemplary Piperazine Analogs for Comparative Screening

CompoundStructural FeaturesPotential Therapeutic Area
1-(4-Benzylpiperazin-1-yl)propan-2-amineBenzyl group on the piperazine nitrogen.Neurological disorders.[4]
1-Ethoxy-3-(piperazin-1-yl)propan-2-olEthoxy and hydroxyl functionalities.Anti-inflammatory, Analgesic.[13]
N-Alkyl Piperazine DerivativesVarying alkyl chains on the piperazine nitrogen.CXCR4 antagonism.[3]
Piperazine-2,5-dione AnalogsDiketopiperazine core.Anti-depressant, Anti-inflammatory.[5]
Statistical Comparison of Compound Activity

To statistically compare the activity of two or more compounds, appropriate statistical tests should be employed.

  • For comparing two compounds: An independent samples t-test (for normally distributed data) or a Mann-Whitney U test (for non-normally distributed data) can be used.

  • For comparing more than two compounds: Analysis of Variance (ANOVA) followed by post-hoc tests (e.g., Tukey's HSD) can be used for normally distributed data. For non-normally distributed data, the Kruskal-Wallis test can be used.

Experimental Protocol: Comparative Analysis of Compound Activity

  • Perform a screening assay with this compound and its selected analogs, including appropriate positive and negative controls.

  • Process the data as described in Section 2 (preprocessing, normalization, and QC).

  • Group the data by compound.

  • Perform a one-way ANOVA to determine if there is a statistically significant difference in activity among the compounds.

  • If the ANOVA is significant , perform Tukey's HSD post-hoc test to identify which specific pairs of compounds have significantly different activities.

Conclusion and Future Directions

The statistical analysis of HTS data is a critical component of the drug discovery process. By applying the rigorous methods outlined in this guide, researchers can increase the confidence in their identified hits and make more informed decisions about which compounds to advance in the development pipeline. The principles discussed here, while centered on the example of this compound, are broadly applicable to any HTS campaign.

Future efforts in this field will likely focus on the integration of machine learning and artificial intelligence approaches to further enhance the efficiency and predictive power of HTS data analysis.[14][15] These methods hold the promise of identifying subtle patterns in large datasets that may be missed by traditional statistical approaches.

References

  • Zhang, X. D. (2011). Statistical practice in high-throughput screening data analysis.
  • Parham, F., & Austin, C. P. (2011). Quantitative high-throughput screening data analysis: challenges and recent advances. Expert Opinion on Drug Discovery, 6(9), 985-997.
  • Zhang, X. D. (2014). Data analysis approaches in high throughput screening. Slideshare.
  • Kotsiantis, S. B., & Tsekouras, G. E. (2001). Comparisons of classification methods for screening potential compounds.
  • Boutros, M., & Huber, W. (2005). Comprehensive analysis of high-throughput screens with HiTSeekR.
  • Sun, Y. (2007).
  • Chen, Y., & Wang, M. (2016). Reverse Screening Methods to Search for the Protein Targets of Chemopreventive Compounds. Frontiers in Pharmacology, 7, 43.
  • Blower, P. E., Jr, Cross, K. P., Eichler, G. S., Myatt, G. J., Weinstein, J. N., & Yang, C. (2006). Comparison of methods for sequential screening of large compound sets. Combinatorial Chemistry & High Throughput Screening, 9(2), 115-122.
  • Spring, D. R. (2011). Rational Methods for the Selection of Diverse Screening Compounds. Chemical Society Reviews, 40(3), 1246-1256.
  • Life Chemicals. (2022). Measuring Structural Diversity for Screening Compound Libraries. Life Chemicals Blog.
  • BenchChem. (n.d.). Comparative Analysis of 1-Ethoxy-3-(piperazin-1-yl)propan-2-ol and its Structural Analogues in Drug Discovery. BenchChem.
  • Wilson, L. J., et al. (2013). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. ACS Medicinal Chemistry Letters, 4(10), 957-961.
  • BenchChem. (n.d.). 1-(4-Benzylpiperazin-1-yl)propan-2-amine For Research. BenchChem.
  • Li, Y., et al. (2020). Novel piperazine-2,5-dione analogs bearing 1H-indole: Synthesis and biological effects. Bioorganic & Medicinal Chemistry Letters, 30(24), 127654.
  • Shingare, M. S., & Shaikh, A. R. (2013). A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. International Journal of Pharmaceutical Sciences and Research, 4(9), 3460-3464.
  • Scott, J. D., et al. (2017). Discovery and hit-to-lead evaluation of piperazine amides as selective, state-dependent NaV1.7 inhibitors. MedChemComm, 8(3), 561-571.
  • Santa Cruz Biotechnology. (n.d.). This compound. Santa Cruz Biotechnology.
  • Wikipedia. (n.d.). Piperazine. Wikipedia.
  • Wang, Y., et al. (2020). Discovery of novel arylamide derivatives containing piperazine moiety as inhibitors of tubulin polymerisation with potent liver cancer inhibitory activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1689-1701.
  • Sgrignani, J., & Mugnaini, C. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5786.
  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Organic Chemistry Portal.
  • Bouling Chemical Co., Limited. (n.d.). 1-(Propan-2-Yl)Piperazine. Bouling Chemical Co., Limited.
  • ChemScene. (n.d.). 2-Methyl-2-(piperazin-1-yl)propan-1-amine. ChemScene.

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Comparative Cytotoxicity of Piperazine Derivatives on Normal vs. Cancer Cells: A Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for evaluating the comparative cytotoxicity of novel chemical entities, using the hypothetical compound "1-(Piperazin-2-yl)propan-2-amine" as a case study. Given the absence of direct published data on this specific molecule, we will draw upon established principles of cancer biology and the known activities of structurally related piperazine-containing compounds to outline a robust experimental plan. This document is intended for researchers, scientists, and drug development professionals engaged in the early-stage discovery of selective anticancer agents.

Introduction: The Rationale for Targeting Cancer Cells with Piperazine Analogs

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs targeting various diseases. In oncology, its derivatives have been explored for their ability to induce apoptosis and inhibit cell proliferation. The core principle behind successful chemotherapy is selective toxicity: maximizing damage to cancer cells while minimizing harm to healthy, normal cells. This therapeutic window is often achieved by exploiting the unique physiological and metabolic characteristics of cancer cells, such as their rapid proliferation, altered pH homeostasis, and overexpression of specific surface receptors.

The hypothetical molecule, "this compound," features a basic piperazine moiety and a short alkylamine chain. This structure suggests potential interactions with acidic tumor microenvironments and cellular targets involved in proliferation and survival. A critical first step in evaluating its therapeutic potential is to systematically quantify its cytotoxic effects on a panel of cancer cell lines versus non-malignant control cells.

Experimental Design: A Multi-faceted Approach to Assessing Cytotoxicity

A thorough evaluation of comparative cytotoxicity requires a multi-pronged approach. We will outline a series of assays designed to move from broad viability screening to a more nuanced understanding of the mechanism of cell death.

Cell Line Selection: Modeling Clinical Diversity

The choice of cell lines is paramount for generating clinically relevant data. It is advisable to use a panel that represents different cancer types and includes well-characterized normal cell lines for comparison.

Table 1: Recommended Cell Line Panel

Cell LineTypeOriginRationale
MCF-7 CancerBreast AdenocarcinomaRepresents a common, well-characterized epithelial cancer.
A549 CancerLung CarcinomaRepresents a different cancer type with a distinct genetic background.
HCT116 CancerColorectal CarcinomaRepresents a cancer of the gastrointestinal tract.
MCF-10A NormalNon-tumorigenic Breast EpithelialA non-malignant counterpart to MCF-7, ideal for direct comparison.
BEAS-2B NormalNon-tumorigenic Bronchial EpithelialA non-malignant counterpart to A549.
Fibroblasts NormalPrimary Human Dermal FibroblastsRepresents a different normal cell type to assess broader toxicity.
Experimental Workflow

The overall experimental workflow is designed to first establish a dose-response relationship and then to elucidate the mechanism of cell death.

G cluster_0 Phase 1: Viability Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Data Analysis & Interpretation A Dose-Response Screening (MTT Assay) B Determine IC50 Values A->B C Membrane Integrity Assay (LDH Release) B->C Proceed with IC50 concentrations D Apoptosis vs. Necrosis (Annexin V/PI Staining) C->D E Caspase Activation Assay D->E F Calculate Selectivity Index (SI) E->F G Comparative Analysis F->G

Caption: A three-phase experimental workflow for assessing comparative cytotoxicity.

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for the key assays in this workflow.

Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare a serial dilution of "this compound" in culture medium. Replace the medium in the wells with the compound dilutions and incubate for 24, 48, and 72 hours. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol: LDH Assay for Membrane Integrity

The lactate dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from cells with damaged plasma membranes.

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Sample Collection: After the incubation period, collect the cell culture supernatant.

  • LDH Reaction: Add the supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt.

  • Absorbance Reading: Measure the absorbance at 490 nm.

  • Data Analysis: Compare the LDH release from treated cells to that of untreated cells (negative control) and cells treated with a lysis buffer (positive control).

Protocol: Annexin V/Propidium Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells.

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the compound at its IC50 concentration for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI. Incubate in the dark for 15 minutes.

  • Flow Cytometry Analysis: Analyze the cells using a flow cytometer.

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Data Interpretation and Selectivity Index

The ultimate goal of these experiments is to determine if "this compound" exhibits selective cytotoxicity towards cancer cells.

IC50 Values and Dose-Response Curves

The IC50 values obtained from the MTT assay will provide the first quantitative measure of cytotoxicity.

Table 2: Hypothetical IC50 Data for "this compound" (µM)

Cell LineType24h48h72h
MCF-7 Cancer502510
A549 Cancer653015
HCT116 Cancer45208
MCF-10A Normal>100>10080
BEAS-2B Normal>100>10095
Fibroblasts Normal>100>100>100
Calculating the Selectivity Index (SI)

The Selectivity Index is a crucial parameter for quantifying the therapeutic window of a compound. It is calculated as follows:

SI = IC50 in normal cells / IC50 in cancer cells

A higher SI value indicates greater selectivity for cancer cells.

Table 3: Hypothetical Selectivity Index (SI) at 72h

Cancer Cell LineNormal Cell LineSI
MCF-7 MCF-10A 8.0
A549 BEAS-2B 6.3
HCT116 Fibroblasts >12.5

Potential Mechanisms of Selective Cytotoxicity

While experimental data is required to confirm the mechanism of action for "this compound," we can hypothesize potential pathways based on the structure and the known biology of cancer cells.

G cluster_0 Potential Mechanisms of Selective Cytotoxicity cluster_1 Cellular Outcomes A Acidic Tumor Microenvironment B Protonation of Piperazine A->B leads to C Increased Intracellular Accumulation B->C facilitates D Lysosomal Sequestration and Rupture C->D can cause E Induction of Apoptosis D->E triggers F Selective Cancer Cell Death E->F

Caption: Hypothesized mechanism for selective cytotoxicity in acidic tumor microenvironments.

The lower pH of the tumor microenvironment could lead to the protonation of the piperazine ring, enhancing its uptake and accumulation within cancer cells. This could lead to lysosomal destabilization and the release of catastrophic enzymes, ultimately triggering apoptosis.

Conclusion and Future Directions

This guide has outlined a comprehensive and logical workflow for assessing the comparative cytotoxicity of "this compound." By employing a panel of cancer and normal cell lines and a suite of assays that probe cell viability, membrane integrity, and the mode of cell death, researchers can generate the critical data needed to evaluate the therapeutic potential of this and other novel compounds. Positive results from this initial screening would warrant further investigation into the specific molecular targets and signaling pathways involved, as well as in vivo studies to confirm efficacy and safety in a more complex biological system.

References

At present, there are no direct publications on the cytotoxic effects of "this compound." The protocols and principles outlined in this guide are based on standard methodologies and the known properties of related chemical structures. Authoritative sources for the described techniques are provided below.

  • MTT Assay for Cell Viability

    • Title: Rapid colorimetric assay for cellular growth and survival: application to prolifer
    • Source: Journal of Immunological Methods
    • URL: [Link]

  • LDH Cytotoxicity Assay

    • Title: A simple and rapid colorimetric method for determination of lact
    • Source: Clinical Chemistry
    • URL: [Link]

  • Annexin V/PI Apoptosis Assay

    • Title: A novel assay for apoptosis. Flow cytometric detection of phosphatidylserine expression on early apoptotic cells using fluorescein labelled Annexin V.
    • Source: Journal of Immunological Methods
    • URL: [Link]

  • Tumor Microenvironment and pH

    • Title: The acidic tumor microenvironment: a target for cancer therapy.
    • Source: Frontiers in Oncology
    • URL: [Link]

A Comparative Guide to the Structure-Activity Relationship (SAR) of Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The piperazine ring, a six-membered heterocycle containing two opposing nitrogen atoms, stands as a cornerstone in modern medicinal chemistry. Its unique structural and physicochemical properties—such as high polarity, structural rigidity, and the capacity of its nitrogens to serve as hydrogen bond acceptors or donors—render it a "privileged scaffold."[1][2] This versatility allows for facile chemical modification, leading to derivatives with a vast spectrum of pharmacological activities.[1][2][3] Consequently, piperazine-based compounds are integral to numerous clinically approved drugs, targeting a wide array of diseases from cancer and psychosis to microbial infections.[4][5][6][7]

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of piperazine derivatives across key therapeutic areas. We will dissect how specific structural modifications influence biological activity, compare the performance of different derivatives with supporting experimental data, and provide detailed protocols for their evaluation. The aim is to offer researchers and drug development professionals a robust framework for designing next-generation piperazine-based therapeutics.

The Piperazine Core: A Foundation for Diverse Bioactivity

The power of the piperazine scaffold lies in its synthetic tractability. The N1 and N4 positions are readily functionalized, allowing for the introduction of a wide variety of substituents that can modulate a compound's size, shape, lipophilicity, and electronic properties. This dual-point modification capability is crucial for optimizing target affinity, selectivity, and pharmacokinetic (ADME) properties.[1][2]

Figure 1: The Piperazine Scaffold with N1 and N4 substitution sites.

Comparative SAR in Anticancer Drug Discovery

Piperazine derivatives have demonstrated significant potential as anticancer agents by targeting various mechanisms, including cell cycle arrest, apoptosis induction, and angiogenesis inhibition.[5] The SAR in this area is often dictated by the nature of the aryl groups attached to the piperazine nitrogens.

Key SAR Insights:

  • Arylpiperazine Moiety is Critical: The arylpiperazine group is frequently essential for cytotoxic activity. Studies have shown that replacing this moiety with other heterocycles can lead to a significant loss of potency, indicating its importance for target binding.[8]

  • N1-Aryl Substitution: For many derivatives, an aryl group (such as a phenyl ring) substituted at the N1 position is a strong determinant of activity. For instance, in a series of androgen receptor (AR) antagonists, a phenyl ring at this position showed potent cytotoxic activity against LNCaP prostate cancer cells, which was not improved by replacing it with benzyl or pyridine groups.[8]

  • N4-Substituent Diversity: The N4 position allows for extensive modification to fine-tune activity. For example, quinoxalinyl–piperazine derivatives have been identified as G2/M-specific cell cycle inhibitors that also inhibit the anti-apoptotic Bcl-2 protein.[8]

  • Linker and Terminal Group Strategy: In more complex derivatives, such as vindoline-piperazine conjugates, the linker and the terminal N-substituted piperazine pharmacophore play a crucial role. Attaching groups like [4-(trifluoromethyl)benzyl]piperazine or 1-bis(4-fluorophenyl)methyl piperazine has led to compounds with potent, low-micromolar growth inhibition against a wide range of cancer cell lines.[9]

Comparative Performance of Anticancer Piperazine Derivatives

Compound ClassTarget Cell LineKey Structural FeatureIC50 / GI50 (µM)Reference
Phenylpiperazine DerivativeLNCaP (Prostate)Phenyl at N4 of piperazine3.67[8]
Vindoline-Piperazine (23)MDA-MB-468 (Breast)17-linked [4-(trifluoromethyl)benzyl]piperazine1.00[9]
Vindoline-Piperazine (25)HOP-92 (Lung)17-linked 1-bis(4-fluorophenyl)methyl piperazine1.35[9]
Thiazolinylphenyl-piperazine (2a-c)Prostate & Breast LinesThiazolinylphenyl group15 - 73[10]
Quinoxalinyl-piperazineVarious (Breast, Skin, etc.)Quinoxaline moietyDose-dependent inhibition[8]
Experimental Protocol 1: MTT Assay for In Vitro Cytotoxicity

This protocol describes a standard colorimetric assay to assess the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds on cancer cell lines.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, LNCaP) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the piperazine derivatives in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Comparative SAR in Antipsychotic Drug Development

Piperazine derivatives are foundational to many atypical antipsychotics. Their mechanism of action often involves modulating dopamine (D2) and serotonin (5-HT1A, 5-HT2A) receptors, a multi-target approach that can improve efficacy and reduce side effects compared to older drugs.[4][11]

Key SAR Insights:

  • Multi-Target Receptor Affinity: The most successful antipsychotic piperazine derivatives exhibit a specific polypharmacological profile. High affinity for D2, 5-HT1A, and 5-HT2A receptors is a common goal.[12][13] Attaching various heterocyclic groups to the piperazine core is a key strategy to achieve this balanced affinity.[4][11]

  • Minimizing Off-Target Effects: A crucial aspect of SAR is minimizing affinity for receptors associated with side effects, such as histamine H1 (sedation), muscarinic receptors (anticholinergic effects), and the hERG potassium channel (cardiotoxicity).[12][14]

  • Structural Optimization: Studies show that specific linkers and terminal groups are critical. For example, in one series, a benzoxazole-piperidine structure (compound 29 ) was optimized to achieve high affinity for the desired targets with low off-target activity.[13] Another series of amide-piperidine/piperazine derivatives yielded compound 11 , which also showed a favorable multi-target profile and procognitive properties in animal models.[14]

Antipsychotic_SAR cluster_compound Piperazine Derivative (e.g., Compound 11) cluster_targets Therapeutic Targets cluster_effects Desired Clinical Outcomes cluster_off_targets Off-Targets (Avoidance) Compound Aryl-Piperazine-Linker-Amide D2 D₂ Receptor Compound->D2 High Affinity HT1A 5-HT₁ₐ Receptor Compound->HT1A High Affinity HT2A 5-HT₂ₐ Receptor Compound->HT2A High Affinity H1 H₁ Receptor Compound->H1 Low Affinity HT2C 5-HT₂꜀ Receptor Compound->HT2C Low Affinity hERG hERG Channel Compound->hERG Low Affinity AP_Effect Antipsychotic Efficacy (Reduced Positive/Negative Symptoms) D2->AP_Effect HT1A->AP_Effect Cognition Procognitive Effects HT1A->Cognition HT2A->AP_Effect

Figure 2: Multi-target interaction model for a modern antipsychotic piperazine derivative.

Comparative Receptor Binding Affinities (Ki, nM)

CompoundD25-HT1A5-HT2A5-HT2CH1hERG IC50 (µM)Reference
Compound 29 HighHighHighLowLow>10[13]
Compound 11 HighHighHighLowLow>10[14]
Compound 3w HighHighHighLowLow>10[12]
Experimental Protocol 2: Radioligand Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of test compounds for specific neurotransmitter receptors (e.g., D2, 5-HT1A).

Methodology:

  • Membrane Preparation: Homogenize tissues or cultured cells expressing the receptor of interest (e.g., HEK293 cells transfected with the human D2 receptor) in an ice-cold buffer. Centrifuge the homogenate and resuspend the resulting pellet (membrane fraction) in a suitable assay buffer.

  • Assay Setup: In a 96-well plate, add the following components in order:

    • Assay buffer.

    • Test compound at various concentrations.

    • A specific radioligand (e.g., [³H]Spiperone for D2 receptors) at a concentration near its Kd value.

    • The prepared cell membranes.

  • Nonspecific Binding: Prepare parallel wells containing a high concentration of a known, non-labeled ligand (e.g., haloperidol) to determine nonspecific binding.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a set time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Harvesting: Terminate the reaction by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: After the filters are dry, add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the nonspecific binding from the total binding. Determine the IC50 of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand). Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15]

Comparative SAR in Antimicrobial Drug Development

With the rise of antimicrobial resistance, piperazine has emerged as a valuable scaffold for developing new agents to combat infectious diseases.[16][17] The SAR for these compounds is heavily influenced by the electronic and steric properties of substituents on an aryl ring, which is typically attached to one of the piperazine nitrogens.

Key SAR Insights:

  • Electronic Effects are Paramount: The electronic nature of substituents on an N-aryl ring significantly impacts antibacterial activity. The incorporation of electron-withdrawing groups (EWGs) such as chloro (Cl), bromo (Br), or nitro (NO2) has been consistently shown to enhance potency.[16][18]

  • Detrimental Substitutions: Conversely, electron-donating groups (EDGs) often reduce or abolish antibacterial activity.[16][18] Furthermore, certain heterocyclic substitutions on the aryl ring, such as pyridine or furan, can also be detrimental to potency.[16]

  • Multi-Target Potential: Some piperazine derivatives exhibit broad-spectrum activity. For instance, flavone-piperazine hybrids have been developed that show promising dual anti-inflammatory and antimicrobial effects.[19]

Comparative Antimicrobial Activity (MIC, µg/mL)

Compound ClassKey Structural FeatureS. aureusE. coliC. albicansReference
Flavone-piperazine (5b)6-methoxyflavone10>10010[19]
Flavone-piperazine (5j)6-methoxyflavone101010[19]
1-benzhydryl-piperazineSulfonamide/Carboxamide linkageGood activityGood activityN/A[6]
Standard (Ciprofloxacin)-1010N/A[19]
Standard (Miconazole)-N/AN/A10[19]
Experimental Protocol 3: Broth Microdilution for MIC Determination

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a compound, defined as the lowest concentration that prevents visible growth of a microorganism.

Methodology:

  • Inoculum Preparation: Culture the microbial strain (e.g., S. aureus ATCC 29213) overnight. Dilute the culture in a suitable broth (e.g., Mueller-Hinton Broth) to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate. The final volume in each well should be 50 µL.

  • Inoculation: Add 50 µL of the standardized microbial inoculum to each well, bringing the final volume to 100 µL.

  • Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours for bacteria, or at a suitable temperature for 24-48 hours for fungi.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by using a plate reader to measure optical density.

The Role of Computational Chemistry in SAR Elucidation

Modern SAR studies are increasingly augmented by computational techniques. Molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling are invaluable tools for rationalizing observed activities and designing more potent derivatives.[18][20]

  • Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target receptor, providing insights into key binding interactions (e.g., hydrogen bonds, hydrophobic interactions).[16][18] This helps explain why certain substitutions enhance activity while others diminish it.

  • QSAR: QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. These models can identify key physicochemical descriptors (e.g., dipole moment, molecular shape) that govern activity and can be used to predict the potency of novel, unsynthesized compounds.[20][21]

Computational_Workflow Start Identify Lead Piperazine Compound Library Design Virtual Library of Derivatives Start->Library Docking Molecular Docking (Predict Binding Mode) Library->Docking Selection Select Promising Candidates Docking->Selection QSAR Develop QSAR Model (Predict Activity) QSAR->Selection Synthesis Chemical Synthesis Selection->Synthesis Assay Biological Assay (e.g., IC₅₀, MIC) Synthesis->Assay Assay->QSAR SAR_Analysis Analyze SAR Data Assay->SAR_Analysis SAR_Analysis->Library New Design Cycle New_Lead Optimized Lead Compound SAR_Analysis->New_Lead

Figure 3: A typical computational workflow for the rational design of piperazine derivatives.

Conclusion and Future Perspectives

The piperazine scaffold continues to prove its immense value in drug discovery. Its structural simplicity and synthetic accessibility provide a robust platform for developing highly specific and potent therapeutic agents. The SAR studies reviewed here demonstrate clear patterns that can guide future design efforts: aryl substitution is critical for anticancer and antipsychotic activity, while electronic properties govern antimicrobial potency.

The future of piperazine-based drug development will likely focus on designing multi-target ligands to tackle complex diseases like cancer and schizophrenia with improved efficacy and safety profiles.[12] Furthermore, as antimicrobial resistance grows, the rational design of novel piperazine derivatives, guided by both experimental data and computational insights, will be crucial in the fight against multidrug-resistant pathogens.[17][18] The integration of these approaches will ensure that this "privileged" structure remains a source of innovative medicines for years to come.

References

  • Aggarwal, S., Jain, D., Kaur, P., & Singh, K. (2025). Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. Bentham Science Publishers.
  • Zhang, X., et al. (n.d.).
  • (n.d.). The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. Bentham Science Publishers.
  • Faizan, M., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Medicinal Chemistry, 20(8), 753-780.
  • Faizan, M., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Medicinal Chemistry, 20(8), 753-780.
  • (n.d.). Recent development of piperazine and piperidine derivatives as antipsychotic agents.
  • (n.d.). Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics. RSC Publishing.
  • (n.d.). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI.
  • (n.d.). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. NIH.
  • Singh, S., et al. (2025). Fused and Substituted Piperazines as Anticancer Agents: A Review. Chemical Biology & Drug Design, 105(3).
  • (n.d.).
  • (n.d.). Synthesis and SAR of piperazine-based bis(thiazole) derivatives.
  • Patel, P. R., et al. (2022). Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. Asian Pacific Journal of Health Sciences, 9(2), 36-39.
  • Temple, D. L., et al. (n.d.). Synthesis and biological evaluation of 1-(1,2-benzisothiazol-3-yl)- and (1,2-benzisoxazol-3-yl)piperazine derivatives as potential antipsychotic agents. Journal of Medicinal Chemistry.
  • Patel, K., et al. (2025). Recent advances in piperazine derivatives as antibacterial agents: a comprehensive review (2020-2024). Molecular Diversity.
  • Aggarwal, S., et al. (2025). Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. PubMed.
  • (n.d.). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives.
  • (n.d.). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. PubMed Central.
  • Faizan, M., et al. (2024).
  • (n.d.). Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities. PubMed.
  • Walayat, et al. (2018). An insight into the therapeutic potential of piperazine-based anticancer agents. TÜBİTAK Academic Journals.
  • (n.d.). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. MDPI.
  • Patel, P. R., et al. (2022). Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. Asian Pacific Journal of Health Sciences, 9(2), 36-39.
  • Huang, L., et al. (2015). Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics. Bioorganic & Medicinal Chemistry Letters, 25(22), 5299-305.
  • (n.d.). Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. PubMed.
  • (n.d.). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry.
  • Raman, T. (n.d.).
  • (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. NIH.
  • Sadeghi, F., et al. (2021). Computational study on subfamilies of piperidine derivatives: QSAR modelling, model external verification, the inter-subset similarity determination, and structure-based drug designing. SAR and QSAR in Environmental Research, 32(6), 433-462.
  • (n.d.). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(Piperazin-2-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed, procedural guide for the safe handling and disposal of 1-(Piperazin-2-yl)propan-2-amine. As a substituted piperazine derivative, this compound requires careful management to ensure the safety of laboratory personnel and to maintain environmental compliance. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights grounded in established safety protocols.

Hazard Identification and Essential Risk Assessment

While a specific Safety Data Sheet (SDS) for this compound is not always readily available, its structural similarity to piperazine necessitates that it be handled as a hazardous substance. The piperazine moiety is associated with significant health risks.[1] A thorough risk assessment must be conducted before any handling or disposal procedures are initiated.

Anticipated Hazard Profile: Based on the known hazards of piperazine and related amine compounds, this compound should be presumed to have the following characteristics:

Hazard ClassificationDescriptionSupporting Evidence
Skin Corrosion/Irritation Causes severe skin burns and irritation upon direct contact.[2][3]Piperazine is classified as Category 1B for skin corrosion.[4]
Serious Eye Damage Poses a high risk of serious, potentially permanent eye damage.[2][3]The corrosive nature of amines can cause severe injury to eye tissue.[2]
Respiratory & Skin Sensitizer May cause allergic skin reactions or asthma-like symptoms if inhaled.[3][5]Piperazine is a known sensitizer.[3]
Reproductive Toxicity Suspected of damaging fertility or the unborn child.[3][4]Piperazine is classified as a Category 2 reproductive toxin.[4]
Incompatibility Reacts exothermically with acids.[6] Incompatible with strong oxidizing agents, acid anhydrides, and acid chlorides.[4][7]Prevents hazardous reactions during storage and disposal.[8]

Pre-Disposal Safety: Handling and Waste Accumulation

Proper handling and temporary storage of waste are critical preliminary steps that dictate the safety of the entire disposal process.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is non-negotiable. All personnel handling the compound or its waste must use:

  • Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.[8]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or rubber, must be worn.[7]

  • Body Protection: A lab coat or chemical-resistant apron is required.

  • Respiratory Protection: All handling of the compound, including waste transfer, should occur within a certified chemical fume hood to avoid inhalation of vapors or aerosols. If a fume hood is not available, a NIOSH-approved respirator is necessary.

Waste Storage and Segregation

The principle of segregation is fundamental to safe chemical waste management.[8]

  • Container Selection: Use only compatible, leak-proof containers designated for hazardous chemical waste.[8][9] The original product container can be suitable if it's in good condition.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and an accurate list of its constituents and concentrations.[9]

  • Segregation: Store the amine waste container separately from incompatible materials, especially acids and strong oxidizing agents.[4][7][10]

  • Storage Location: Keep waste containers tightly sealed in a cool, dry, and well-ventilated area, away from heat sources or direct sunlight.[7][8]

Step-by-Step Disposal Protocol

Disposal of this compound must be conducted as regulated hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash .[8][11][12]

Step 1: Waste Collection
  • Pure/Concentrated Waste: Carefully transfer any unused or waste this compound into the designated hazardous waste container.

  • Contaminated Consumables: All disposable items that have come into contact with the chemical (e.g., pipette tips, gloves, weighing papers, absorbent pads) must be collected and placed in the same designated hazardous waste container.[1]

Step 2: Decontamination of Labware
  • Thoroughly decontaminate any non-disposable glassware or equipment that has been in contact with the chemical.

  • Rinse the equipment with a suitable organic solvent (e.g., ethanol or isopropanol) and collect the rinsate as hazardous waste.

  • Follow the solvent rinse with a standard wash using soap and water.

Step 3: Final Disposal Pathway
  • Engage a Licensed Vendor: The final and only acceptable disposal route is through a licensed hazardous waste disposal company.[1][8] These companies are equipped to handle and transport hazardous chemicals according to strict regulatory standards.

  • Incineration: The typical disposal method for this type of organic amine waste is high-temperature incineration in a licensed facility.[2] This process ensures the complete destruction of the hazardous compound.

  • Record Keeping: Maintain detailed records of waste disposal, including quantities, dates, and the name of the disposal company, as required by local and federal regulations.[8]

Spill Management Protocol

Preparedness for accidental spills is an integral part of laboratory safety.[8]

  • Evacuate and Ventilate: In the event of a spill, immediately evacuate non-essential personnel from the area and ensure the space is well-ventilated, preferably by using a chemical fume hood.[1]

  • Contain the Spill: Use an inert, non-combustible absorbent material such as vermiculite, sand, or commercial spill pillows to contain the spill.[1][2] Do not use combustible materials like paper towels to absorb the initial spill.

  • Collect and Dispose: Carefully collect the absorbed material using spark-proof tools and place it into the designated hazardous waste container.[13]

  • Decontaminate the Area: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Large Spills: For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.[14]

Visual Workflow for Disposal Decision-Making

The following diagram outlines the logical flow for the proper disposal of waste containing this compound.

G start Waste Generation (this compound) waste_pure Unused/Expired Pure Compound start->waste_pure waste_consumables Contaminated Consumables (Gloves, Pipettes, Paper) start->waste_consumables waste_solutions Contaminated Solutions & Rinsates start->waste_solutions collect Collect in Designated Hazardous Waste Container waste_pure->collect waste_consumables->collect waste_solutions->collect labeling Ensure Container is: - Securely Sealed - Properly Labeled - Stored Safely collect->labeling end Arrange Pickup by Licensed Hazardous Waste Vendor labeling->end

Sources

A Risk-Based Guide to Personal Protective Equipment for Handling 1-(Piperazin-2-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, risk-based framework for the selection and use of Personal Protective Equipment (PPE) when handling 1-(Piperazin-2-yl)propan-2-amine. As specific safety data for this compound is not extensively published, this guide synthesizes information from the hazardous properties of its core chemical motifs: the piperazine ring and aliphatic amine functional groups. This approach ensures a cautious and scientifically grounded methodology, prioritizing the safety of all laboratory personnel.

The fundamental principle of laboratory safety is the hierarchy of controls, where PPE is the final, but critical, line of defense after engineering and administrative controls have been implemented. This guide is intended for trained researchers, scientists, and drug development professionals.

Hazard Analysis: Deducing Risk from Chemical Structure

This compound is a diamine containing a piperazine heterocycle. Based on analogous compounds, we can anticipate the following primary hazards:

  • Corrosivity and Irritation: Piperazine and other aliphatic amines are known to be corrosive and can cause severe skin burns and eye damage upon contact.[1][2][3][4] The solution of piperazine in water is a medium-strong base, which contributes to its corrosive nature.[4] Vapors and mists can also be extremely irritating to the eyes and respiratory tract.[5][6]

  • Respiratory and Skin Sensitization: A significant hazard associated with piperazine derivatives is the potential for sensitization.[2] Repeated or prolonged inhalation may lead to asthma-like symptoms, while skin contact can cause an allergic skin reaction, where subsequent low-level exposures can trigger a rash.[3]

  • Toxicity: Related compounds are classified as harmful if swallowed and toxic in contact with skin.[1] Systemic effects may result from absorption through the skin.[7] Therefore, minimizing direct contact is paramount.

The First Lines of Defense: Engineering and Administrative Controls

Before any PPE is donned, robust engineering and administrative controls must be in place. Reliance on PPE alone is insufficient and unsafe.

  • Engineering Controls: All handling of this compound, including weighing, transfers, and reactions, must be conducted within a certified chemical fume hood to control vapor and aerosol exposure.[6][8] The work area must be equipped with easily accessible emergency eyewash stations and safety showers.[3]

  • Administrative Controls: Develop a Standard Operating Procedure (SOP) for this chemical. Do not work alone. Ensure all personnel are trained on the specific hazards and handling procedures. Prohibit eating, drinking, or smoking in the laboratory.[3][9]

Core PPE Protocol for Routine Laboratory Operations

This protocol outlines the minimum required PPE for handling small quantities (typically <10 g) of this compound inside a chemical fume hood.

Eye and Face Protection

Direct contact can cause severe, potentially permanent eye damage.[7]

  • Mandatory: ANSI Z87.1-compliant chemical splash goggles are required at all times.

  • Recommended for Splash Risk: When a higher risk of splashing exists (e.g., during quenching or large-volume transfers), a full-face shield must be worn in addition to chemical splash goggles.[3] Standard safety glasses do not offer adequate protection from splashes or vapors.

Skin and Body Protection

Given the risk of corrosivity and skin sensitization, full skin coverage is essential.

  • Laboratory Coat: A flame-resistant lab coat with long sleeves and a secure closure is mandatory.

  • Full Coverage: Legs and ankles must be covered. Shorts, skirts, and open-toed shoes are strictly prohibited.

  • Chemical-Resistant Apron: For larger-scale work or tasks with a high splash potential, a chemically resistant apron should be worn over the lab coat.

  • Protective Suit: For spill response or large-scale operations, a complete chemical-resistant suit is necessary.[1]

Hand Protection (Gloves)

The correct glove selection is critical to prevent skin contact and absorption.

  • Glove Type: Nitrile gloves are a common starting point, but always check the manufacturer's glove compatibility chart for piperazines or aliphatic amines. For prolonged contact or immersion, heavier-duty gloves such as neoprene or butyl rubber are recommended.

  • Double Gloving: Wearing two pairs of nitrile gloves is a prudent practice. This provides a buffer in case the outer glove is compromised, allowing the user to safely remove it and replace it without losing protection.

  • Inspection and Removal: Always inspect gloves for tears or pinholes before use.[9] Use proper removal techniques (without touching the outer surface of the glove with bare skin) to avoid cross-contamination.[1][10] Wash hands thoroughly after removing gloves.[7]

Respiratory Protection

While engineering controls are the primary method for respiratory protection, supplemental PPE may be necessary.

  • Standard Operations: When working in a properly functioning chemical fume hood, respiratory protection is typically not required.

  • Emergency or High-Risk Scenarios: For spill cleanup outside of a hood, or if engineering controls fail, respiratory protection is mandatory. A full-face respirator with organic vapor/amine cartridges or a Self-Contained Breathing Apparatus (SCBA) should be used, depending on the exposure level.[5][11][12][13]

Risk-Based PPE Selection Plan

The level of PPE must be adapted to the specific task and the quantities of material being handled. Use the following table as a guide.

Task/Risk Level Scale Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Low Risk: Weighing solid in a fume hood< 1 gChemical Splash GogglesDouble Nitrile GlovesLab CoatNot required in fume hood
Medium Risk: Solution transfers, small-scale reactions< 100 mLChemical Splash Goggles & Face ShieldDouble Nitrile GlovesLab Coat, Chemical-Resistant ApronNot required in fume hood
High Risk: Large-scale reactions, distillations> 100 mLChemical Splash Goggles & Face ShieldNeoprene or Butyl Rubber GlovesChemical-Resistant Suit/CoverallsAssess need for supplied air respirator based on setup
Emergency: Spill cleanup outside of containmentAnyChemical Splash Goggles & Face ShieldNeoprene or Butyl Rubber GlovesFull Chemical-Resistant SuitFull-face respirator with appropriate cartridges or SCBA[5][12][13]

PPE Decontamination and Disposal

Properly removing and disposing of contaminated PPE is as important as wearing it.

Step-by-Step Decontamination Protocol:

  • Site of Removal: Remove PPE in a designated area, proceeding from the most contaminated to the least contaminated items.

  • Outer Gloves: If wearing double gloves, remove the outer pair first.

  • Suit/Apron: Remove any disposable suit or apron, turning it inside out as it is removed.

  • Face Shield/Goggles: Remove the face shield and goggles, handling them by the straps.

  • Inner Gloves: Remove the inner pair of gloves using the proper technique to avoid skin contact.

  • Hygiene: Wash hands and forearms thoroughly with soap and water.[7]

Disposal Plan:

  • Solid Waste: All disposable PPE (gloves, suits, etc.) contaminated with this compound must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[7][14]

  • Liquid Waste: Do not wash contaminated materials into the drain.[1][9] All liquid waste must be collected in a designated, compatible, and labeled hazardous waste container.

  • Regulatory Compliance: Dispose of all waste in accordance with local, state, and federal regulations.[14][15]

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting appropriate PPE based on the planned laboratory task.

PPE_Workflow start Start: Plan Task with This compound q_hood Is the task performed entirely within a certified chemical fume hood? start->q_hood stop STOP! Do not proceed. Re-evaluate engineering controls. q_hood->stop No core_ppe Minimum PPE Required: - Chemical Splash Goggles - Double Nitrile Gloves - Lab Coat q_hood->core_ppe Yes q_scale What is the scale of the operation? core_ppe->q_scale small_scale Small Scale (<1g solid, <10mL solution) Routine Handling q_scale->small_scale Small medium_scale Medium Scale (<100mL) Transfers, Reactions q_scale->medium_scale Medium large_scale Large Scale (>100mL) High Splash Potential q_scale->large_scale Large end_procedure Proceed with Task small_scale->end_procedure add_face_shield Add Face Shield medium_scale->add_face_shield large_scale->add_face_shield add_apron Add Chemical-Resistant Apron add_face_shield->add_apron upgrade_gloves Upgrade to Heavy-Duty Gloves (e.g., Neoprene) add_face_shield->upgrade_gloves add_apron->end_procedure upgrade_suit Upgrade to Chemical-Resistant Suit upgrade_gloves->upgrade_suit upgrade_suit->end_procedure

Caption: Decision workflow for selecting task-appropriate PPE.

References

  • Aliphatic amines A 1 Information and recommendations for first responders . Chemical Emergency Medical Guidelines. [Link]

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Retrosynthesis Analysis

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1-(Piperazin-2-yl)propan-2-amine
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